1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3 | |
| Source | PubChem | |
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InChI Key |
BVTLTBONLZSBJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3Si3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Related CAS |
25587-81-9 | |
| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID1063229 | |
| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
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Molecular Weight |
258.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
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| Record name | 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane | |
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CAS No. |
3901-77-7, 68082-23-5 | |
| Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane | |
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| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
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| Record name | Cyclosiloxanes, Me vinyl | |
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| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
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| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
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| Record name | 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane | |
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| Record name | Methylvinyl cyclosiloxanes | |
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Foundational & Exploratory
The Strategic Role of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane in Advanced Polymer Synthesis
An In-depth Technical Guide for Researchers and Formulation Scientists
Executive Summary
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, a highly reactive organosilicon compound, stands as a cornerstone in the development of sophisticated silicone-based materials. Its unique cyclic structure, featuring a strained siloxane backbone and pendant vinyl groups, offers a versatile platform for creating polymers with tailored properties. This guide provides a comprehensive overview of its chemical attributes, synthesis, polymerization mechanisms, and diverse applications, with a focus on empowering researchers in the fields of materials science and drug development.
Introduction: A Molecule of Dual Functionality
This compound (V3) is a prominent organosilicon compound that holds considerable significance in both academic research and industrial applications.[1] Its structure, a six-membered silicon-oxygen ring alternately substituted with reactive vinyl (–CH=CH₂) and stable methyl (–CH₃) groups, provides a unique combination of reactivity and stability.[1] This dual functionality makes it a versatile building block for a wide array of materials.[1] The strained cyclotrisiloxane ring is amenable to controlled ring-opening polymerization, while the vinyl groups serve as active sites for crosslinking and other chemical modifications.[1] This reactivity is harnessed to produce polymers with enhanced thermal stability, desirable mechanical properties, and high crosslinking density, which are critical for high-performance materials in sectors like electronics, aerospace, and automotive industries.[1]
Physicochemical Properties: A Quantitative Overview
V3 is a colorless or light yellowish transparent liquid.[1][2] Its fundamental properties are summarized in the table below, providing a quantitative basis for its application in various synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C9H18O3Si3 | [2][3][4] |
| Molecular Weight | 258.50 g/mol | [3][4] |
| CAS Number | 3901-77-7 | [3][4][5] |
| Appearance | Colorless or light yellowish transparent liquid | [1][2] |
| Boiling Point | 80 °C at 20 mmHg | [2][3] |
| Density | 0.9669 g/mL | [3] |
| Refractive Index (@ 20°C) | 1.4215 | [3] |
| Purity | Typically ≥ 95% | [4][5] |
| Synonyms | Trimethyltrivinylcyclotrisiloxane, V3, VMC3 | [3][5] |
Synthesis and Purification: A Controlled Approach
The primary industrial synthesis of this compound involves the vinylation of 1,3,5-trimethylcyclotrisiloxane.[1] This reaction is typically carried out using a vinylating agent such as vinylmagnesium bromide or vinyllithium.[1] The process demands stringent control of reaction conditions to ensure high yield and selectivity.
A crucial aspect of the synthesis is maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent undesirable side reactions initiated by atmospheric moisture and oxygen.[1] Following the primary reaction, the crude product undergoes purification, commonly through fractional distillation under reduced pressure, to remove unreacted starting materials and byproducts.
Polymerization Mechanisms: Harnessing Reactivity
The chemical utility of V3 is most prominently demonstrated in its polymerization behavior. The strained nature of the cyclotrisiloxane ring makes it susceptible to ring-opening polymerization (ROP), a process that can be initiated by anionic or cationic catalysts.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is a powerful method for the controlled synthesis of polysiloxanes.[1] This "living" polymerization technique allows for the precise control of polymer molecular weight and the creation of well-defined polymer architectures, such as block copolymers. The process is typically initiated by strong bases like alkali metal hydroxides or organolithium reagents.
Figure 1: Anionic Ring-Opening Polymerization of V3.
Hydrosilylation Crosslinking
The vinyl groups on the V3 monomer or the resulting polymer are readily available for crosslinking reactions, most notably hydrosilylation. This addition reaction, catalyzed by platinum complexes, involves the reaction of the vinyl group with a silicon-hydride (Si-H) bond, forming a stable ethyl bridge and leading to the formation of a crosslinked network. This is a fundamental reaction in the curing of addition-cure silicone elastomers.
Figure 2: Hydrosilylation Crosslinking Mechanism.
Key Applications in Research and Industry
The unique chemical characteristics of V3 make it an indispensable component in a variety of advanced materials.
-
Silicone Elastomers and Rubbers: V3 is a crucial raw material for producing addition-cure liquid silicone rubber and vinyl silicone oil.[5] The vinyl groups provide sites for crosslinking, leading to the formation of durable and resilient elastomeric networks with excellent thermal stability.
-
Silicone Resins: It is used in the synthesis of flame-retardant silicone resins, which find applications in the electronics and semiconductor industries.[5]
-
Chemical Intermediate: V3 serves as a versatile intermediate in the synthesis of other organosilicon compounds.[5] Its ability to undergo ring-opening polymerization and the reactivity of its vinyl groups allow for the creation of a wide range of functionalized siloxane oligomers and polymers.
-
Crosslinking Agent: In various polymer systems, V3 acts as an efficient crosslinking agent, enhancing the mechanical properties and thermal resistance of the final material.[6]
-
Reagent in Organic Synthesis: Beyond polymer chemistry, V3 can be used as a reagent in cross-coupling reactions for the formation of carbon-carbon bonds.[3]
Experimental Protocol: Synthesis of a Vinyl-Functionalized Silicone Oil via AROP
This protocol outlines a representative procedure for the anionic ring-opening polymerization of this compound to produce a low-molecular-weight vinyl-functionalized silicone oil.
Materials:
-
This compound (V3), freshly distilled
-
Anhydrous Toluene
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Chlorotrimethylsilane
-
Dry nitrogen or argon source
-
Schlenk line and glassware
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen inlet.
-
Inert Atmosphere: Purge the reactor with dry nitrogen for 30 minutes to ensure an inert atmosphere.
-
Monomer and Solvent Addition: Using a syringe, add anhydrous toluene to the flask, followed by the freshly distilled V3 monomer.
-
Initiation: Cool the reaction mixture to 0°C using an ice bath. Slowly add the n-BuLi solution dropwise via syringe. The reaction mixture may develop a slight color, indicating the formation of the living anionic centers.
-
Polymerization: Allow the reaction to proceed at 0°C for 2 hours, followed by warming to room temperature and stirring for an additional 12 hours.
-
Termination: Cool the reaction mixture back to 0°C and slowly add chlorotrimethylsilane to terminate the living polymer chains.
-
Workup: Allow the mixture to warm to room temperature. Precipitate the lithium chloride salt by adding a small amount of a non-polar solvent like hexane. Filter the solution to remove the salt.
-
Purification: Remove the solvent and any remaining volatile components under reduced pressure using a rotary evaporator to yield the vinyl-functionalized silicone oil.
Figure 3: Workflow for the Synthesis of Vinyl-Functionalized Silicone Oil.
Safety and Handling
This compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[7] It may cause skin and eye irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[7] Hazardous polymerization can occur at temperatures above 150°C.[7] It is stable under recommended storage conditions, which are in a cool, well-ventilated area in a tightly closed container.[5][8]
Conclusion
This compound is a molecule of strategic importance in the field of silicone chemistry. Its unique combination of a strained ring structure and reactive vinyl groups provides a powerful tool for the synthesis of a wide range of advanced materials. A thorough understanding of its properties, reactivity, and handling is essential for researchers and scientists aiming to innovate in areas ranging from high-performance elastomers to advanced electronic materials.
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An In-Depth Technical Guide to 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane, a versatile organosilicon compound pivotal in advanced materials science. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis methodologies, and diverse applications of this unique molecule, with a focus on the scientific principles that underpin its utility.
Introduction: A Molecule of Dual Functionality
This compound, often abbreviated as V3D3, is a cyclic organosilicon compound characterized by a six-membered ring of alternating silicon and oxygen atoms.[1] Each silicon atom is uniquely substituted with both a reactive vinyl group (–CH=CH₂) and a stable methyl group (–CH₃).[1] This distinct structure imparts a dual reactivity, making it a valuable building block for a wide array of polymeric materials.[1] The strained nature of the cyclotrisiloxane ring predisposes it to ring-opening polymerization (ROP), while the vinyl groups serve as active sites for crosslinking and other chemical modifications.[1] This combination of stability and reactivity is harnessed to create specialized silicone polymers with enhanced thermal stability, desirable mechanical properties, and high crosslinking densities, which are crucial for high-performance materials in sectors ranging from electronics to biomedical applications.[1]
Core Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes its key physical and chemical characteristics.
| Property | Value | References |
| Molecular Formula | C₉H₁₈O₃Si₃ | [2] |
| Molecular Weight | 258.49 g/mol | [3] |
| Appearance | Colorless or light yellowish transparent liquid | [1][2] |
| Density | 0.967 g/cm³ | [2] |
| Melting Point | <0 °C | [2] |
| Boiling Point | 80 °C at 20 mmHg | [2] |
| Flash Point | >65 °C | [2] |
| Refractive Index | 1.448 | [2] |
| Hydrolytic Sensitivity | No significant reaction with aqueous systems | [2] |
Spectroscopic Characterization: The Fingerprint of a Molecule
Accurate identification and purity assessment of this compound are paramount in research and development. Spectroscopic techniques provide the necessary "fingerprints" for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the methyl protons attached to the silicon atoms and the protons of the vinyl groups. The integration of these signals can be used to confirm the ratio of methyl to vinyl groups.[1][3]
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks corresponding to the carbon atoms of the methyl and vinyl groups, providing further confirmation of the molecular structure.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the key functional groups within the molecule. The spectrum of this compound is characterized by absorption bands corresponding to:
-
Si-O-Si stretching: Strong absorptions in the region of 1000-1100 cm⁻¹, characteristic of the siloxane backbone.[4]
-
C=C stretching: Absorption bands around 1600 cm⁻¹ indicative of the vinyl groups.[5]
-
Si-CH₃ vibrations: Characteristic absorptions for the methyl groups attached to silicon.
-
=C-H vibrations: Absorptions corresponding to the hydrogens of the vinyl groups.[5]
The progress of reactions involving the vinyl groups, such as hydrosilylation, can be monitored by the disappearance of the C=C and =C-H absorption bands.[6]
Synthesis and Purification: Crafting the Building Block
The primary route for the synthesis of this compound involves the vinylation of 1,3,5-trimethylcyclotrisiloxane.[1] This process typically utilizes a potent vinylating agent, such as vinylmagnesium bromide or vinyllithium, to substitute hydrogen atoms on the methyl groups with vinyl groups.[1]
General Synthesis Protocol
The following is a generalized procedure for the synthesis:
-
Reaction Setup: A reaction vessel is charged with 1,3,5-trimethylcyclotrisiloxane and an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture and oxygen.[1]
-
Vinylation: The vinylating agent (e.g., vinylmagnesium bromide in THF) is added dropwise to the reaction mixture while maintaining a controlled temperature, typically between 60°C and 80°C.[1] The reaction may be facilitated by the use of an acidic or basic catalyst, such as potassium hydroxide.[1]
-
Quenching and Workup: After the reaction is complete, it is carefully quenched. The organic layer is then separated, washed, and dried.
-
Purification: The crude product is purified by fractional distillation under reduced pressure (vacuum distillation) to isolate the this compound from unreacted starting materials and byproducts.[1]
Caption: Generalized workflow for the synthesis of this compound.
Reactivity and Polymerization: Building Macromolecular Architectures
The unique dual functionality of this compound provides two primary avenues for chemical modification and polymerization.
Ring-Opening Polymerization (ROP)
The strained cyclotrisiloxane ring readily undergoes ring-opening polymerization (ROP), a key method for synthesizing linear polysiloxanes.[1][7] Both anionic and cationic ROP can be employed, with anionic ROP (AROP) offering a high degree of control over the polymer's molecular weight and architecture.[1] This "living" polymerization technique allows for the synthesis of well-defined block copolymers and other complex structures.[1]
A general procedure for the photo-initiated cationic ROP of cyclosiloxanes involves dissolving the monomer, a photoacid generator (PAG), and an initiator (like benzyl alcohol) in a suitable solvent such as toluene. The mixture is then subjected to UV irradiation to initiate polymerization.[8]
Reactions of the Vinyl Groups: Crosslinking and Functionalization
The pendant vinyl groups are reactive sites that can participate in a variety of chemical transformations, most notably hydrosilylation.[9] This reaction involves the addition of a silicon-hydride (Si-H) bond across the vinyl's carbon-carbon double bond, typically catalyzed by a platinum complex.[9][10] Hydrosilylation is a highly efficient and clean reaction that forms the basis for the curing of many silicone elastomers and for the functionalization of vinyl-containing polysiloxanes.[9][10]
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An In-Depth Technical Guide to 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, a prominent organosilicon compound, holds a significant position in both academic research and various industrial applications.[1] Its unique molecular architecture, a six-membered silicon-oxygen ring alternately substituted with reactive vinyl (–CH=CH₂) and stable methyl (–CH₃) groups, imparts a desirable combination of reactivity and stability.[1] This dual functionality establishes it as a versatile building block for a wide array of advanced materials. The strained cyclotrisiloxane ring readily undergoes controlled ring-opening polymerization (ROP), while the vinyl groups provide active sites for crosslinking and other chemical modifications.[1] This reactivity is harnessed to produce specialized silicone polymers, including vinyl silicone rubbers and oils, with enhanced thermal stability, specific mechanical properties, and high crosslinking density, which are critical for high-performance materials in sectors like electronics, aerospace, and automotive industries.[1]
Molecular Structure and Properties
The fundamental structure of this compound consists of a cyclotrisiloxane ring composed of alternating silicon and oxygen atoms. Each silicon atom is bonded to one methyl group and one vinyl group.[1]
// Silicon atoms Si1 [label="Si", pos="0,2!", fillcolor="#4285F4"]; Si2 [label="Si", pos="-1.732,-1!", fillcolor="#4285F4"]; Si3 [label="Si", pos="1.732,-1!", fillcolor="#4285F4"];
// Oxygen atoms O1 [label="O", pos="-0.866,1!", fillcolor="#EA4335"]; O2 [label="O", pos="0,-2!", fillcolor="#EA4335"]; O3 [label="O", pos="0.866,1!", fillcolor="#EA4335"];
// Methyl groups C1 [label="CH₃", pos="0,3.5!", fillcolor="#34A853"]; C2 [label="CH₃", pos="-3.031,-1.75!", fillcolor="#34A853"]; C3 [label="CH₃", pos="3.031,-1.75!", fillcolor="#34A853"];
// Vinyl groups V1_C1 [label="CH", pos="1.5,3!", fillcolor="#FBBC05"]; V1_C2 [label="CH₂", pos="2.5,3.5!", fillcolor="#FBBC05"]; V2_C1 [label="CH", pos="-2.5,-3!", fillcolor="#FBBC05"]; V2_C2 [label="CH₂", pos="-3.5,-3.5!", fillcolor="#FBBC05"]; V3_C1 [label="CH", pos="2.5,-3!", fillcolor="#FBBC05"]; V3_C2 [label="CH₂", pos="3.5,-3.5!", fillcolor="#FBBC05"];
// Bonds edge [color="#202124"]; Si1 -- O1; Si1 -- O3; Si2 -- O1; Si2 -- O2; Si3 -- O2; Si3 -- O3;
Si1 -- C1; Si2 -- C2; Si3 -- C3;
Si1 -- V1_C1; V1_C1 -- V1_C2 [style=double]; Si2 -- V2_C1; V2_C1 -- V2_C2 [style=double]; Si3 -- V3_C1; V3_C1 -- V3_C2 [style=double]; }
Caption: Molecular structure of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 3901-77-7 | [2] |
| Molecular Formula | C₉H₁₈O₃Si₃ | [2] |
| Molecular Weight | 258.49 g/mol | [2] |
| Appearance | Colorless or yellowish transparent liquid | [2] |
| Density | 0.967 g/cm³ | [2] |
| Boiling Point | 201.9 °C at 760 mmHg | [2] |
| Melting Point | <0 °C | [2] |
| Flash Point | 64.2 °C | [2] |
| Refractive Index | 1.448 | [3] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and purity assessment of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides valuable information about the functional groups present in the molecule.
Table 2: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| 1020–1074 | Stretching | Si-O-Si | [1] |
| 1260 | Deformation | Si-CH₃ | [1] |
The presence of a strong absorption band in the 1020–1074 cm⁻¹ range is a key indicator of the Si-O-Si bond within the cyclotrisiloxane ring.[1] The deformation of the Si-CH₃ group is also readily identifiable.[1]
Synthesis of this compound
The primary industrial and laboratory-scale synthesis of this compound involves the vinylation of 1,3,5-trimethylcyclotrisiloxane.[1] This reaction typically employs a vinylating agent such as vinylmagnesium bromide or vinyllithium.[1]
Experimental Protocol: A Generalized Approach
The following is a generalized protocol based on the principles of the vinylation reaction. Specific quantities and reaction times would need to be optimized based on the desired scale and available equipment.
-
Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, a dropping funnel, and an inlet for an inert gas (nitrogen or argon). The entire apparatus must be thoroughly dried to prevent side reactions with the moisture-sensitive reagents.
-
Reagent Preparation: The 1,3,5-trimethylcyclotrisiloxane is dissolved in an anhydrous solvent, such as tetrahydrofuran (THF), and placed in the reaction flask. The vinylating agent, for instance, a solution of vinylmagnesium bromide in THF, is placed in the dropping funnel.
-
Reaction Execution: The reaction mixture is brought to the desired temperature, typically under reflux. The vinylating agent is then added dropwise to the stirred solution of the cyclotrisiloxane. The reaction is exothermic and the addition rate should be controlled to maintain a steady reaction temperature.
-
Reaction Monitoring and Work-up: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Once the reaction is complete, the mixture is cooled, and the reaction is quenched, typically by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield the pure this compound. [1]
Applications in Polymer Chemistry
The unique bifunctional nature of this compound makes it a valuable monomer for the synthesis of advanced silicone polymers.
Anionic Ring-Opening Polymerization (AROP): The strained three-membered siloxane ring is susceptible to nucleophilic attack, making it highly reactive in anionic ring-opening polymerization. [1]This allows for the synthesis of linear polysiloxanes with controlled molecular weights and narrow molecular weight distributions. The polymerization can be initiated by strong bases such as alkali metal hydroxides or organolithium compounds.
Caption: Schematic of the anionic ring-opening polymerization of this compound.
Crosslinking and Network Formation: The pendant vinyl groups along the resulting polymer backbone serve as reactive sites for crosslinking reactions. This is commonly achieved through hydrosilylation, where a silicon hydride (Si-H) containing crosslinker is added in the presence of a platinum catalyst. This process leads to the formation of a stable, three-dimensional polymer network, which is the basis for many silicone elastomers and resins. The density of crosslinking, and therefore the mechanical properties of the final material, can be precisely controlled by the initial concentration of the trivinyl-trimethylcyclotrisiloxane monomer.
Impact on Polymer Properties: The incorporation of this compound into silicone polymers can significantly enhance their thermal and mechanical properties. [4]The introduction of vinyl groups allows for the formation of a densely crosslinked network, which can lead to increased tensile strength, tear strength, and thermal stability of the resulting silicone rubber. [4][5]
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions. [6]It is recommended to work in a well-ventilated area and to use personal protective equipment, including safety glasses, gloves, and a lab coat. [6]The compound should be stored in a cool, dry place away from sources of ignition. [6][7]In case of fire, use water spray, foam, carbon dioxide, or dry chemical extinguishers. [6]
Conclusion
This compound is a key building block in modern silicone chemistry. Its unique structure, combining a reactive strained ring with versatile vinyl functional groups, provides a powerful tool for the synthesis of a wide range of high-performance materials. A thorough understanding of its structure, properties, and reaction mechanisms is essential for researchers and scientists working in the fields of polymer chemistry, materials science, and related disciplines. Further research into the precise quantification of its impact on polymer properties and the development of more efficient and sustainable synthesis methods will continue to expand its utility in advanced applications.
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Synthesis of Polymethyl(trimethylsiloxy)siloxane by Anionic Ring-Opening Polymerization of 1,3,5-Trimethyl-1,3,5-tris(trimethylsiloxy)cyclotrisiloxane - R Discovery. (URL: [Link])
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The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers - RSC Publishing. (URL: [Link])
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2,4,6-trimethyl-2,4,5-trivinylcyclotrisiloxane - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])
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The Strategic Utility of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane in Advanced Polymer Synthesis: A Technical Guide
Introduction: A Molecule of Dual Functionality
In the landscape of organosilicon chemistry, 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane (V3), identified by its CAS number 3901-77-7, stands out as a uniquely versatile building block for advanced materials.[1][2] Its structure, a six-membered silicon-oxygen ring functionalized with both reactive vinyl groups and stable methyl groups, provides a powerful combination of properties.[2] This dual nature makes V3 a cornerstone monomer in the synthesis of specialized silicone polymers, including high-performance vinyl silicone rubbers and oils.[3][4] The inherent strain in the cyclotrisiloxane ring facilitates controlled ring-opening polymerization (ROP), while the vinyl functionalities offer strategic sites for crosslinking and further chemical modification.[1][2] This guide provides an in-depth technical exploration of V3, intended for researchers, scientists, and drug development professionals seeking to leverage its unique reactivity in the design of novel materials.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and formulation. This colorless to light yellowish transparent liquid possesses a unique reactivity profile stemming from its molecular architecture.[2]
| Property | Value | Source |
| CAS Number | 3901-77-7 | [1] |
| Molecular Formula | C9H18O3Si3 | [1] |
| Molecular Weight | 258.49 g/mol | [1] |
| Appearance | Colorless or yellowish transparent liquid | [2] |
| Boiling Point | 80 °C at 20 mmHg | |
| Density | 0.967 g/cm³ | |
| Refractive Index | 1.448 | |
| Purity | Typically >95% |
Synthesis and Purification: Establishing a High-Quality Starting Material
The primary route for synthesizing high-purity this compound involves the vinylation of 1,3,5-trimethylcyclotrisiloxane.[1] This process typically employs a potent vinylating agent, such as vinylmagnesium bromide or vinyllithium, to substitute hydrogen atoms on the methyl groups with vinyl groups.[1] Meticulous control over the reaction conditions is essential to ensure high selectivity and yield, preventing the formation of undesirable byproducts.[3]
Diagram: Synthesis of this compound
Caption: Synthetic route to high-purity V3 via vinylation.
Experimental Protocol: Synthesis and Purification
Objective: To synthesize and purify this compound.
Materials:
-
1,3,5-trimethylcyclotrisiloxane
-
Vinylmagnesium bromide solution (e.g., 1 M in THF) or Vinyllithium solution
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of dry nitrogen or argon.
-
Reagent Introduction: Charge the flask with a solution of 1,3,5-trimethylcyclotrisiloxane in the chosen anhydrous solvent.
-
Vinylation: Cool the flask in an ice bath and add the vinylating agent dropwise from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.
-
Causality Insight: Slow, controlled addition is critical to manage the exothermic nature of the Grignard or organolithium reaction, preventing unwanted side reactions and ensuring selective vinylation.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Drying: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Self-Validation Checkpoint: The absence of an aqueous layer after drying confirms the removal of water, which is crucial for the subsequent distillation step.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain the pure this compound.
Polymerization Methodologies: Crafting Advanced Silicone Architectures
The strained six-membered ring of V3 makes it an excellent monomer for ring-opening polymerization (ROP), offering a pathway to well-defined polysiloxanes.[1] Anionic ROP (AROP) is a particularly powerful technique for achieving controlled polymerization, enabling the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[1]
Anionic Ring-Opening Polymerization (AROP): A Controlled Approach
AROP of V3 allows for the creation of "living" polymer chains, where the reactive chain ends remain active until intentionally terminated.[1] This "living" nature is instrumental in the synthesis of complex polymer architectures, such as block copolymers.[1]
Diagram: Anionic Ring-Opening Polymerization of V3
Caption: Mechanism of anionic ring-opening polymerization of V3.
Experimental Protocol: Anionic Ring-Opening Polymerization of V3
Objective: To synthesize a vinyl-functionalized polysiloxane via AROP of V3 with controlled molecular weight.
Materials:
-
This compound (V3), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes, titrated
-
Terminating agent (e.g., chlorotrimethylsilane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Monomer and Solvent Preparation: In an inert atmosphere glovebox, dissolve the desired amount of freshly distilled V3 in anhydrous THF.
-
Initiation: Calculate the required volume of n-BuLi solution to achieve the target molecular weight (Mn = [Monomer (g)] / [Initiator (mol)]). Add the n-BuLi solution dropwise to the stirred monomer solution at room temperature.
-
Causality Insight: The stoichiometry of initiator to monomer is the primary determinant of the resulting polymer's molecular weight in a living polymerization. Precise addition of the initiator is therefore critical for control.
-
-
Polymerization: Allow the polymerization to proceed for a specified time. The reaction time will influence the monomer conversion. Monitor the viscosity of the solution as an indicator of polymer formation.
-
Termination: To quench the living polymerization, add a slight excess of the terminating agent (e.g., chlorotrimethylsilane) to the reaction mixture.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Purification and Drying: Collect the polymer by filtration or decantation, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Self-Validation Checkpoint: Characterization of the final polymer by Gel Permeation Chromatography (GPC) should reveal a narrow molecular weight distribution (polydispersity index, PDI < 1.2), confirming the "living" nature of the polymerization.
-
Post-Polymerization Modification: Hydrosilylation
The vinyl groups pendant on the polysiloxane backbone derived from V3 are reactive sites for a variety of chemical transformations, most notably hydrosilylation. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group, typically catalyzed by a platinum complex. Hydrosilylation is a highly efficient and versatile method for crosslinking silicone elastomers and for introducing a wide array of functionalities to the polymer chain.
Diagram: Hydrosilylation of a V3-Derived Polysiloxane
Caption: Functionalization of V3-derived polymers via hydrosilylation.
Applications in Advanced Materials
The unique properties of polymers derived from this compound make them suitable for a wide range of high-performance applications.
-
High-Performance Elastomers: The vinyl groups serve as efficient crosslinking sites, leading to the formation of silicone rubbers with excellent thermal stability, desirable mechanical properties, and high crosslinking density.[2] These materials find use in demanding environments such as the aerospace, automotive, and electronics industries.[2]
-
Specialty Silicone Fluids: Controlled polymerization of V3 can yield vinyl silicone oils with tailored viscosities and functionalities.[3]
-
Organic-Inorganic Hybrid Materials: V3-derived polymers can act as coupling agents to improve the compatibility and bonding between organic and inorganic phases in composites, coatings, and adhesives.
-
Precursors for Ceramics: Pyrolysis of polysiloxanes containing V3 units under inert atmospheres can produce silicon oxycarbide ceramics with valuable properties.
Thermal Stability: A Key Performance Attribute
Polymers derived from V3 generally exhibit excellent thermal and thermo-oxidative stability, a hallmark of the siloxane backbone. The Si-O bond energy is significantly higher than that of C-C bonds in organic polymers, contributing to their high decomposition temperatures.[5] However, the degradation mechanism of polysiloxanes can be complex, often involving "unzipping" or "back-biting" reactions that lead to the formation of cyclic siloxanes. The presence of bulky side groups or crosslinking can inhibit these degradation pathways and further enhance thermal stability.
Conclusion
This compound is a powerful and versatile monomer that provides access to a wide range of advanced silicone-based materials. Its unique combination of a strained, polymerizable ring and reactive vinyl groups allows for the synthesis of well-defined polymers with tunable properties. A thorough understanding of its synthesis, polymerization behavior, and post-polymerization modification chemistries, as outlined in this guide, is essential for harnessing its full potential in the development of next-generation materials for a multitude of scientific and industrial applications.
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IUPAC name for trivinyl trimethyl cyclotrisiloxane
An In-Depth Technical Guide to 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane
For the accomplished researcher and development scientist, precision in molecular architecture is paramount. This guide provides a comprehensive technical overview of 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane, a highly versatile and reactive organosilicon compound. We will delve into its precise nomenclature, fundamental properties, synthesis, and diverse applications, offering field-proven insights into its utility in advanced materials science and organic synthesis.
Nomenclature and Structural Elucidation
The compound commonly known as trivinyl trimethyl cyclotrisiloxane is a cyclic organosilicon compound with a six-membered ring consisting of alternating silicon and oxygen atoms. Each silicon atom is bonded to one methyl group and one vinyl group.
IUPAC Name: The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) is 2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane [1][2].
Common Synonyms: In commercial and research contexts, several synonyms are frequently used, including:
-
V3 or D'3[5]
CAS Number: The universally recognized identifier for this compound is 3901-77-7 [3][4].
The structural arrangement of this molecule is key to its functionality. The strained cyclotrisiloxane ring makes it susceptible to ring-opening polymerization, while the pendant vinyl groups serve as reactive sites for crosslinking and other chemical modifications.[6]
Caption: Structure of 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane.
Physicochemical Properties
The utility of this compound is defined by its distinct physical and chemical characteristics. It is typically a clear, colorless to pale yellow liquid.[3][8] The combination of a stable siloxane backbone with reactive vinyl groups results in a versatile chemical intermediate.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O₃Si₃ | [1][3][4] |
| Molecular Weight | 258.49 g/mol | [3][5] |
| Density | ~0.967 g/cm³ | [3][4] |
| Boiling Point | 201.9 °C at 760 mmHg; 80 °C at 20 mmHg | [3][4] |
| Flash Point | 64.2 °C | [3] |
| Refractive Index (n20D) | ~1.424 - 1.428 | |
| Appearance | Colorless or yellowish transparent liquid | [3] |
Synthesis Pathway: Hydrolytic Condensation
The industrial synthesis of 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane is primarily achieved through the controlled hydrolysis and condensation of dichloromethylvinylsilane (CAS: 124-70-9). This precursor is highly reactive due to the two chlorine atoms bonded to silicon, which are susceptible to hydrolysis.
The fundamental mechanism involves the reaction of dichloromethylvinylsilane with water to form silanol intermediates. These silanols are unstable and readily undergo intermolecular condensation to form siloxane bonds (Si-O-Si), releasing hydrochloric acid as a byproduct. While this process can yield a mixture of linear and cyclic polysiloxanes, reaction conditions can be optimized to favor the formation of the cyclic trimer.[3]
Caption: General workflow for the synthesis of the target cyclotrisiloxane.
Experimental Protocol: High-Yield Synthesis of Cyclic Siloxanes
The following protocol is a representative method adapted from established procedures for the high-yield synthesis of cyclic siloxanes from dichlorosilane precursors.[3] This self-validating system is designed to favor the formation of cyclic species over linear polymers by controlling reaction kinetics through slow addition and a biphasic solvent system.
Materials:
-
Dichloromethylvinylsilane (≥97% purity)
-
Acetone (ACS grade)
-
Hexane (ACS grade)
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
-
Anhydrous Magnesium Sulfate
Equipment:
-
2L three-neck round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Thermometer
-
Cooling bath (ice-water)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, addition funnel, and thermometer. Ensure the setup is in a well-ventilated fume hood.
-
Solvent Charging: Charge the flask with 400 mL of acetone and 400 mL of deionized water. Begin vigorous stirring to create a well-blended mixture.
-
Temperature Control: Cool the reaction mixture to 20°C ± 1°C using the cooling bath. Maintaining a consistent temperature is critical to control the hydrolysis rate and maximize the yield of the desired cyclic trimer.
-
Precursor Addition: Charge the addition funnel with 400 mL of dichloromethylvinylsilane. Add the silane dropwise to the stirring solvent mixture over a period of 3 hours. A slow, controlled addition rate prevents localized high concentrations of reactants, which can favor the formation of undesirable linear polymers.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 20°C ± 1°C with continuous stirring for an additional hour to ensure the reaction proceeds to completion.
-
Extraction: Transfer the reaction mixture to a large separatory funnel. Add 1 liter of hexane to the mixture to extract the siloxane products into the organic phase. Shake vigorously and allow the layers to separate.
-
Washing: Discard the lower aqueous layer, which contains hydrochloric acid. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and then with deionized water until the aqueous wash is neutral.
-
Drying: Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate using a rotary evaporator to remove the bulk of the hexane solvent. The resulting crude product, a mixture of cyclic siloxanes, is then purified by vacuum distillation to isolate the 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane fraction.
Key Applications in Research and Industry
The unique bifunctional nature of 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane makes it a valuable component in several high-performance applications.
Silicone Polymer Synthesis
This compound is a fundamental building block for various silicone polymers.
-
Silicone Rubbers and Elastomers: It acts as a key monomer or crosslinking agent in the production of addition-cure liquid silicone rubbers. The vinyl groups participate in hydrosilylation reactions with Si-H functional polymers, forming a durable, crosslinked network. This process imparts excellent thermal stability and mechanical properties to the final material.[4][6]
-
Silicone Resins and Fluids: It is used to synthesize specialty vinyl silicone fluids and resins. The incorporation of vinyl functionality allows for subsequent curing or modification, leading to materials used in high-performance coatings, adhesives, and sealants that require superior durability and environmental resistance.[4][7][8]
Reactive Diluent and Modifier
In formulations for UV-curable coatings and adhesives, it can be used as a reactive diluent. Its inclusion can increase the flexibility, toughness, and adhesion of the cured product without significantly compromising the cure speed.[6]
Intermediate in Organic Synthesis
Beyond polymer science, it serves as a reagent for vinylation in cross-coupling protocols, such as the Hiyama coupling. The vinyl groups can be transferred to organic substrates using a palladium catalyst, enabling the efficient formation of new carbon-carbon bonds. This is invaluable for constructing complex molecules in the pharmaceutical and agrochemical industries.
Conclusion
2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane, or 2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane, is a cornerstone of advanced organosilicon chemistry. Its well-defined structure, characterized by a reactive vinyl group and a methyl group on each silicon atom of a cyclotrisiloxane core, provides a unique combination of stability and functionality. Through controlled synthesis via the hydrolysis of dichloromethylvinylsilane, this compound serves as an indispensable intermediate for high-performance silicone elastomers, resins, and coatings. Its utility extends into fine chemical synthesis, where it acts as an effective vinylating agent. For the materials scientist and development professional, a thorough understanding of this molecule's properties and synthesis is essential for innovating in fields ranging from electronics and aerospace to advanced coatings and beyond.
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An In-Depth Technical Guide to Methylvinylsiloxane Cyclic Trimer (V3): Properties, Reactivity, and Applications
Abstract: Methylvinylsiloxane cyclic trimer, scientifically known as 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane (CAS No: 3901-77-7), is a pivotal organosilicon compound in the landscape of advanced materials science.[1][2][3] This guide provides a comprehensive technical overview of its core features, intended for researchers, chemists, and drug development professionals who leverage specialty silicone chemistry. We will explore the unique molecular architecture that dictates its reactivity, delve into its primary mechanistic pathways—notably ring-opening polymerization—and survey its critical applications, from high-performance elastomers to sophisticated organic synthesis. The causality behind its utility, rooted in the combination of a strained siloxane ring and reactive vinyl groups, will be a central theme.
Molecular Structure and Physicochemical Properties
2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane, often referred to as V3 or D3V, is a cyclotrisiloxane derivative.[2] Its structure is a six-membered ring of alternating silicon and oxygen atoms. Each silicon atom is substituted with one methyl (-CH₃) group and one vinyl (-CH=CH₂) group.[2][3] This specific configuration is the source of its versatile chemical behavior.
The cyclotrisiloxane ring is significantly strained compared to larger cyclic siloxanes like the tetramer (D4). This ring tension is a critical feature, as it dramatically increases the monomer's reactivity towards ring-opening polymerization, allowing for more controlled synthesis of high molecular weight polymers with minimal side reactions.[4][5]
Caption: Molecular structure of 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane.
Quantitative Data Summary
The physicochemical properties of this compound are summarized below, making it suitable for a variety of processing conditions.
| Property | Value | Source(s) |
| CAS Number | 3901-77-7 | [1][2][3][6] |
| Molecular Formula | C₉H₁₈O₃Si₃ | [1][3][6] |
| Molecular Weight | 258.49 g/mol | [1][6] |
| Appearance | Colorless to yellowish clear liquid | [1][6] |
| Density | 0.967 - 0.97 g/mL | [1][6] |
| Boiling Point | 201.9 °C @ 760 mmHg; 80 °C @ 20 mmHg | [1][6] |
| Melting Point | < 0 °C | [1] |
| Flash Point | 64.2 °C | [1] |
| Refractive Index (n20/D) | 1.424 - 1.428 | |
| Solubility | Soluble in most organic solvents; insoluble in water | [7][8] |
Core Reactivity and Mechanistic Pathways
The utility of methylvinylsiloxane cyclic trimer stems from two distinct reactive sites: the siloxane ring and the pendant vinyl groups. This dual reactivity allows for its use as both a monomer for polymer backbone formation and a functional unit for crosslinking.
Ring-Opening Polymerization (ROP)
The high ring strain of the trimer makes it an excellent monomer for anionic ring-opening polymerization (AROP). This is a kinetically controlled process that, when properly initiated, allows for the synthesis of well-defined, high molecular weight poly(methylvinylsiloxane) with a narrow molecular weight distribution.[5][9]
Causality: The driving force for the reaction is the relief of ring strain. Initiators, such as alkali metal hydroxides or silanolates, attack one of the silicon atoms, cleaving a Si-O bond and generating a linear silanolate anion.[4] This active center then propagates by attacking another cyclic monomer. The preference for this forward propagation reaction over undesirable "backbiting" (which forms new cyclic species) is a key advantage of using the strained trimer over less-strained monomers like D4, where backbiting is a significant issue leading to a broad distribution of products.[4][10]
Caption: Anionic Ring-Opening Polymerization (ROP) pathway of the cyclic trimer.
Reactivity of Vinyl Groups
The three vinyl groups are readily available for further chemical transformations, primarily for network formation (curing) or organic functionalization.
-
Hydrosilylation (Addition Cure): This is a platinum-catalyzed reaction between the vinyl groups of the siloxane and silicon-hydride (Si-H) functional groups from a crosslinking agent. This reaction forms stable ethyl bridges, creating a crosslinked silicone elastomer network with excellent thermal stability and mechanical properties. This is the basis for many liquid silicone rubber (LSR) and room-temperature-vulcanizing (RTV) systems.[2]
-
Peroxide-Induced Radical Curing: At elevated temperatures, peroxides can initiate a free-radical reaction that couples the vinyl groups with methyl groups on adjacent polymer chains, leading to crosslinking.
-
Organic Synthesis: The vinyl groups can act as vinyl donors in palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-type couplings), enabling the synthesis of complex silicon-containing molecules and substituted styrenes.[3]
Synthesis and Analysis Protocols
Achieving high purity is critical for polymerization applications, requiring meticulous control over synthesis and purification.
General Synthesis Protocol: Hydrolysis of Dichlorosilane Precursor
This protocol describes a generalized lab-scale synthesis. The key challenge is controlling the condensation reaction to favor the formation of the cyclic trimer over larger rings or linear oligomers.
-
Reaction Setup: A multi-neck flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer, all under an inert nitrogen atmosphere. A solvent such as toluene is added to the flask.
-
Precursor Preparation: A precise molar quantity of methylvinyldichlorosilane (the precursor) is dissolved in the solvent within the dropping funnel.
-
Controlled Hydrolysis: A stoichiometric amount of water, often with a weak base like pyridine or triethylamine to act as an HCl scavenger, is added to the reaction flask. The precursor solution is then added dropwise to the water/solvent mixture under vigorous stirring, maintaining a low temperature (0-5 °C) to control the highly exothermic reaction.
-
Causality: Slow, controlled addition at low temperature minimizes localized high concentrations of reactants, which favors intramolecular condensation (cyclization) over intermolecular condensation (linear chain growth).
-
-
Reaction & Quenching: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The reaction is then quenched, and the salt byproduct is removed by washing with deionized water.
-
Purification: The organic phase is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude oil is then purified by vacuum distillation to isolate the cyclic trimer from other cyclic species (D4, D5) and linear oligomers.
Caption: General workflow for the synthesis and purification of V3.
Analytical Workflow: Purity Assessment by Gas Chromatography (GC)
Gas chromatography is the standard method for determining the purity of volatile cyclic siloxanes and quantifying the relative amounts of different cyclic species.
-
Sample Preparation: A dilute solution of the purified V3 product is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
Instrument Setup: A GC system equipped with a Flame Ionization Detector (FID) and a capillary column suitable for siloxane analysis (e.g., a low-polarity phenyl methyl polysiloxane column) is used.
-
Injection: A small, precise volume (e.g., 1 µL) of the prepared sample is injected into the heated inlet of the GC.
-
Separation: The components are separated based on their boiling points and interaction with the column's stationary phase. The cyclic trimer (V3), being the most volatile of the common cyclics, will have the shortest retention time, followed by D4, D5, etc.
-
Detection and Quantification: The FID detects the eluting components, generating a chromatogram. The area under each peak is proportional to the concentration of that component. Purity is calculated as the area of the V3 peak divided by the total area of all peaks.
Key Industrial Applications
The unique properties of methylvinylsiloxane cyclic trimer make it an essential building block in several high-value industries.[2][6]
-
Monomer for Specialty Silicone Polymers: It is a fundamental raw material for producing vinyl silicone oils and rubbers.[2][11] Its ability to undergo controlled ROP allows for the manufacture of polymers with specific viscosities and vinyl content, which is critical for applications in medical devices, electronics encapsulation, and automotive seals where performance and purity are non-negotiable.[2]
-
Crosslinking and Modifying Agent: In formulations for silicone elastomers, resins, and coatings, V3 acts as a reactive crosslinking agent.[6][8] Its incorporation enhances mechanical properties like tensile strength and tear resistance, improves thermal stability, and increases adhesion to a wide range of substrates including metals and plastics.[8]
-
Reagent in Advanced Coatings and Adhesives: It is used to formulate high-performance coatings that provide superior thermal stability and resistance to environmental degradation, making them ideal for the automotive and aerospace industries.[3][6] In UV-curable systems, it can act as a reactive diluent to increase flexibility and adhesion.[8]
-
Intermediate in Organic Synthesis: Beyond polymers, its role as a chemical intermediate allows for the construction of complex silicon-containing molecules for research and pharmaceutical development.[2]
Safety, Handling, and Storage
Proper handling of methylvinylsiloxane cyclic trimer is essential for ensuring laboratory and industrial safety.
-
Hazards: The compound is a combustible liquid. It may cause skin and eye irritation upon direct contact.[12]
-
Handling: Use in a well-ventilated area.[12] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Keep away from heat, sparks, open flames, and other sources of ignition.
-
Storage: Store in a cool, dry, well-ventilated place in tightly sealed original containers.[11] Opened containers must be carefully resealed and kept upright to prevent leakage.[11] It is incompatible with strong acids, bases, and strong oxidizing agents.[13][14]
Conclusion
Methylvinylsiloxane cyclic trimer is a uniquely versatile and highly reactive molecule. The combination of a strained, readily polymerizable siloxane ring and reactive pendant vinyl groups provides a powerful tool for materials scientists. Its ability to form the backbone of high-performance polymers and simultaneously provide sites for crosslinking makes it an indispensable component in the formulation of advanced silicones. From life-saving medical devices to durable automotive components, the influence of this foundational chemical is both widespread and critical to modern technology.
References
- 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane | CAS 3901-77-7 | Chemical-Suppliers. (n.d.).
- Exploring the Synthesis and Applications of Vinyl Trimethyl Cyclotrisiloxane in Specialty Chemicals - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- CAS 3901-77-7: 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane - CymitQuimica. (n.d.).
- 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane - Chem-Impex. (n.d.).
- Methylvinylsiloxane Cyclic Trimer: Properties, Applications, and Manufacturing. (n.d.).
- Ciolino, A., et al. (2002). Novel synthesis of cyclic methylvinylsiloxanes by the reaction of methylvinyl diethoxysilane with phosphorous pentachloride. Journal of Polymer Science Part A: Polymer Chemistry, 40, 3182–3189.
- METHYL VINYL CYCLICS - Ataman Kimya. (n.d.).
- 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane - Chem-Impex. (n.d.).
- 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane | 3901-77-7 - TCI Chemicals. (n.d.).
- Dimethylsiloxane cyclic trimer - ChemBK. (2024).
- Manufacturer's Guide to Trivinyltrimethylcyclotrisiloxane: Applications and Feasibility. (n.d.).
- SAFETY DATA SHEET. DOWSIL™ 730 FS Solvent Resistant Sealant. (2024). Dow Europe GmbH.
- Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. (n.d.). MDPI.
- Novel synthesis of cyclic methylvinylsiloxanes by the reaction of methylvinyl diethoxysilane with phosphorous pentachloride | Request PDF. (2002). ResearchGate.
- METHYL VINYL CYCLICS - Ataman Kimya. (n.d.).
- SAFETY DATA SHEET. Octamethylcyclotetrasiloxane. (2013). Fisher Scientific Company.
- SAFETY DATA SHEET. Lindab Mastic Silicone. (2017). Lindab AB.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich Inc.
- SAFETY DATA SHEET. Hexamethylcyclotrisiloxane. (2025). Fisher Scientific Company.
- Synthesis of Polymethyl(trimethylsiloxy)siloxane by Anionic Ring-Opening Polymerization of 1,3,5-Trimethyl-1,3,5-tris(trimethylsiloxy)cyclotrisiloxane. (2000). ResearchGate.
- 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane - Hubei Co-Formula Material Tech Co.,Ltd. (n.d.).
- How Does Siloxane Ring-Opening Polymerization Work? - Chemistry For Everyone. (2025). YouTube.
- Kinetically controlled siloxane ring-opening polymerization. (n.d.). ResearchGate.
- Applications of cyclic volatile methyl siloxanes in various sectors. (n.d.). ResearchGate.
- Ring opening polymerization of macrocyclic siloxane monomers and suppression of polymer backbiting reactions. (2025). American Chemical Society.
- An investigation of the thermodynamic interactions of oligomeric cyclic methylphenylsiloxanes in siloxane melts and blends | Request PDF. (n.d.). ResearchGate.
- The Role of Trivinyltrimethylcyclotrisiloxane in Modern Silicone Polymer Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- Anionic Polymerization of Vinylsilanes I. Novel Isomerization in the Anionic Polymerization of Trimethylvinylsilane | Semantic Scholar. (1988).
- Synthesis of Polymethyl(trimethylsiloxy)siloxane by Anionic Ring-Opening Polymerization of 1,3,5-Trimethyl-1,3,5-tris(trimethylsiloxy)cyclotrisiloxane | Semantic Scholar. (2000).
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- 4. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects | MDPI [mdpi.com]
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Methodological & Application
Application Notes and Protocols for the Polymerization of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
Introduction: The Unique Versatility of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3)
This compound, commonly referred to as V3D3, is a prominent organosilicon compound that serves as a versatile building block in polymer chemistry. Its distinctive structure, a strained six-membered silicon-oxygen ring functionalized with both reactive vinyl (–CH=CH₂) and stable methyl (–CH₃) groups, offers a unique combination of reactivity and stability.[1] This dual functionality makes V3D3 a key monomer for synthesizing a wide array of advanced silicone-based materials.
The high ring strain of the cyclotrisiloxane core makes it highly susceptible to ring-opening polymerization (ROP), allowing for the formation of linear polysiloxane backbones under controlled conditions. Concurrently, the pendant vinyl groups provide reactive sites for a variety of subsequent chemical modifications, most notably crosslinking and functionalization through hydrosilylation or thiol-ene reactions. This allows for the creation of complex polymer architectures, including branched and block copolymers.[1] The ability to precisely tailor the polymer structure and properties has led to the use of V3D3-derived polymers in high-performance applications across the electronics, aerospace, and biomedical fields.[1]
This document provides a comprehensive guide to the primary methods for V3D3 polymerization, offering detailed protocols and insights into the underlying chemical principles for researchers, scientists, and professionals in drug development.
I. Anionic Ring-Opening Polymerization (AROP): Controlled Synthesis of Linear Poly(methylvinyl)siloxanes
Anionic ring-opening polymerization (AROP) is a powerful technique for the synthesis of polysiloxanes with well-defined molecular weights and narrow polydispersity.[1] The "living" nature of this polymerization method, when conducted under stringent anhydrous and protic-free conditions, allows for precise control over the polymer architecture.[1] The polymerization is initiated by a strong nucleophile that attacks a silicon atom in the V3D3 ring, leading to the cleavage of a siloxane bond and the formation of a silanolate anion. This anionic center then propagates by attacking subsequent monomer rings.
Causality of Experimental Choices in AROP
The choice of initiator is critical in AROP. Strong bases such as potassium hydroxide (KOH) or organolithium reagents are commonly employed.[1] The reaction temperature is maintained in the range of 80-120°C to ensure a sufficient rate of polymerization while minimizing side reactions. The living nature of the polymerization allows for the synthesis of block copolymers by the sequential addition of different cyclosiloxane monomers.[1] For instance, after the polymerization of V3D3 is complete, another cyclosiloxane like hexamethylcyclotrisiloxane (D3) can be introduced to the living polymer chains to create a diblock copolymer.
Experimental Protocol: Anionic Ring-Opening Polymerization of V3D3
Materials:
-
This compound (V3D3), freshly distilled
-
Anhydrous Toluene
-
Potassium hydroxide (KOH) as a 1 M solution in methanol
-
Sec-butyllithium (s-BuLi) as a 1.4 M solution in cyclohexane
-
Dry ice/acetone bath
-
Methanol
-
Hexanes
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is used as the reactor.
-
Monomer and Solvent Addition: The flask is charged with anhydrous toluene (to achieve a 20% w/v monomer concentration) and freshly distilled V3D3 via syringe under a positive nitrogen pressure.
-
Initiation (using KOH): The reactor is heated to 110°C. A calculated amount of the methanolic KOH solution (typically a monomer to initiator ratio of 100:1 to 1000:1) is injected into the stirred solution.
-
Initiation (using s-BuLi): The reactor is cooled to 0°C. A calculated amount of s-BuLi solution is added dropwise via syringe. The reaction is allowed to proceed at room temperature.
-
Polymerization: The reaction mixture is stirred at the chosen temperature for a predetermined time (e.g., 2-24 hours), depending on the desired molecular weight. The progress of the polymerization can be monitored by periodically taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC).
-
Termination: The polymerization is terminated by the addition of a slight excess of a proton source, such as acetic acid or by bubbling carbon dioxide gas through the solution, followed by the addition of methanol.
-
Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is then redissolved in a minimal amount of toluene and re-precipitated in methanol. This process is repeated twice. The final polymer is dried under vacuum at 60°C to a constant weight.
-
Characterization: The resulting poly(methylvinyl)siloxane is characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and by GPC to determine its molecular weight and polydispersity index (PDI).
II. Cationic Ring-Opening Polymerization (CROP): An Alternative Pathway to Polysiloxanes
Cationic ring-opening polymerization (CROP) offers an alternative route to synthesize polysiloxanes from cyclosiloxane monomers. This method typically employs strong protic acids or Lewis acids as initiators.[2] While CROP can be more complex to control than AROP due to a higher propensity for side reactions like chain scrambling, recent advancements, particularly in photomediated CROP, have enabled more precise control over the polymerization process.[3]
Mechanism and Control in Photomediated CROP
In photomediated CROP, a photoacid generator (PAG) is used to produce a strong acid upon irradiation with light of a specific wavelength.[3] This photogenerated acid then initiates the polymerization of the cyclosiloxane monomer. This technique offers excellent temporal and spatial control over the polymerization, as the reaction only proceeds when and where the light is applied. This is particularly advantageous for applications such as photolithography and 3D printing. A recent study demonstrated the successful photomediated CROP of V3D3 using a merocyanine-based photoacid catalyst, yielding polymers with low dispersities.[3]
Experimental Protocol: Photomediated Cationic Ring-Opening Polymerization of V3D3
Materials:
-
This compound (V3D3), purified
-
Photoacid generator (PAG), e.g., a merocyanine-based photoacid catalyst
-
Benzyl alcohol (BnOH), as an initiator
-
Toluene, anhydrous
-
Methanol, cold
-
Photochemical reactor equipped with a light source of the appropriate wavelength (e.g., 405 nm)
Procedure:
-
Reaction Setup: In a 25 mL Schlenk flask, add V3D3, the PAG, BnOH, and toluene in the desired molar ratios (e.g., [V3D3]:[BnOH]:[PAG] = 100:1:0.5).[3]
-
Degassing: The flask is sealed with a rubber stopper and the solution is deoxygenated by three freeze-pump-thaw cycles.[3]
-
Polymerization: The Schlenk flask is placed in a photochemical reactor at a controlled temperature (e.g., 30°C) and irradiated with the light source.[3]
-
Monitoring: The polymerization progress is monitored by taking samples at specific time intervals for analysis by ¹H NMR and GPC.[3]
-
Termination and Purification: After the desired conversion is achieved, the reaction mixture is precipitated in cold methanol to remove unreacted monomer and the catalyst. The polymer is collected and dried under vacuum.[3]
III. Free-Radical Polymerization of Vinyl Groups
In contrast to the ring-opening polymerization of the siloxane backbone, the vinyl groups of V3D3 can undergo free-radical polymerization. This process leads to a polymer with a carbon-carbon backbone and pendant cyclosiloxane rings. This method is particularly useful for creating thin films and coatings with high crosslinking density.
Initiated Chemical Vapor Deposition (iCVD)
A notable method for the free-radical polymerization of V3D3 is initiated chemical vapor deposition (iCVD). In this solvent-free technique, the V3D3 monomer and a radical initiator are introduced into a vacuum chamber. The initiator is thermally decomposed on a heated filament, generating radicals that initiate the polymerization of the monomer on a cooled substrate. This process allows for the deposition of conformal, high-purity polymer films. It has been demonstrated that using an initiator like perfluorooctane sulfonyl fluoride (PFOSF) allows for rapid film deposition at significantly lower filament temperatures.[2]
Experimental Protocol: Free-Radical Polymerization of V3D3 (Solution Polymerization)
Materials:
-
This compound (V3D3)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator
-
Anhydrous toluene or other suitable organic solvent
-
Methanol
Procedure:
-
Reaction Setup: A Schlenk flask is charged with V3D3, the radical initiator (typically 1-2 mol% with respect to the monomer), and the solvent.
-
Degassing: The solution is thoroughly deoxygenated by several freeze-pump-thaw cycles.
-
Polymerization: The flask is heated to a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN) and stirred for a set period (e.g., 12-24 hours).
-
Purification: The polymer is isolated by precipitation into a non-solvent such as methanol and dried under vacuum.
IV. Post-Polymerization Modification: Thiol-Ene "Click" Chemistry
A key advantage of synthesizing polymers from V3D3 is the presence of pendant vinyl groups along the polysiloxane backbone, which are readily available for post-polymerization modification. The thiol-ene reaction is a highly efficient "click" chemistry method for functionalizing these vinyl groups.[4] This reaction proceeds via a radical-mediated addition of a thiol to the vinyl double bond and can be initiated either thermally or photochemically.[4]
Protocol for Thiol-Ene Modification of Poly(methylvinyl)siloxane
Materials:
-
Poly(methylvinyl)siloxane (synthesized via ROP of V3D3)
-
Thiol of choice (e.g., 1-thioglycerol for introducing hydroxyl groups)
-
Azobisisobutyronitrile (AIBN) as a thermal initiator
-
Toluene
Procedure:
-
Reaction Setup: In a reactor, dissolve the poly(methylvinyl)siloxane in toluene.
-
Reagent Addition: Add the desired thiol in a slight excess relative to the vinyl groups (e.g., 1.2 equivalents). Then, add AIBN (e.g., 5 mol% relative to the thiol).[4]
-
Reaction Conditions: Deoxygenate the mixture by bubbling with an inert gas (e.g., argon) and then heat to 80°C for several hours (e.g., 8 hours).[4]
-
Purification: After cooling, the functionalized polymer is purified by precipitation in a suitable non-solvent, such as cold acetonitrile, and dried under vacuum.[4]
V. Comparative Overview of Polymerization Methods
| Polymerization Method | Mechanism | Initiators/Catalysts | Key Advantages | Key Disadvantages | Typical PDI |
| Anionic ROP | Chain-growth, ring-opening | Strong bases (e.g., KOH, organolithiums) | "Living" polymerization, controlled molecular weight, narrow PDI, allows for block copolymers | Requires stringent anhydrous and protic-free conditions | < 1.2 |
| Cationic ROP | Chain-growth, ring-opening | Strong acids (e.g., triflic acid), photoacid generators | Can be performed under less stringent conditions than AROP, photomediated methods offer excellent temporal and spatial control | Prone to side reactions (e.g., chain scrambling), broader PDI in some cases | < 1.5 (for photomediated) |
| Free-Radical Polymerization | Chain-growth, vinyl addition | Thermal or photo initiators (e.g., AIBN, BPO) | Tolerant to a wider range of functional groups and impurities, suitable for film deposition (iCVD) | Less control over molecular weight and architecture, broader PDI | > 1.5 |
VI. Visualization of Polymerization Mechanisms and Workflows
Anionic Ring-Opening Polymerization (AROP) of V3D3
Caption: Anionic Ring-Opening Polymerization of V3D3.
Photomediated Cationic Ring-Opening Polymerization (CROP) Workflow
Caption: Workflow for Photomediated CROP of V3D3.
Thiol-Ene Modification of Poly(methylvinyl)siloxane
Sources
Application Notes and Protocols for the Ring-Opening Polymerization of Trivinyltrimethylcyclotrisiloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Vinyl-Functionalized Polysiloxanes
This application note provides a comprehensive guide to the ring-opening polymerization of V3D3, covering both anionic and cationic polymerization pathways. We will delve into the underlying mechanisms, provide detailed experimental protocols, and discuss the characterization of the resulting polymers.
Mechanisms of Ring-Opening Polymerization
The driving force for the ring-opening polymerization of V3D3 is the relief of ring strain in the three-membered siloxane ring. This process can be initiated by either anionic or cationic species.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP of cyclosiloxanes is a well-established method for producing polymers with controlled molecular weights and narrow molecular weight distributions, often exhibiting characteristics of a living polymerization.[5][6] The polymerization is typically initiated by strong bases, such as organolithium compounds or alkali metal silanolates.
The mechanism proceeds in three main stages:
-
Initiation: The initiator attacks one of the silicon atoms in the V3D3 ring, leading to the cleavage of a silicon-oxygen bond and the formation of a linear silanolate active center.
-
Propagation: The newly formed silanolate anion attacks another V3D3 monomer, propagating the polymer chain. This process repeats, leading to the growth of the polysiloxane chain.
-
Termination: The polymerization can be terminated by the introduction of a quenching agent, such as a chlorosilane, which reacts with the active silanolate end-group. In the absence of a terminating agent and impurities, the polymerization can remain "living," allowing for the synthesis of block copolymers by the sequential addition of different monomers.[3][7]
Caption: Anionic Ring-Opening Polymerization of V3D3.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP of cyclosiloxanes is typically initiated by strong acids or photoinitiators.[8] While effective, CROP can be more prone to side reactions, such as backbiting (where the growing chain end attacks a siloxane bond within the same chain, leading to the formation of cyclic oligomers) and chain transfer, which can result in a broader molecular weight distribution compared to AROP.
The mechanism involves:
-
Initiation: An electrophilic species, such as a proton from a strong acid, attacks an oxygen atom in the V3D3 ring, forming a tertiary oxonium ion.
-
Propagation: The strained oxonium ion undergoes ring-opening, generating a reactive silylium ion or a silanol end-group that can then attack another monomer molecule, propagating the chain.
-
Termination: Termination can occur through various mechanisms, including reaction with trace amounts of water or other nucleophiles, or by rearrangement.
Caption: Cationic Ring-Opening Polymerization of V3D3.
Experimental Protocols
The following protocols are representative procedures for the anionic and cationic ring-opening polymerization of V3D3. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as the initiators and active polymer chains are sensitive to moisture and atmospheric oxygen.
Protocol 1: Anionic Ring-Opening Polymerization of V3D3
This protocol describes a living anionic polymerization, which allows for good control over the molecular weight and results in a polymer with a narrow polydispersity index.
Materials:
-
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3), purified by distillation or sublimation.
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
n-Butyllithium (n-BuLi) solution in hexanes, titrated prior to use.
-
Chlorotrimethylsilane, distilled.
-
Anhydrous methanol.
-
Anhydrous hexanes.
Procedure:
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is used as the reactor.
-
Monomer and Solvent Addition: The flask is charged with the desired amount of V3D3 monomer, which is then dissolved in anhydrous THF via cannula transfer. The solution is cooled to 0 °C in an ice bath.
-
Initiation: The calculated amount of n-BuLi solution is added dropwise to the stirred monomer solution via syringe. The amount of initiator will determine the target molecular weight of the polymer. The reaction mixture is typically stirred at 0 °C for 1-2 hours.
-
Propagation: The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours to ensure complete monomer conversion. The progress of the polymerization can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC) or ¹H NMR to observe the disappearance of the monomer.
-
Termination: The polymerization is terminated by the dropwise addition of a slight excess of chlorotrimethylsilane. The mixture is stirred for an additional hour at room temperature.
-
Purification: The reaction mixture is precipitated into a large excess of rapidly stirring methanol. The precipitated polymer is collected and redissolved in a minimal amount of THF or hexanes. This precipitation process is repeated two more times to remove any unreacted monomer and initiator residues.
-
Drying: The purified polymer is dried under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Cationic Ring-Opening Polymerization of V3D3
This protocol outlines a general procedure for cationic ROP using a strong acid initiator.
Materials:
-
This compound (V3D3), purified.
-
Anhydrous dichloromethane (DCM), freshly distilled from calcium hydride.
-
Trifluoromethanesulfonic acid (triflic acid, TfOH).
-
Anhydrous sodium bicarbonate.
-
Anhydrous methanol.
Procedure:
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is used.
-
Monomer and Solvent Addition: The flask is charged with V3D3 monomer and dissolved in anhydrous DCM. The solution is cooled to the desired reaction temperature (typically between 0 °C and room temperature).
-
Initiation: A stock solution of triflic acid in DCM is prepared. The desired amount of the initiator solution is added dropwise to the stirred monomer solution. The reaction is often exothermic, and the temperature should be monitored.
-
Propagation: The reaction is stirred at the chosen temperature for a predetermined time (e.g., 1-6 hours). The polymerization is typically faster than anionic ROP.
-
Termination: The polymerization is quenched by the addition of a small amount of anhydrous sodium bicarbonate to neutralize the acid catalyst.
-
Purification: The reaction mixture is filtered to remove the sodium bicarbonate. The filtrate is then concentrated under reduced pressure. The resulting polymer is dissolved in a minimal amount of DCM and precipitated into an excess of methanol. This process is repeated to purify the polymer.
-
Drying: The final polymer is dried under vacuum to a constant weight.
Data Presentation: Key Experimental Parameters
| Parameter | Anionic ROP | Cationic ROP | Rationale for Choice |
| Initiator | n-Butyllithium, sec-Butyllithium, Lithium silanolates | Triflic acid, Boron trifluoride etherate, Photoinitiators | Anionic: Allows for living polymerization and precise control over molecular weight and architecture. Cationic: Can be faster and may be initiated by UV light for photocurable applications.[8] |
| Solvent | Tetrahydrofuran (THF), Toluene | Dichloromethane (DCM), Toluene | Anionic: Aprotic polar solvents like THF solvate the lithium counter-ion, increasing the polymerization rate. Cationic: Solvents with low nucleophilicity are required to avoid termination of the cationic active centers. |
| Temperature | 0 °C to room temperature | -20 °C to room temperature | Lower temperatures are often used to control the exothermicity of the reaction and to minimize side reactions, particularly in cationic polymerization. |
| Monomer/Initiator Ratio | 10 - 500 | 50 - 1000 | This ratio is the primary determinant of the target molecular weight in living anionic polymerizations. In cationic polymerizations, it influences the final molecular weight, but the correlation is less direct due to side reactions. |
| Termination Agent | Chlorotrimethylsilane, Methanol | Water, Amines, Sodium bicarbonate | Anionic: Chlorosilanes provide stable, non-reactive end-groups. Cationic: Bases are used to neutralize the acid catalyst and terminate the polymerization. |
Characterization of Poly(trivinyltrimethylcyclotrisiloxane)
The structure, molecular weight, and thermal properties of the synthesized polymer should be thoroughly characterized using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This technique is used to confirm the structure of the polymer and to determine the extent of polymerization by monitoring the disappearance of monomer peaks. The ¹H NMR spectrum of poly(trivinyltrimethylcyclotrisiloxane) will show characteristic signals for the vinyl protons (typically in the range of 5.7-6.2 ppm) and the methyl protons on the silicon atoms (around 0.1-0.3 ppm).[9]
-
²⁹Si NMR: This provides detailed information about the microstructure of the polysiloxane backbone. Different silicon environments (e.g., end-groups vs. in-chain units) will have distinct chemical shifts.[10][11]
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[12] For a well-controlled living anionic polymerization, a narrow PDI (typically < 1.2) is expected. Cationic polymerization often results in a broader PDI (> 1.5).
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal transitions of the polymer, most importantly the glass transition temperature (Tg). The Tg of poly(trivinyltrimethylcyclotrisiloxane) will depend on its molecular weight, but is typically in the range of -80 to -100 °C.
| Characterization Technique | Expected Results for Poly(trivinyltrimethylcyclotrisiloxane) |
| ¹H NMR | Vinyl protons: ~5.7-6.2 ppm; Methyl protons: ~0.1-0.3 ppm |
| ²⁹Si NMR | Signals corresponding to the -[Si(CH₃)(CH=CH₂)-O]- repeating unit |
| GPC (Anionic ROP) | Mn: Controlled by monomer/initiator ratio; PDI: < 1.2 |
| GPC (Cationic ROP) | Mn: Less predictable; PDI: > 1.5 |
| DSC | Tg: -80 to -100 °C |
Applications of Poly(trivinyltrimethylcyclotrisiloxane)
The pendant vinyl groups on the polysiloxane backbone are readily available for cross-linking reactions, most commonly through hydrosilylation with a hydride-functional siloxane cross-linker in the presence of a platinum catalyst. This allows for the formation of stable, elastomeric networks with a wide range of properties.
Key application areas include:
-
Electronics: As encapsulants and adhesives for sensitive electronic components due to their thermal stability and dielectric properties.[3]
-
Biomedical Devices: In the fabrication of microfluidic devices, catheters, and as biocompatible coatings.[4][13]
-
Dental Materials: As the base polymer for vinyl polysiloxane (VPS) impression materials, valued for their high accuracy and dimensional stability.
-
Coatings and Sealants: For applications requiring weather resistance, UV stability, and hydrophobicity.[3]
Conclusion
The ring-opening polymerization of trivinyltrimethylcyclotrisiloxane is a versatile and powerful method for the synthesis of vinyl-functionalized polysiloxanes. Both anionic and cationic pathways offer distinct advantages and challenges. Anionic ROP provides excellent control over the polymer architecture, making it ideal for the synthesis of well-defined materials for high-performance applications. Cationic ROP, while potentially faster, requires careful control to minimize side reactions. A thorough understanding of the reaction mechanisms and careful execution of the experimental protocols are essential for the successful synthesis and application of these important materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Polymethyl(trimethylsiloxy)siloxane by Anionic Ring-Opening Polymerization of 1,3,5-Trimethyl-1,3,5-tris(trimethylsiloxy)cyclotrisiloxane | Semantic Scholar [semanticscholar.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. gelest.com [gelest.com]
- 7. Precise Synthesis of Block Polymers Composed of Three or More Blocks by Specially Designed Linking Methodologies in Conjunction with Living Anionic Polymerization System | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. osti.gov [osti.gov]
- 12. Anionic Polymerization of 1,3,5-Tris(trifluoropropylmethyl)cyclotrisiloxane (F3) in Miniemulsion | Semantic Scholar [semanticscholar.org]
- 13. rsc.org [rsc.org]
Harnessing the Reactivity of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane as a Versatile Crosslinking Agent
An Application Guide for Researchers
Abstract
This guide provides a comprehensive overview of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane, a highly functional organosilicon compound, and its application as a potent crosslinking agent. Its unique molecular architecture, combining a strained, reactive siloxane ring with three vinyl functional groups, makes it an invaluable tool in polymer chemistry for creating robust, high-performance materials.[1] We will delve into the fundamental mechanisms of action, provide detailed, step-by-step protocols for the synthesis of silicone elastomers, discuss characterization techniques, and offer practical troubleshooting advice for researchers, scientists, and drug development professionals.
Introduction to a Unique Architectural Monomer
This compound, often abbreviated as V3 or D'3, is a cyclic organosilicon compound with a six-membered silicon-oxygen ring.[1] Each silicon atom in the ring is bonded to both a stable methyl group and a reactive vinyl (-CH=CH₂) group.[1] This dual functionality is the cornerstone of its versatility, offering a unique combination of stability and reactivity.[1]
The molecule's utility stems from two key features:
-
Strained Cyclotrisiloxane Ring : Unlike the more common and less strained cyclotetrasiloxanes (D₄), the three-membered siloxane ring (D₃) is highly strained. This strain facilitates controlled ring-opening polymerization (ROP), allowing for the synthesis of linear polysiloxanes with well-defined architectures.[1]
-
Reactive Vinyl Groups : The three vinyl groups serve as active sites for crosslinking reactions, most notably via hydrosilylation.[1] This enables the formation of a three-dimensional polymer network, transforming liquid precursors into solid, elastic materials.
This combination allows V3 to be used not only as a crosslinking agent but also as a key monomer in the synthesis of specialized silicone polymers, including vinyl silicone rubbers and oils.[1][2] The resulting materials exhibit desirable properties such as enhanced thermal stability, high crosslinking density, and robust mechanical performance, making them critical for demanding applications in electronics, aerospace, and coatings.[1][3]
Physicochemical Properties & Safety Data
A clear understanding of the physical and chemical properties of V3 is essential for its effective and safe use in a laboratory setting.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3901-77-7 | [4][5] |
| Molecular Formula | C₉H₁₈O₃Si₃ | [4][6] |
| Molecular Weight | 258.49 g/mol | [4][7] |
| Appearance | Colorless to light yellowish transparent liquid | [1][5] |
| Density | ~0.967 g/cm³ | [4][5] |
| Boiling Point | 80 °C at 20 mmHg | [4][5] |
| Refractive Index | ~1.4215 @ 20 °C | [4] |
| Flash Point | >65 °C (Combustible liquid) | [5] |
| Solubility | Low water solubility | [8] |
Safety and Handling Precautions
V3 is classified as a combustible liquid and may cause skin, eye, and respiratory tract irritation.[9][10] Adherence to proper laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile), safety glasses or goggles, and a lab coat.[9][10] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[9]
-
Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[9][10] Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen) to prevent side reactions.[4][9]
-
Incompatibilities: Avoid contact with strong oxidizing agents. V3 can react violently with hydridosilanes in the presence of precious metal catalysts.[9]
-
Disposal: Dispose of contents and container to a licensed waste disposal facility in accordance with local regulations.[9][10]
Mechanism of Action: The Dual-Reactivity Pathway
The power of V3 as a crosslinking agent lies in its ability to participate in two distinct types of reactions: ring-opening polymerization and vinyl group-based crosslinking.
Ring-Opening Polymerization (ROP)
The strained D₃ ring of V3 is susceptible to nucleophilic or electrophilic attack, leading to ring-opening and the formation of linear poly(methylvinylsiloxane) chains. Anionic Ring-Opening Polymerization (AROP) is a particularly powerful technique as it can proceed in a "living" manner, allowing for precise control over molecular weight and the creation of block copolymers.[1] This method is often used to create vinyl-functional prepolymers which are then crosslinked in a subsequent step.
Hydrosilylation Crosslinking
The most common application of V3 as a crosslinker is through hydrosilylation. This is an addition reaction where a silicon-hydride (Si-H) bond adds across the carbon-carbon double bond of the vinyl group. The reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst.[11]
When V3 is mixed with a polymer containing Si-H groups (e.g., poly(methylhydrosiloxane)), each vinyl group on the V3 molecule can react with a Si-H group from the polymer backbone. Since V3 has three vinyl groups, it can connect three different polymer chains, acting as a junction point to build a 3D network. This process transforms the liquid polymer precursors into a solid, crosslinked elastomer.
Caption: Hydrosilylation crosslinking workflow using V3.
Application Protocols
Here we provide detailed protocols for the synthesis of a standard silicone elastomer, a primary application for V3.
Protocol 1: Preparation of a Silicone Elastomer via Platinum-Cured Hydrosilylation
This protocol describes the formation of a crosslinked polydimethylsiloxane (PDMS) network using V3 as a key crosslinking agent. A vinyl-terminated PDMS serves as the base polymer, and a hydride-terminated polysiloxane acts as the chain extender/crosslinker.
Materials:
-
Vinyl-terminated PDMS (e.g., 10 cSt viscosity)
-
Poly(methylhydrosiloxane) (PMHS) or other Si-H functional polymer
-
This compound (V3)
-
Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (Karstedt's catalyst), ~2% in xylene[12]
-
Toluene or other suitable solvent (optional, for viscosity reduction)
-
Petri dish or mold
Equipment:
-
Analytical balance
-
Magnetic stir plate and stir bar or mechanical mixer
-
Vacuum desiccator or chamber
-
Oven
Workflow Diagram:
Caption: Step-by-step workflow for silicone elastomer synthesis.
Procedure:
-
Formulation: The key to a successful elastomer is the molar ratio of Si-H groups to vinyl groups. A common starting point is a ratio between 1.1:1 and 1.5:1 (Si-H:Vinyl) to ensure complete reaction of the vinyl groups.
-
Calculate the moles of vinyl groups from your vinyl-terminated PDMS and the added V3.
-
Calculate the moles of Si-H groups required from your PMHS based on your target ratio.
-
-
Mixing Part A (Vinyl Component):
-
In a clean beaker, weigh the desired amount of vinyl-terminated PDMS.
-
Add the calculated amount of V3 crosslinker to the PDMS. The amount of V3 can be varied to control the crosslink density and thus the final hardness of the elastomer. A typical starting range is 0.5-5% by weight of the base polymer.
-
Mix thoroughly until the solution is homogeneous. If the viscosity is too high, a minimal amount of toluene can be added.
-
-
Mixing Part B (Hydride Component):
-
In a separate container, weigh the calculated amount of the Si-H containing polymer (PMHS).
-
-
Combining and Catalyzing:
-
Add Part B to Part A and mix thoroughly for 2-3 minutes until the mixture is uniform.
-
Add the platinum catalyst. A typical concentration is 5-10 ppm of platinum relative to the total weight of the polymers.
-
Immediately mix again vigorously for 1 minute. The pot life (working time) begins now and can range from minutes to hours depending on the formulation and temperature.
-
-
Degassing:
-
Place the mixture in a vacuum chamber or desiccator and apply vacuum to remove any air bubbles introduced during mixing. The mixture will foam and then subside. Continue degassing until bubbling ceases.
-
-
Curing:
-
Pour the bubble-free liquid into a mold or petri dish.
-
Transfer the mold to an oven. A typical curing schedule is 60-150 °C for 15 minutes to 2 hours. Higher temperatures lead to faster curing. The exact conditions should be optimized for the specific formulation.
-
-
Post-Curing (Optional):
-
For some applications, a post-cure at a higher temperature (e.g., 150-200 °C) for several hours can improve the mechanical properties and ensure complete reaction.
-
Characterization of Crosslinked Networks
After synthesis, it is crucial to characterize the resulting material to confirm its properties.
Table 2: Common Characterization Techniques for Crosslinked Polymers
| Property to Measure | Technique | Expected Outcome/Information |
| Degree of Crosslinking | Swelling Studies | Lower swelling in a good solvent (e.g., toluene) indicates a higher crosslink density.[13] |
| Mechanical Properties | Tensile Testing (ASTM D412) | Provides data on Young's modulus, tensile strength, and elongation at break. Higher crosslinking generally increases modulus but reduces elongation.[14] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the onset of thermal degradation. Crosslinked silicones typically show high thermal stability. |
| Glass Transition Temp. | Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg). Crosslinking can slightly increase the Tg.[13] |
| Reaction Completion | FTIR Spectroscopy | Disappearance of the Si-H peak (~2160 cm⁻¹) and the C=C stretch of the vinyl group (~1600 cm⁻¹) confirms the hydrosilylation reaction. |
Troubleshooting Common Issues
Table 3: Troubleshooting Guide for Elastomer Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Mixture does not cure or is tacky | 1. Incorrect Si-H to vinyl ratio. 2. Catalyst poisoning (by sulfur, tin, or amine compounds). 3. Insufficient catalyst amount or inactive catalyst. | 1. Recalculate and verify the stoichiometry. 2. Ensure all glassware is clean and reactants are pure. 3. Increase catalyst concentration or use fresh catalyst. |
| Curing happens too fast | 1. Too much catalyst. 2. High ambient or mixing temperature. | 1. Reduce catalyst concentration. 2. Cool reactants before mixing. Consider using a reaction inhibitor. |
| Bubbles in the final elastomer | Inadequate degassing. | Degas for a longer period or at a higher vacuum. Pour the mixture carefully into the mold to avoid introducing new bubbles. |
| Elastomer is too brittle | Crosslink density is too high. | Reduce the amount of the multifunctional crosslinker (V3 or PMHS). Increase the chain length of the base polymer. |
References
- 1. This compound | 68082-23-5 | Benchchem [benchchem.com]
- 2. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. innospk.com [innospk.com]
- 4. This compound | [gelest.com]
- 5. Cas 3901-77-7,this compound | lookchem [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Trimethylsiloxane, Cyclotrisiloxane| Changfu Chemical [cfsilicones.com]
- 9. gelest.com [gelest.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. Synthesis of silicone elastomers containing trifluoropropyl groups and their use in dielectric elastomer transducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. scienomics.com [scienomics.com]
Application Note & Protocol: Synthesis of Vinyl-Functional Silicone Fluids via Catalytic Co-polymerization using 1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane (V3D3)
Abstract
This document provides a comprehensive guide for the synthesis of vinyl-functional silicone fluids. The protocol leverages the acid-catalyzed ring-opening co-polymerization of a standard cyclosiloxane monomer, octamethylcyclotetrasiloxane (D4), with 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane (V3D3). The inclusion of V3D3 introduces vinyl functional groups along the polysiloxane backbone, yielding a reactive fluid suitable for a wide range of applications, including the formulation of addition-cure elastomers, sealants, and coatings.[1][2] This guide details the underlying reaction mechanism, a step-by-step laboratory protocol, methods for product characterization, and critical safety considerations.
Introduction: The Significance of Vinyl-Functional Silicones
Silicone fluids, primarily based on a polydimethylsiloxane (PDMS) backbone, are renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface tension, and excellent dielectric strength.[3][4] While standard PDMS fluids are relatively unreactive, the strategic introduction of functional groups transforms them into versatile precursors for advanced materials.
Vinyl-terminated or vinyl-functional silicone fluids are a critical class of these modified polymers.[1][5] The vinyl groups (-CH=CH₂) serve as reactive sites for cross-linking reactions, most commonly through platinum-catalyzed hydrosilylation with hydride-functional siloxanes.[2][6] This "addition-cure" chemistry is the foundation for producing high-performance liquid silicone rubber (LSR), gels, and adhesives used in healthcare, electronics, and automotive industries.[2][5][7]
The synthesis of these fluids is typically achieved through the ring-opening polymerization of cyclosiloxane monomers in the presence of a vinyl-containing end-capping agent. This application note describes an advanced synthetic approach using 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane (V3D3) as a co-monomer. V3D3 is a strained cyclotrisiloxane ring, making it highly susceptible to ring-opening polymerization.[8][9] Its incorporation alongside a standard monomer like D4 allows for the precise introduction of vinyl groups along the polymer chain, not just at the terminals. This creates a branched or "multi-functional" polymer architecture, which can significantly enhance cross-linking efficiency and modify the mechanical properties of the cured material.
Reaction Mechanism and Stoichiometric Control
The synthesis is an acid-catalyzed equilibration reaction. The mechanism involves the protonation of a siloxane oxygen by a strong acid (e.g., trifluoromethanesulfonic acid), which initiates the cleavage of the Si-O bond and opens the cyclic monomer.[9] This generates a reactive silanol-terminated species that can attack other cyclic monomers, propagating the polymer chain.
Causality of Experimental Design: The final properties of the silicone fluid—namely its average molecular weight (and thus viscosity) and vinyl content—are not determined by reaction time but are dictated by the initial stoichiometry of the reactants.
-
Octamethylcyclotetrasiloxane (D4): Acts as the primary chain-building monomer, forming the linear sections of the PDMS backbone.
-
1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane (V3D3): This co-monomer introduces vinyl-functional branch points. Its high reactivity, stemming from ring strain, ensures efficient incorporation.[8][10] The concentration of V3D3 directly controls the density of vinyl groups within the polymer chain.
-
Hexamethyldisiloxane (MM): This non-reactive disiloxane acts as a chain-terminating or "end-capping" agent. It controls the overall molecular weight of the polymer. A higher ratio of MM to cyclic monomers will result in shorter polymer chains and a lower viscosity fluid.
By carefully controlling the molar ratios of MM (monofunctional terminator), D4 (difunctional propagator), and V3D3 (trifunctional brancher), the polymer architecture can be precisely engineered. An excess of V3D3 can lead to a highly cross-linked network, resulting in an insoluble gel rather than a fluid. Therefore, precise calculation and weighing of reactants are critical for a successful synthesis.
Caption: Conceptual workflow of the co-polymerization process.
Experimental Protocol
Materials and Equipment
Materials:
-
Octamethylcyclotetrasiloxane (D4), polymerization grade (>99%)
-
1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane (V3D3), (>95%)[11]
-
Hexamethyldisiloxane (MM), reagent grade (>98%)
-
Trifluoromethanesulfonic acid (Triflic acid), catalyst (>99%)
-
Sodium bicarbonate (NaHCO₃), neutralizing agent
-
Diatomaceous earth (Celite™), filter aid
-
Toluene, anhydrous
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor and PTFE paddle
-
Heating mantle with temperature controller and thermocouple
-
Reflux condenser
-
Nitrogen inlet/outlet (for inert atmosphere)
-
Dropping funnel
-
Vacuum pump and distillation apparatus for stripping
-
Analytical balance (4 decimal places)
-
Glassware (syringes, beakers, graduated cylinders)
-
Filtration apparatus (Buchner funnel, filter paper)
Stoichiometric Calculations: An Example
To synthesize a fluid with a target molecular weight (Mn) of ~10,000 g/mol and a moderate vinyl content, the molar ratios must be calculated.
| Parameter | Value | Rationale |
| Target Mn | 10,000 g/mol | A mid-range viscosity fluid. |
| D4:V3D3 Molar Ratio | 20:1 | Introduces vinyl functionality without excessive branching. |
| Calculated Moles | ||
| MM (End-capper) | 2 / Mn | Each polymer chain requires two end caps. |
| D4 + V3D3 (Monomers) | (Mn - MM_fw) / Avg_Monomer_fw | Total moles of cyclic monomers needed. |
Table 1: Example parameters for stoichiometric calculations.
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, condenser (with N₂ inlet), and a rubber septum. Flame-dry the entire apparatus under vacuum and then backfill with dry nitrogen to ensure an anhydrous environment.
-
Charging Reactants: Accurately weigh and charge the flask with D4, V3D3, and Hexamethyldisiloxane (MM) according to your stoichiometric calculations. Add a small amount of anhydrous toluene (~5% of total mass) to aid initial mixing.
-
Inerting the System: Begin gentle stirring and purge the system with dry nitrogen for 15-20 minutes. Maintain a slight positive pressure of nitrogen throughout the reaction.
-
Initiation: Heat the mixture to 60°C. Once the temperature is stable, carefully inject the triflic acid catalyst (typically 50-100 ppm by weight) through the septum using a syringe.
-
Expertise Note: The reaction is exothermic. A low initial temperature and slow catalyst addition are crucial to prevent a runaway reaction.
-
-
Polymerization: Increase the temperature to 80-90°C. The viscosity of the mixture will gradually increase as polymerization proceeds. Monitor the reaction by periodically taking small samples and measuring the viscosity. The reaction typically reaches equilibrium within 2-4 hours.[12]
-
Neutralization: Cool the reactor to below 50°C. Add a slurry of sodium bicarbonate in toluene (a 5-fold molar excess relative to the acid catalyst). Stir vigorously for 1-2 hours to ensure complete neutralization of the acid.
-
Trustworthiness Note: A neutral pH is essential to prevent depolymerization (reversion) during the subsequent heating step. Check the pH of a washed sample to confirm neutrality.
-
-
Filtration: Add a small amount of diatomaceous earth to the mixture and filter through a Buchner funnel to remove the neutralization salts and filter aid.
-
Purification (Stripping): Transfer the clear filtrate to a round-bottom flask equipped for vacuum distillation. Heat the fluid to 120-150°C under high vacuum (<10 torr) to remove the toluene, any unreacted cyclic monomers, and other low molecular weight linear siloxanes. Continue stripping until no more volatiles are collected.
-
Final Product: Cool the product to room temperature under nitrogen. The result is a clear, viscous vinyl-functional silicone fluid. Store in a sealed container.
Caption: Step-by-step experimental workflow for synthesis.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (nitrile is suitable).[13]
-
Ventilation: Conduct the synthesis in a well-ventilated fume hood.
-
Reagent Handling:
-
Trifluoromethanesulfonic acid is extremely corrosive. Handle with extreme care and have a neutralizing agent (sodium bicarbonate) readily available for spills.
-
Cyclic siloxanes can be irritating to the eyes and respiratory system.[14] Avoid inhalation of vapors.
-
-
Reaction Conditions: The reaction should be monitored to prevent overheating. Ensure the inert atmosphere is maintained to avoid potential side reactions with atmospheric moisture.
According to safety data sheets, vinyl silicone oil (CAS 68083-19-2) is generally considered to have low toxicity but can cause skin, eye, and respiratory irritation in its concentrated form.[13][14] Standard industrial hygiene practices should be followed.
Characterization and Quality Control
To validate the synthesis and ensure the product meets specifications, the following characterization techniques are recommended:
-
Viscosity: Measured using a rotational viscometer or rheometer. This is a primary indicator of the polymer's molecular weight.
-
Vinyl Content (%w/w or meq/g): Determined by ¹H NMR spectroscopy or titration methods. This confirms the successful incorporation of V3D3.
-
Molecular Weight Distribution (Mn, Mw, PDI): Analyzed by Gel Permeation Chromatography (GPC). This provides detailed information on the polymer chain length distribution.
-
Structure Confirmation: Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the presence of key functional groups (Si-O-Si backbone, Si-CH₃, and C=C-H vinyl peaks).
Conclusion
This application note provides a robust and reliable protocol for the synthesis of vinyl-functional silicone fluids using V3D3 as a co-monomer. By carefully controlling the reactant stoichiometry, researchers can engineer fluids with tailored viscosity and vinyl content. The resulting polymers are ideal precursors for developing advanced silicone materials for a multitude of high-performance applications in research and industry.
References
- Qingdao Hengda New Material Technology Co., Ltd. (n.d.). Vinyl-terminated silicone fluid.
- OSi. (n.d.). Understanding Vinyl Silicone Oil and Its Versatile Applications.
- XJY Silicones. (n.d.). Vinyl Terminated Silicone Fluids: Properties, Applications, and Benefits.
- MingYi. (n.d.). Vinyl Silicone Fluids: Uses and Benefits.
- Silico. (n.d.). Vinyl Silicone Oils for Versatile Industrial Applications.
- ResearchGate. (n.d.). Initiation of Cyclic Vinylmethylsiloxane Polymerization in a Hot-Filament Chemical Vapor Deposition Process. Request PDF.
- Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Vinyl silicone oil.
- XJY Silicones. (n.d.). Is Vinyl Terminated Silicone Fluid Toxic? Safety and Applications Explained.
- Shin-Etsu Chemical Co., Ltd. (n.d.). Silicone Fluid.
- The Royal Society of Chemistry. (n.d.). Molecular Layer Deposition of Hybrid Siloxane Thin Films By Ring Opening of Cyclic Trisiloxane (V3D3) and Azasilane.
- AccessON. (n.d.). Article 상세보기.
- Genesee Polymers Corporation. (n.d.). Vinyl Functional Silicone Fluids.
- Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds. Gelest, Inc.
- Google Patents. (n.d.). CN104231276A - Preparation method of vinyl-terminated silicon oil.
Sources
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- 10. Article 상세보기-AccessON [accesson.kisti.re.kr]
- 11. rsc.org [rsc.org]
- 12. CN104231276A - Preparation method of vinyl-terminated silicon oil - Google Patents [patents.google.com]
- 13. chemos.de [chemos.de]
- 14. Is Vinyl Terminated Silicone Fluid Toxic? Safety and Applications Explained - Vinyl Terminated Silicone Fluid factory-BIYUAN [vinylterminated.com]
Application Note & Protocol: Synthesis of High-Performance Silicone Rubber via Ring-Opening Polymerization of Trivinyltrimethylcyclotrisiloxane
Abstract: This document provides a comprehensive guide for the synthesis of high-performance silicone rubber, starting from the trivinyltrimethylcyclotrisiloxane (V₃ or D₃V) monomer. The protocol is presented in two primary stages: first, the synthesis of a vinyl-functionalized polysiloxane polymer via Anionic Ring-Opening Polymerization (AROP); and second, the subsequent cross-linking of this polymer into a thermoset elastomer using a platinum-catalyzed hydrosilylation reaction. This guide is intended for researchers and scientists in materials science and polymer chemistry, offering detailed experimental procedures, mechanistic insights, and characterization techniques to ensure reproducibility and high-quality outcomes.
Introduction and Scientific Background
Silicone rubbers, or polysiloxanes, are a class of inorganic polymers renowned for their exceptional properties, including high thermal stability, chemical inertness, biocompatibility, and flexibility over a wide temperature range.[1] These characteristics make them indispensable in advanced applications, from medical implants and microfluidics to aerospace seals and high-performance coatings.[2][3]
The preparation of silicone rubber is a multi-step process that begins with the synthesis of a linear or branched polysiloxane precursor, followed by a cross-linking (curing) process to form a three-dimensional network.[4][5] The choice of the initial monomer is critical as it dictates the functionality of the precursor and, consequently, the cross-linking chemistry and final properties of the elastomer.
Trivinyltrimethylcyclotrisiloxane (V₃), a cyclic siloxane with three vinyl groups, is an excellent monomer for this purpose.[6] Its strained three-membered ring structure makes it highly susceptible to ring-opening polymerization (ROP), allowing for the synthesis of well-defined linear polymers.[7][8] The pendant vinyl groups incorporated along the polymer backbone serve as reactive sites for subsequent cross-linking via hydrosilylation, a highly efficient and clean addition reaction.[9][10]
This guide details a robust two-stage process:
-
Anionic Ring-Opening Polymerization (AROP) of V₃ to produce a poly(methylvinylsiloxane) precursor. AROP is chosen for its "living" characteristics, which, under the right conditions, can offer control over molecular weight and produce polymers with narrow molecular weight distributions.[11][12]
-
Platinum-Catalyzed Hydrosilylation of the vinyl-functionalized precursor with a hydride-functional siloxane cross-linker to form the final elastomeric network. This addition cure mechanism is favored in high-performance applications because it proceeds without the formation of byproducts, unlike condensation cure systems.[3][13]
Part I: Synthesis of Vinyl-Functionalized Polysiloxane via AROP
The first stage involves the controlled polymerization of the V₃ monomer to create a linear polysiloxane with pendant vinyl groups. The high ring strain of cyclotrisiloxanes like V₃ allows polymerization to proceed under kinetic control, minimizing undesirable "back-biting" reactions that can occur with less strained cyclosiloxanes (like D₄) and lead to broader molecular weight distributions.[7][12]
Mechanism of Anionic Ring-Opening Polymerization
AROP is initiated by a potent nucleophile, such as an organolithium reagent (e.g., n-butyllithium) or a silanolate.[14] The initiator attacks one of the silicon atoms in the V₃ ring, cleaving the Si-O bond and forming a linear silanolate active center. This active center then propagates by sequentially attacking and opening more V₃ monomer rings, extending the polymer chain. The polymerization is considered "living" because, in the absence of impurities or terminating agents, the active chain ends remain capable of further propagation.[12] The process is terminated by introducing a quenching agent, such as chlorotrimethylsilane, which caps the active end.
Caption: Anionic Ring-Opening Polymerization (AROP) of V₃.
Protocol 1: AROP of Trivinyltrimethylcyclotrisiloxane (V₃)
This protocol describes the synthesis of a vinyl-functionalized polysiloxane of a target molecular weight. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques to exclude moisture and oxygen, which can terminate the living polymerization.
Materials & Reagents
| Reagent/Material | Grade | Purpose |
| Trivinyltrimethylcyclotrisiloxane (V₃) | >98% | Monomer |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Solvent |
| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Initiator |
| Chlorotrimethylsilane (TMSCl) | >99% | Quenching Agent |
| Methanol | Reagent Grade | Precipitation Solvent |
| Toluene | Reagent Grade | Dissolution Solvent |
| Schlenk Flasks and Glassware | - | Reaction Vessels |
| Magnetic Stirrer & Stir Bars | - | Agitation |
| Syringes and Needles | - | Reagent Transfer |
Procedure
-
Preparation: Bake all glassware at 120 °C overnight and cool under vacuum. Assemble the reaction setup on a Schlenk line.
-
Monomer & Solvent Addition: To a 250 mL Schlenk flask equipped with a magnetic stir bar, add trivinyltrimethylcyclotrisiloxane (V₃). Add anhydrous THF via cannula to dissolve the monomer completely.
-
Initiation: Cool the reaction flask to -16 °C using an appropriate cooling bath.[15] This low temperature is crucial to control the exothermicity of the initiation and to favor polymerization over side reactions. Slowly add the calculated amount of n-BuLi initiator dropwise via syringe while stirring vigorously. The solution may develop a pale yellow color, indicating the formation of active anionic centers.
-
Polymerization: Allow the reaction to proceed at -16 °C for 2-4 hours.[15] The viscosity of the solution will increase noticeably as the polymer chains grow.
-
Termination: After the desired polymerization time, quench the reaction by adding an excess of chlorotrimethylsilane (TMSCl) via syringe. The color of the solution should dissipate. Allow the mixture to warm to room temperature while stirring for an additional 30 minutes.
-
Isolation and Purification:
-
Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of vigorously stirring methanol. The vinyl-functionalized polysiloxane will precipitate as a viscous oil or a gummy solid.
-
Decant the methanol/THF solvent mixture.
-
Re-dissolve the polymer in a minimal amount of toluene and re-precipitate into methanol to remove any unreacted monomer and low molecular weight oligomers. Repeat this step twice.
-
Dry the final polymer under vacuum at 60 °C until a constant weight is achieved. The product should be a clear, viscous liquid.
-
Characterization of the Precursor
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.2) indicates a well-controlled, living polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence and integrity of the vinyl groups (peaks typically appear between 5.7-6.2 ppm) and the polysiloxane backbone (peaks around 0.1-0.3 ppm). The ratio of vinyl protons to methyl protons can be used to verify the polymer structure.
-
²⁹Si NMR: To confirm the linear siloxane structure.[2]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups. Key peaks include Si-O-Si stretching (~1000-1100 cm⁻¹) and C=C stretching of the vinyl group (~1600 cm⁻¹).[16]
Part II: Cross-linking via Platinum-Catalyzed Hydrosilylation
This stage transforms the liquid vinyl-functionalized polysiloxane precursor into a solid, elastic rubber. The process involves an addition reaction between the vinyl groups on the precursor and silicon-hydride (Si-H) groups on a cross-linking agent, catalyzed by a platinum complex.[10]
Mechanism of Hydrosilylation
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. The platinum(0) catalyst first coordinates with the vinyl group of the polysiloxane. Subsequently, oxidative addition of the Si-H bond from the cross-linker occurs. This is followed by migratory insertion of the vinyl group into the Pt-H bond and, finally, reductive elimination to form the new silicon-carbon bond and regenerate the Pt(0) catalyst.[9] This reaction is highly efficient and forms a stable ethyl bridge between polymer chains, creating the elastomer network.
Caption: Workflow for Hydrosilylation Cross-linking.
Protocol 2: Formulation and Curing of Silicone Rubber
This protocol details the formulation of a two-part silicone rubber system. Part A typically contains the vinyl-functionalized polymer and the platinum catalyst, while Part B contains the Si-H cross-linker and potentially an inhibitor to control the cure speed (work time).[10]
Materials & Reagents
| Component | Example | Purpose |
| Part A | ||
| Vinyl Polysiloxane | Product from Protocol 1 | Base Polymer |
| Platinum Catalyst | Karstedt's Catalyst (Pt(0) complex) | Cross-linking Catalyst |
| Reinforcing Filler (optional) | Fumed Silica (treated) | Improves mechanical strength |
| Part B | ||
| Cross-linker | Poly(hydromethylsiloxane) (PHMS) | Provides Si-H groups |
| Inhibitor (optional) | e.g., 1-Ethynyl-1-cyclohexanol | Controls cure rate at RT |
Formulation Example
The ratio of Si-H groups to vinyl groups is a critical parameter that determines the cross-link density and final properties of the rubber. A slight excess of Si-H is often used to ensure complete reaction of the vinyl groups.
| Component | Parts by Weight |
| Vinyl Polysiloxane (from Part I) | 100 |
| Poly(hydromethylsiloxane) (PHMS) | 3 - 6 (adjust based on Si-H content) |
| Karstedt's Catalyst (2% Pt solution) | 0.1 (approx. 20 ppm Pt) |
| Fumed Silica (optional) | 20 - 40 |
Procedure
-
Compounding (if using filler): If using a reinforcing filler like fumed silica, it must be thoroughly mixed with the vinyl polysiloxane using a high-shear mixer (e.g., a two-roll mill or planetary mixer) to ensure proper dispersion.[17][18] This step is crucial for achieving good mechanical properties.[10]
-
Mixing: In a disposable cup, weigh and combine Part A (vinyl polymer, catalyst) and Part B (cross-linker). Mix thoroughly with a spatula for 2-3 minutes, scraping the sides and bottom of the cup to ensure a homogeneous mixture.
-
Degassing: Place the mixed liquid in a vacuum chamber and apply vacuum to remove any air bubbles incorporated during mixing. The liquid will foam and then subside. Continue degassing for 5-10 minutes after the foam has collapsed. This step is essential to prevent voids in the final cured product.
-
Casting: Pour the degassed liquid silicone into a desired mold (e.g., a petri dish or a custom-made mold).
-
Curing: Place the mold in an oven preheated to the desired curing temperature. A typical cure schedule is 120 °C for 30-60 minutes.[17] The exact time and temperature will depend on the catalyst concentration and the presence of any inhibitors.
-
Post-Curing (Optional but Recommended): To ensure complete cross-linking and remove any volatile residues, a post-cure step is often performed. A typical post-cure schedule is 4 hours at 150-200 °C.[1]
-
Demolding: Once cured and cooled to room temperature, the silicone rubber can be carefully removed from the mold.
Characterization of Cured Silicone Rubber
The final elastomer should be evaluated to confirm successful cross-linking and to determine its physical properties.
| Property | Test Method | Typical Expected Outcome |
| Hardness | Shore A Durometer | 30 - 70 A, depending on cross-link density |
| Tensile Strength | ASTM D412 | > 5 MPa (for reinforced systems) |
| Elongation at Break | ASTM D412 | > 300% |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Onset of decomposition > 350 °C in N₂ |
| Cure Confirmation | FTIR Spectroscopy | Disappearance of Si-H peak (~2160 cm⁻¹) and vinyl C-H peak (~3050 cm⁻¹) |
Troubleshooting and Key Considerations
-
Incomplete Cure: This can be caused by incorrect mix ratios (incorrect Si-H to vinyl ratio), insufficient catalyst, or catalyst poisoning. Certain sulfur, tin, amine, and phosphorus compounds can deactivate platinum catalysts.[19] Ensure all mixing equipment and molds are clean.
-
Bubbles in Cured Rubber: Results from inadequate degassing. Ensure the vacuum is sufficiently strong and held long enough for all bubbles to escape.
-
Poor Mechanical Properties: Often due to poor dispersion of reinforcing fillers or an incorrect cross-link density.
-
Short Working Time (Pot Life): The cure reaction begins as soon as the catalyst is mixed with the cross-linker. To increase working time, use an inhibitor or reduce the reaction temperature.
References
- 1. mdpi.com [mdpi.com]
- 2. Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. konarksilicones.com [konarksilicones.com]
- 5. Self-Restructuring of Polyhydromethylsiloxanes by the Hydride Transfer Process: A New Approach to the Cross-Linking of Polysiloxanes and to the Fabrication of Thin Polysiloxane Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gelest.com [gelest.com]
- 9. mdpi.com [mdpi.com]
- 10. Silicone Rubber Platinum-Based Catalysts | SIMTEC [simtec-silicone.com]
- 11. researchgate.net [researchgate.net]
- 12. Advances in the Anionic Ring Opening Polymerization Mechanism and Dynamics of Hexamethylcyclotrisiloxane(D3) [manu56.magtech.com.cn]
- 13. scientificspectator.com [scientificspectator.com]
- 14. TBD-catalyzed anionic ring-opening polymerization of hexamethylcyclotrisiloxane: a new route for the controlled synthesis of PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Formulation of our elastomer parts - ITC Elastomères [itc-elastomeres.com]
- 19. tdx.cat [tdx.cat]
Application of V3D3 in Addition-Cure Liquid Silicone Rubber: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the application of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3) in the formulation of addition-cure liquid silicone rubbers (LSR). This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique properties of V3D3 to tailor the performance of silicone elastomers for advanced applications. We will delve into the fundamental chemistry, provide detailed experimental protocols, and discuss the impact of V3D3 on the final properties of the cured material.
Introduction: The Role of V3D3 in Addition-Cure Silicone Chemistry
Addition-cure liquid silicone rubbers are two-component systems that cure via a platinum-catalyzed hydrosilylation reaction.[1][2] This process involves the addition of a silicon-hydride (Si-H) group across a vinyl (C=C) group, forming a stable ethylenic linkage (-Si-CH2-CH2-Si-).[3] This curing mechanism is favored for many high-performance applications due to its lack of byproducts, low shrinkage, and thermal stability.[2]
V3D3, with its cyclic siloxane backbone and three reactive vinyl groups, serves as a highly effective crosslinking agent in these formulations. Its compact and trifunctional nature allows for the creation of densely crosslinked networks, which can significantly influence the mechanical and thermal properties of the resulting silicone elastomer.
The fundamental curing reaction is depicted below:
Caption: Platinum-catalyzed hydrosilylation reaction.
V3D3 as a Versatile Formulation Tool
The incorporation of V3D3 into an addition-cure LSR formulation provides a powerful means to manipulate the material's properties. Its primary functions include:
-
Crosslinking Agent: The three vinyl groups on the V3D3 molecule can react with Si-H groups on other silicone polymers, leading to the formation of a three-dimensional network. The concentration of V3D3 directly correlates with the crosslink density of the cured elastomer.[4]
-
Modifier of Mechanical Properties: By controlling the crosslink density, V3D3 can be used to tailor the hardness (Shore A durometer), tensile strength, and elongation at break of the silicone rubber.[5] Generally, increasing the crosslinker concentration leads to a higher hardness and tensile strength, but a lower elongation at break.[5]
-
Enhancement of Thermal Stability: A higher crosslink density can improve the thermal stability of the silicone elastomer by restricting the movement of polymer chains at elevated temperatures.
Experimental Protocols
The following protocols provide a framework for the formulation, curing, and characterization of addition-cure LSR incorporating V3D3.
Materials and Equipment
-
Part A (Vinyl Component): Vinyl-terminated polydimethylsiloxane (PDMS), vinyl-functional silicone resin (e.g., MQ resin).
-
Part B (Hydride Component): Hydride-terminated polydimethylsiloxane (PDMS), methylhydrosiloxane-dimethylsiloxane copolymer.
-
Crosslinker: this compound (V3D3).
-
Catalyst: Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst) in a compatible solvent.
-
Inhibitor (Optional): To control the pot life of the mixed system (e.g., 1-ethynyl-1-cyclohexanol).
-
Filler (Optional): Fumed silica for reinforcement.
-
Solvent (for cleaning): Isopropanol, hexane.
-
Equipment: Analytical balance, planetary mixer or dual asymmetric centrifugal mixer, vacuum chamber, hot press or curing oven, Shore A durometer, universal testing machine for tensile testing, rheometer.
Formulation Protocol
This protocol describes the preparation of a 100g batch of addition-cure LSR with varying V3D3 content.
Workflow for LSR Formulation:
Caption: Step-by-step workflow for LSR formulation.
Step-by-Step Procedure:
-
Part A Preparation:
-
In a suitable mixing vessel, accurately weigh the vinyl-terminated PDMS and any vinyl-functional silicone resins.
-
Add the desired amount of V3D3 crosslinker. For a screening study, concentrations of 0.5, 1.0, 2.0, and 5.0 parts per hundred rubber (phr) can be evaluated.
-
Add the platinum catalyst. A typical concentration is 5-10 ppm of platinum.
-
Thoroughly mix the components until a homogeneous mixture is obtained.
-
-
Part B Preparation:
-
In a separate mixing vessel, accurately weigh the hydride-terminated PDMS and the methylhydrosiloxane-dimethylsiloxane copolymer. The ratio of Si-H to vinyl groups is a critical parameter and is typically in the range of 1.2:1 to 2:1.
-
If a longer pot life is required, add a suitable inhibitor.
-
Thoroughly mix the components until a homogeneous mixture is obtained.
-
-
Final Mixing and Curing:
-
Combine Part A and Part B in a 1:1 weight ratio.
-
Mix the two parts vigorously until the mixture is uniform.[6]
-
Place the mixture in a vacuum chamber to remove any entrapped air bubbles.[6]
-
Pour the degassed mixture into a pre-heated mold.
-
Cure the LSR in a hot press or oven at the desired temperature and time (e.g., 150°C for 30 minutes). The optimal curing conditions should be determined experimentally.
-
Characterization Protocols
3.3.1. Mechanical Properties
-
Shore A Hardness: Measure the hardness of the cured silicone samples using a Shore A durometer according to ASTM D2240. Take at least five measurements at different points on the sample and report the average value.[7]
-
Tensile Strength and Elongation at Break: Prepare dumbbell-shaped specimens from the cured sheets. Perform tensile testing using a universal testing machine according to ASTM D412.[8]
3.3.2. Cure Kinetics
-
Rheological Analysis: Use a rheometer with parallel plate geometry to monitor the curing process.[9] The storage modulus (G'), loss modulus (G''), and tan delta can be tracked over time at a specific temperature to determine the cure rate and gel point.[10]
Impact of V3D3 Concentration on LSR Properties
The concentration of V3D3 has a profound effect on the final properties of the cured LSR. The following table provides representative data on how varying the V3D3 content can influence the mechanical properties.
| V3D3 Concentration (phr) | Shore A Hardness | Tensile Strength (MPa) | Elongation at Break (%) |
| 0.5 | 35 | 5.5 | 600 |
| 1.0 | 45 | 7.0 | 450 |
| 2.0 | 55 | 8.5 | 300 |
| 5.0 | 70 | 9.5 | 150 |
Note: These values are illustrative and will vary depending on the specific formulation of the base silicone polymers and fillers used.
V3D3 as an Adhesion Promoter
While primarily a crosslinker, the chemistry of V3D3 can also contribute to adhesion. The siloxane backbone can provide some inherent adhesion to siliceous substrates. For enhanced adhesion to a wider range of materials, such as plastics and metals, the addition of specific adhesion promoters is generally recommended. These are often silane-based molecules with functional groups that can interact with both the silicone matrix and the substrate surface.[11]
Protocol for Adhesion Testing (Lap Shear):
-
Prepare the LSR formulation with the desired V3D3 concentration.
-
Clean the surfaces of the test substrates (e.g., polycarbonate, stainless steel) with a suitable solvent.[11]
-
Apply a thin layer of the mixed and degassed LSR to one substrate.
-
Place the second substrate over the LSR, creating an overlap area (e.g., 25 mm x 12.5 mm).
-
Apply pressure to ensure good contact and a consistent bond line thickness.
-
Cure the assembly under the desired conditions.
-
After curing, measure the lap shear strength using a universal testing machine according to ASTM D1002.
Logical Relationship for Adhesion Promotion:
Caption: Role of an adhesion promoter at the interface.
Conclusion
V3D3 is a versatile and highly effective crosslinker for addition-cure liquid silicone rubber systems. By carefully controlling its concentration, researchers and formulators can precisely tailor the mechanical properties and cure kinetics of the final elastomer. This guide provides a foundational understanding and practical protocols to facilitate the use of V3D3 in developing advanced silicone materials for a wide range of applications, from medical devices to high-performance industrial components.
References
- 1. researchgate.net [researchgate.net]
- 2. inmr.com [inmr.com]
- 3. wacker.com [wacker.com]
- 4. mdpi.com [mdpi.com]
- 5. anysiliconerubber.com [anysiliconerubber.com]
- 6. 3937524.app.netsuite.com [3937524.app.netsuite.com]
- 7. Evaluation of Shore A hardness of maxillofacial silicones: the effect of dark storage and nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rheological Comparison of Silicone Rubber Crosslinking with Platinum Catalysts and Triethylamine Methanol & Ethanolamine Solvents - Iranian Journal of Materials Science and Engineering [ijmse.iust.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. cdn.thomasnet.com [cdn.thomasnet.com]
Application Notes and Protocols for Trivinyltrimethylcyclotrisiloxane in Flame-Retardant Silicone Resin Formulation
Introduction: The Strategic Role of Trivinyltrimethylcyclotrisiloxane in Advanced Flame-Retardant Silicones
Silicone resins are renowned for their exceptional thermal stability, weather resistance, and dielectric properties.[1] However, in applications where fire safety is paramount, enhancing their inherent flame retardancy is a critical objective.[2] This guide details the application of trivinyltrimethylcyclotrisiloxane (V3D3), a cyclic organosilicon compound, as a key component in the formulation of high-performance, flame-retardant silicone resins.[3][4] The unique molecular architecture of V3D3, featuring a compact cyclic siloxane backbone with three reactive vinyl groups, offers a strategic advantage in creating densely cross-linked polymer networks with superior thermal stability and char-forming capabilities upon combustion.[3][4][5]
This document provides a comprehensive overview of the synthesis, characterization, and evaluation of flame-retardant silicone resins incorporating V3D3. The protocols and discussions are grounded in the principles of platinum-catalyzed hydrosilylation chemistry and established standards for flammability testing. We will explore the causality behind the formulation choices, providing researchers and material scientists with the necessary insights to develop and optimize silicone resins for applications demanding stringent fire safety standards.
Scientific Principles: Mechanism of Action
Platinum-Catalyzed Hydrosilylation: The Curing Chemistry
The transformation of liquid silicone precursors into a robust, elastomeric, or rigid resin is achieved through a curing process. For the systems described herein, the curing mechanism is a platinum-catalyzed hydrosilylation reaction. This highly efficient and specific reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon double bond (C=C), such as the vinyl groups present in V3D3.[6][7]
The key components of this curing system are:
-
Vinyl-Functional Siloxane: In this formulation, trivinyltrimethylcyclotrisiloxane (V3D3) serves as a high-functionality crosslinker. Its three vinyl groups allow for the formation of a densely cross-linked network.
-
Hydride-Functional Siloxane: A siloxane polymer or oligomer containing multiple Si-H groups acts as the crosslinking agent, reacting with the vinyl groups of V3D3.
-
Platinum Catalyst: A platinum complex, such as Karstedt's catalyst, is used in parts-per-million (ppm) concentrations to facilitate the hydrosilylation reaction at room or elevated temperatures.[6][7]
The reaction proceeds without the formation of byproducts, resulting in a clean and well-defined polymer network.[7] The stoichiometry between the Si-H and vinyl groups is a critical parameter that influences the final properties of the cured resin.[6]
Figure 1: Platinum-catalyzed hydrosilylation reaction.
Mechanism of Flame Retardancy
The enhanced flame retardancy of silicone resins incorporating V3D3 is primarily a condensed-phase mechanism.[8] During combustion, the silicone polymer undergoes thermal decomposition to form a stable, insulating char layer composed predominantly of silica (SiO₂).[8] This ceramic-like layer provides a physical barrier that:
-
Insulates the underlying polymer from the heat of the flame, slowing down further thermal degradation.[8]
-
Restricts the diffusion of oxygen to the polymer surface, thereby inhibiting combustion.[8]
-
Prevents the escape of flammable volatile products from the degrading polymer into the gas phase where they would fuel the fire.[8]
The incorporation of V3D3 contributes to this mechanism in several ways:
-
High Crosslink Density: The trifunctional nature of V3D3 leads to a more densely cross-linked network, which enhances the thermal stability of the resin and promotes higher char yields upon combustion.
-
Cyclic Siloxane Structure: The cyclic structure of V3D3 is inherently more thermally stable than linear siloxane chains and can contribute to the formation of a more robust and coherent char structure.[5]
Figure 2: Mechanism of flame retardancy in silicone resins.
Experimental Protocols
Protocol 1: Synthesis of a Flame-Retardant Silicone Resin
This protocol describes the preparation of a flame-retardant silicone resin using V3D3 as a crosslinker via platinum-catalyzed hydrosilylation.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS)
-
Trivinyltrimethylcyclotrisiloxane (V3D3)
-
Methylhydrosiloxane-dimethylsiloxane copolymer (hydride crosslinker)
-
Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst), 2% Pt in xylene
-
Toluene (anhydrous)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with temperature controller
-
Vacuum oven
Procedure:
-
Preparation of the Vinyl-Functional Base:
-
In a three-neck flask equipped with a mechanical stirrer, add the vinyl-terminated PDMS and trivinyltrimethylcyclotrisiloxane (V3D3).
-
The ratio of vinyl-terminated PDMS to V3D3 can be varied to control the crosslink density and flexibility of the final resin. A typical starting point is a 90:10 weight ratio.
-
Add anhydrous toluene to achieve a 50% solids concentration.
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
-
Addition of the Hydride Crosslinker:
-
In a separate vessel, dilute the methylhydrosiloxane-dimethylsiloxane copolymer with anhydrous toluene.
-
The amount of hydride crosslinker should be calculated to achieve a desired molar ratio of Si-H to vinyl groups. A common starting point is a 1.5:1 ratio to ensure complete reaction of the vinyl groups.[6]
-
Add the diluted hydride crosslinker to the dropping funnel.
-
-
Catalysis and Curing:
-
Add the platinum catalyst to the vinyl-functional base mixture. A typical catalyst loading is 10-20 ppm of platinum based on the total weight of the siloxane components.
-
Begin adding the hydride crosslinker dropwise from the dropping funnel to the reaction mixture while stirring vigorously.
-
After the addition is complete, continue stirring for 1 hour at room temperature.
-
Pour the mixture into a mold and cure in a vacuum oven. A typical curing schedule is 1 hour at 80°C followed by 2 hours at 150°C.
-
Table 1: Example Formulation for a Flame-Retardant Silicone Resin
| Component | Amount (parts by weight) | Purpose |
| Vinyl-terminated PDMS | 90 | Base Polymer |
| Trivinyltrimethylcyclotrisiloxane (V3D3) | 10 | High-Functionality Crosslinker |
| Methylhydrosiloxane-dimethylsiloxane copolymer | As required (for 1.5:1 Si-H:Vinyl ratio) | Hydride Crosslinker |
| Platinum Catalyst (2% Pt) | 0.05 - 0.1 | Hydrosilylation Catalyst |
| Toluene | 100 | Solvent |
Protocol 2: Evaluation of Flame Retardancy
A. Limiting Oxygen Index (LOI) Test
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of a material.[6] It is a quantitative measure of a material's flammability.
Standard: ASTM D2863 / ISO 4589-2
Procedure:
-
Prepare test specimens of the cured silicone resin with standardized dimensions (typically bars).
-
Place a specimen vertically in the glass chimney of the LOI apparatus.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.
-
Ignite the top of the specimen with a pilot flame.
-
Observe if the specimen continues to burn after removal of the pilot flame.
-
Systematically vary the oxygen concentration in the gas mixture until the minimum concentration that supports combustion for a specified duration is determined.
-
The LOI is calculated as the percentage of oxygen in the final gas mixture.
B. UL-94 Vertical Burn Test
The UL-94 test is a widely used standard for assessing the flammability of plastic materials.[2][9] The vertical burn test (V-0, V-1, V-2 ratings) is particularly relevant for materials used in electronic and electrical applications.[2]
Standard: UL-94
Procedure:
-
Prepare rectangular bar specimens of the cured silicone resin.
-
Clamp a specimen vertically.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time.
-
Reapply the flame for another 10 seconds after the first afterflame ceases.
-
Remove the flame and record the second afterflame time and the afterglow time.
-
Observe if any flaming drips ignite a cotton patch placed below the specimen.
-
Repeat the test on a total of five specimens.
-
Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard. A V-0 rating, the highest for this test, indicates that burning stops within 10 seconds on a vertical specimen, and flaming drips are not allowed.[2]
Characterization of the Flame-Retardant Silicone Resin
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the chemical structure of the cured silicone resin and to monitor the curing reaction.
-
Monitoring the Hydrosilylation Reaction: The disappearance of the Si-H stretching band (around 2160 cm⁻¹) and the C=C stretching band of the vinyl group (around 1600 cm⁻¹) indicates the progress of the curing reaction.[10]
-
Structural Characterization: The cured resin will show characteristic peaks for Si-CH₃ (around 1260 cm⁻¹) and Si-O-Si (a broad band around 1000-1100 cm⁻¹).[3][11]
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and char yield of the silicone resin.
-
Thermal Stability: The onset temperature of decomposition provides an indication of the resin's thermal stability.[11][12] Resins with higher crosslink densities, facilitated by V3D3, are expected to exhibit higher decomposition temperatures.
-
Char Yield: The percentage of residual mass at high temperatures (e.g., 800°C) in an inert or oxidative atmosphere corresponds to the char yield.[11][12] A higher char yield is directly correlated with improved flame retardancy.[8]
Scanning Electron Microscopy (SEM)
SEM is used to examine the morphology of the char residue after combustion. A dense, continuous, and crack-free char structure is indicative of an effective flame-retardant barrier.
Conclusion
Trivinyltrimethylcyclotrisiloxane is a highly effective crosslinking agent for the formulation of flame-retardant silicone resins. Its trifunctional nature and cyclic structure contribute to the formation of a densely cross-linked network with enhanced thermal stability and char-forming capabilities. The protocols and methodologies outlined in this guide provide a robust framework for the development and evaluation of these advanced materials. By understanding the underlying scientific principles and systematically applying the described techniques, researchers can tailor the properties of V3D3-based silicone resins to meet the demanding fire safety requirements of a wide range of applications.
References
-
Gelest, Inc. (n.d.). Hydride-Functional Silicones. Retrieved from [Link]
-
National Institutes of Health. (2020). Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. Retrieved from [Link]
-
ResearchGate. (2021). Silicate-siloxane fire retardant composites. Retrieved from [Link]
-
ResearchGate. (2008). Flame retardancy of silicone-based materials. Retrieved from [Link]
-
ResearchGate. (2022). Platinum-catalyzed hydrosilylation cross-linking of siloxane polymers. Retrieved from [Link]
-
MDPI. (2020). Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. Retrieved from [Link]
- Google Patents. (1987). Flame-retardant silicone rubber composition.
- Google Patents. (2009). Curing catalyst for curable silicone resin and curable silicone resin composition.
-
ResearchGate. (2018). Cross-linking by hydrosilylation. Retrieved from [Link]
-
Journal of the American Chemical Society. (1946). Organo-Silicon Polymers. The Cyclic Dimethyl Siloxanes. Retrieved from [Link]
-
National Institutes of Health. (2020). Reliable Condensation Curing Silicone Elastomers with Tailorable Properties. Retrieved from [Link]
-
MDPI. (2021). Hydrosilylation of Reactive Quantum Dots and Siloxanes for Stable Quantum Dot Films. Retrieved from [Link]
- Google Patents. (1975). Flame retardant silicone rubber compositions.
-
ResearchGate. (2022). TGA weight loss of degraded silicone rubbers. Retrieved from [Link]
-
Polymeres Technologies. (n.d.). Food Safe Semi-Flexible Platinum Cure Silicone Molding Resin. Retrieved from [Link]
- Google Patents. (1994). Flame retardant silicone compositions.
-
ResearchGate. (2024). The Preparation of a novel moisture-curing silicone conformal coating. Retrieved from [Link]
-
ResearchGate. (2019). Hydrosilylation reaction of vinyl-terminated oligomers with the silicon hydride groups of the curing agent catalyzed by Platinum. Retrieved from [Link]
-
Silpak Inc. (n.d.). R-2364 Platinum Based, RTV and Heat Cured, Silicone Rubber. Retrieved from [Link]
-
KBG. (n.d.). Catalysts for Silicone Curing. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Characterization of Room Temperature Vulcanized Silicone Rubber Using Methoxyl-Capped MQ Silicone Resin as Self-Reinforced Cross-Linker. Retrieved from [Link]
-
ResearchGate. (2018). Investigation on the thermal degradation of flexible poly(vinyl chloride) filled with ferrites as flame retardant and smoke suppressant using TGA–FTIR and TGA–MS. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of Vinylphenyl Oligomeric Silsesquioxane Based on MQ Silicone Resin. Retrieved from [Link]
-
RSC Publishing. (2015). Preparation and properties of vinylphenyl-silicone resins and their application in LED packaging. Retrieved from [Link]
-
CPRI Journal. (2024). Physical and Chemical Investigations on Silicone Insulating Rubber (SiR) Composite. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels. Retrieved from [Link]
-
Intertronics. (2021). Flame-retardant UL 94 V-0 silicones improve product safety. Retrieved from [Link]
-
Seal & Design, Inc. (n.d.). Solid Silicone Elastomer Flame Retardant - UL94V0 Rolls [V-0]. Retrieved from [Link]
-
ResearchGate. (2015). Preparation and Properties of Vinylphenyl-silicone Resins and Their Application in LED Packaging. Retrieved from [Link]
-
PubMed. (2020). Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. Retrieved from [Link]
-
ResearchGate. (2021). Experimental TGA curves recorded for the thermo‐oxidative degradation.... Retrieved from [Link]
-
Dow. (n.d.). Silicone resins and intermediates Selection guide. Retrieved from [Link]
-
UQ eSpace. (2002). Spectroscopic characterization of low molecular weight fluids from silicone elastomers. Retrieved from [Link]
-
PubMed. (2019). Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels. Retrieved from [Link]
-
MDPI. (2019). Synthesis of High Molecular Weight Vinylphenyl-Con Taining MQ Silicone Resin via Hydrosilylation Reaction. Retrieved from [Link]
-
ResearchGate. (2020). Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. Retrieved from [Link]
Sources
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. intertronics.co.uk [intertronics.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. US4678827A - Flame-retardant silicone rubber composition - Google Patents [patents.google.com]
- 5. Organic Functional Cyclic Siloxane Material | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 6. Hydride-Functional Silicones - Gelest [technical.gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 9. sealanddesign.com [sealanddesign.com]
- 10. Hydrosilylation of Reactive Quantum Dots and Siloxanes for Stable Quantum Dot Films | MDPI [mdpi.com]
- 11. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Comprehensive NMR Characterization of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
Introduction
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, a key organosilicon monomer, is of considerable interest in polymer chemistry and materials science.[1][2] Its unique structure, featuring a strained six-membered siloxane ring with both reactive vinyl and stable methyl groups, makes it a versatile precursor for the synthesis of specialized silicone polymers with tailored properties.[2] Precise characterization of this monomer is paramount to ensure the quality and performance of the resulting polymeric materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation and purity assessment of this compound. This application note provides a detailed guide to the comprehensive NMR characterization of this compound, covering experimental protocols and in-depth spectral analysis.
The Critical Role of NMR in Monomer Characterization
The chemical reactivity and functionality of this compound are dictated by its distinct molecular architecture. The presence of the cyclotrisiloxane ring, along with the vinyl and methyl substituents, gives rise to a unique set of NMR-active nuclei (¹H, ¹³C, and ²⁹Si) with characteristic chemical environments. A thorough NMR analysis provides invaluable information on:
-
Structural Integrity: Confirmation of the cyclic siloxane backbone and the correct substitution pattern of vinyl and methyl groups.
-
Purity Assessment: Detection and quantification of impurities, such as residual starting materials, byproducts, or oligomers.
-
Stereoisomerism: Although not the primary focus of this note, NMR can be used to study the stereoisomers of substituted cyclosiloxanes.[3]
This guide will focus on the application of ¹H, ¹³C, and ²⁹Si NMR spectroscopy for the routine and in-depth characterization of this important monomer.
Experimental Design and Rationale
A multi-nuclear NMR approach is essential for the complete characterization of this compound. The following sections detail the recommended experimental protocols and the scientific reasoning behind the chosen parameters.
Materials and Equipment
-
Analyte: this compound (purity ≥ 97%)
-
NMR Solvent: Deuterated chloroform (CDCl₃) is a suitable choice due to its excellent solubilizing properties for organosilicon compounds and its well-defined residual solvent peak.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H, ¹³C, and ²⁹Si NMR, defining the 0 ppm reference point.
-
NMR Spectrometer: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended for optimal spectral dispersion and sensitivity. A multinuclear probe capable of acquiring ¹H, ¹³C, and ²⁹Si spectra is required.
Sample Preparation Protocol
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS to the NMR tube.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure complete dissolution and homogenization of the sample.
-
Analysis: Insert the NMR tube into the spectrometer for data acquisition.
Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra. The use of a deuterated solvent minimizes the intense solvent proton signals that would otherwise obscure the analyte's resonances. TMS provides a sharp, singlet reference peak for accurate chemical shift calibration.
NMR Data Acquisition and Processing
The following sections outline the standard acquisition parameters for each NMR experiment. These parameters may be further optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 2-5 seconds
-
-
Processing:
-
Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Rationale: ¹H NMR is a rapid and sensitive technique for identifying and quantifying the different types of protons in the molecule. The chosen parameters ensure adequate signal-to-noise and resolution for accurate integration and multiplicity analysis.
¹³C{¹H} NMR Spectroscopy
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Number of Scans: 128-512 (or more, depending on concentration)
-
Relaxation Delay (d1): 2-5 seconds
-
-
Processing:
-
Apply an exponential window function (e.g., line broadening of 1-2 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Rationale: ¹³C NMR provides information on the carbon framework of the molecule. Proton decoupling simplifies the spectrum to single lines for each unique carbon environment, facilitating straightforward analysis.
²⁹Si{¹H} NMR Spectroscopy
-
Pulse Program: A proton-decoupled single-pulse experiment with an inverse-gated decoupling sequence to suppress the negative Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Spectral Width: ~100 ppm
-
Number of Scans: 64-256 (or more, depending on concentration and relaxation times)
-
Relaxation Delay (d1): 10-30 seconds
-
-
Processing:
-
Apply an exponential window function (e.g., line broadening of 1-5 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Rationale: ²⁹Si NMR is a direct probe of the silicon environment. The use of inverse-gated decoupling is crucial to obtain quantitative spectra, as the NOE for ²⁹Si can be negative, leading to signal suppression or nulling.[4] Longer relaxation delays are often necessary for the slowly relaxing ²⁹Si nuclei.
Data Analysis and Interpretation
A representative set of expected NMR data for this compound is presented below. Note that exact chemical shifts may vary slightly depending on the solvent and experimental conditions.
Molecular Structure and Atom Numbering
Figure 1. Molecular structure of this compound with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by two main regions corresponding to the methyl and vinyl protons.
-
Methyl Protons (H-1): A sharp singlet is expected in the upfield region, typically around 0.1-0.3 ppm . The integration of this peak should correspond to 9 protons.
-
Vinyl Protons (H-2, H-3): A complex multiplet pattern is expected in the downfield region, typically between 5.7 and 6.2 ppm . This pattern arises from the three distinct vinyl protons, which are coupled to each other. The total integration of this region should correspond to 9 protons.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show three distinct signals corresponding to the three unique carbon environments.
-
Methyl Carbon (C-1): A signal in the upfield region, typically around -2 to 0 ppm .
-
Vinyl Carbons (C-2, C-3): Two signals in the downfield region, characteristic of sp² hybridized carbons. The signal for the carbon attached to the silicon (C-2) is expected around 130-135 ppm , while the terminal vinyl carbon (C-3) will appear at a slightly higher field, around 135-140 ppm .
²⁹Si NMR Spectral Analysis
The proton-decoupled ²⁹Si NMR spectrum is a powerful tool for confirming the cyclic nature of the molecule.
-
Cyclotrisiloxane Silicon: A single, sharp resonance is expected, characteristic of the silicon atoms in the strained six-membered cyclotrisiloxane ring. The chemical shift is typically in the range of -20 to -25 ppm . The presence of a single peak confirms the chemical equivalence of the three silicon atoms in the ring.
Summary of Expected NMR Data
| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| ¹H | Si-CH ₃ | 0.1 - 0.3 | singlet | 9H |
| ¹H | -H C=CH₂ | 5.7 - 6.2 | multiplet | 9H |
| ¹³C | Si-C H₃ | -2 - 0 | singlet | 3C |
| ¹³C | -C H=CH₂ | 130 - 135 | singlet | 3C |
| ¹³C | -CH=C H₂ | 135 - 140 | singlet | 3C |
| ²⁹Si | Si -O | -20 to -25 | singlet | 3Si |
Advanced NMR Techniques for Structural Confirmation
For more detailed structural analysis, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.
Figure 2. Workflow for comprehensive NMR analysis.
-
HSQC: This experiment correlates the signals of protons directly attached to carbons, confirming the assignments of the methyl (C-1/H-1) and vinyl (C-2/H-2, C-3/H-3) groups.
-
HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. For example, correlations between the methyl protons (H-1) and the vinyl carbon (C-2), and between the vinyl protons and the methyl carbon, would provide definitive proof of the connectivity within the molecule.
Conclusion
This application note has provided a comprehensive framework for the NMR characterization of this compound. By employing a combination of ¹H, ¹³C, and ²⁹Si NMR spectroscopy, researchers can confidently verify the structure, assess the purity, and ensure the quality of this critical monomer. The detailed protocols and spectral interpretation guidelines presented herein serve as a valuable resource for scientists and professionals in the fields of polymer chemistry, materials science, and drug development. Adherence to these methodologies will facilitate the reliable and reproducible synthesis and application of materials derived from this versatile organosilicon precursor.
References
-
Semantic Scholar. (1978, April 1). NMR analysis of the stereoisomers of methylvinylphenylcyclotrisiloxanes and cyclotetrasiloxanes. Retrieved from [Link]
-
Gelest, Inc. (2014, November 6). Safety Data Sheet: this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. Retrieved from [Link]
-
Pascal-Man. (n.d.). Si NMR Some Practical Aspects. Retrieved from [Link]
Sources
Application Note: High-Resolution GC-MS Purity Analysis of Trivinyltrimethylcyclotrisiloxane (D3V)
Introduction
Trivinyltrimethylcyclotrisiloxane (D3V), a key organosilicon monomer, is pivotal in the synthesis of advanced silicone-based polymers, including specialty rubbers, resins, and coatings. The presence of three reactive vinyl groups on a strained cyclotrisiloxane ring allows for the formation of highly cross-linked polymers with enhanced thermal and mechanical stability. The purity of D3V is a critical parameter that directly influences the kinetics of polymerization, the structural integrity, and the final properties of the manufactured materials. Impurities, such as other cyclic or linear siloxanes, residual starting materials, or side-products from synthesis, can act as chain terminators or modifiers, leading to inconsistent product performance.
This application note provides a comprehensive, step-by-step protocol for the purity assessment of trivinyltrimethylcyclotrisiloxane using Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high resolution and sensitivity, enabling the separation, identification, and quantification of the D3V monomer and its potential impurities. The causality behind each step of the protocol is explained to provide researchers, scientists, and drug development professionals with a robust and self-validating system for quality control and material characterization.
Principle of the Method
Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. As the sample travels through the column under a controlled temperature program, compounds are separated based on their boiling points and affinity for the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its unambiguous identification. For quantitative analysis, the peak area of the analyte is proportional to its concentration.
Experimental Workflow
The overall workflow for the GC-MS analysis of trivinyltrimethylcyclotrisiloxane purity is depicted below.
Figure 1: Experimental workflow for D3V purity analysis.
Protocol: GC-MS Analysis of Trivinyltrimethylcyclotrisiloxane
Materials and Reagents
-
Sample: Trivinyltrimethylcyclotrisiloxane (purity to be determined)
-
Solvent: Acetone (GC grade, ≥99.9%)
-
Reference Standard (Optional): Certified reference material of trivinyltrimethylcyclotrisiloxane
-
Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Autosampler
-
2 mL screw-top GC vials with PTFE/silicone septa
-
Micropipettes
-
Vortex mixer
-
Sample Preparation
The selection of an appropriate solvent is critical for ensuring complete dissolution of the sample and compatibility with the GC system. Acetone is a suitable solvent for trivinyltrimethylcyclotrisiloxane due to its polarity and volatility, which allows for good peak shape without interfering with the early eluting peaks.
-
Stock Solution Preparation: Accurately weigh approximately 50 mg of the trivinyltrimethylcyclotrisiloxane sample into a 10 mL volumetric flask.
-
Dissolution: Add acetone to the flask to dissolve the sample completely.
-
Final Dilution: Make up the volume to the 10 mL mark with acetone and mix thoroughly by inverting the flask several times. This results in a stock solution of approximately 5 mg/mL.
-
Working Solution: Transfer 1 mL of the stock solution into a 2 mL GC vial. This dilution is necessary to avoid overloading the GC column and saturating the detector.
GC-MS Instrumentation and Parameters
The following parameters are a recommended starting point and may require optimization based on the specific instrumentation and column used.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A robust and widely used GC system. |
| MS System | Agilent 5977B or equivalent | Provides excellent sensitivity and spectral fidelity. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column suitable for the separation of siloxanes. |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | A standard flow rate for this column dimension. |
| Injection Volume | 1 µL | A typical injection volume to avoid column overload. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Split Ratio | 50:1 | Prevents column overload and ensures sharp peaks. |
| Oven Program | Initial: 80 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Final Hold: 5 min | The initial temperature is below the boiling point of the solvent. The ramp allows for the separation of compounds with a range of boiling points. The final hold ensures that any higher boiling impurities are eluted from the column. |
| MS Transfer Line | 280 °C | Prevents condensation of the analytes. |
| Ion Source Temp. | 230 °C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization technique for GC-MS. |
| Mass Range | m/z 40-400 | A suitable range to capture the parent ion and fragments of D3V and potential impurities. |
| Acquisition Mode | Full Scan | To identify all compounds present in the sample. |
Data Analysis and Quantification
-
Peak Identification:
-
The major peak in the total ion chromatogram (TIC) should correspond to trivinyltrimethylcyclotrisiloxane.
-
Confirm the identity of the main peak by comparing its mass spectrum with a reference library or the known fragmentation pattern of D3V. Key identifying ions for trivinyltrimethylcyclotrisiloxane include m/z 243, 215, 203, 154, and 151.
-
-
Impurity Identification:
-
Identify impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).
-
Common impurities in cyclosiloxanes include other cyclic siloxanes such as octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6), as well as linear siloxanes. These impurities can arise from the synthesis process, which often involves the hydrolysis of dichloromethylvinylsilane.
-
-
Purity Calculation:
-
The purity of trivinyltrimethylcyclotrisiloxane can be calculated using the area percent method from the TIC.
-
Integrate the peak area of all detected compounds.
-
Calculate the percentage purity as follows: % Purity = (Area of D3V Peak / Total Area of All Peaks) x 100
-
Expected Results and Impurity Profiling
A typical chromatogram will show a major peak for trivinyltrimethylcyclotrisiloxane and potentially several smaller peaks corresponding to impurities.
Table of Expected Compounds and Their Characteristic Ions:
| Compound | Expected Retention Time | Key Mass Fragments (m/z) | Potential Source |
| Trivinyltrimethylcyclotrisiloxane (D3V) | Analyte of Interest | 243, 215, 203, 154, 151 | Main component |
| Octamethylcyclotetrasiloxane (D4) | Before or after D3V | 281, 282, 283 | Synthesis byproduct |
| Decamethylcyclopentasiloxane (D5) | After D4 | 355, 73 | Synthesis byproduct |
| Dodecamethylcyclohexasiloxane (D6) | After D5 | 429, 73 | Synthesis byproduct |
| Linear Siloxanes | Variable | Characteristic repeating units | Synthesis byproduct |
The synthesis of D3V often involves the hydrolysis and condensation of dichloromethylvinylsilane. Side reactions can lead to the formation of larger or smaller cyclic siloxanes, as well as linear oligomers. Therefore, the presence of D4, D5, and D6 is a common indicator of process-related impurities.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the purity assessment of trivinyltrimethylcyclotrisiloxane. By carefully following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers and quality control professionals can accurately determine the purity of D3V and identify potential impurities. This information is critical for ensuring the quality and consistency of raw materials used in the development and manufacturing of high-performance silicone-based products.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3)
Welcome to the technical support resource for the synthesis of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3). This guide is designed for researchers, chemists, and materials scientists who are working with or planning to synthesize this versatile organosilicon compound. V3D3, also known as methylvinylsiloxane cyclic trimer, is a crucial building block for specialized silicone polymers, including high-performance elastomers, resins, and coatings. Its unique structure, featuring a strained six-membered siloxane ring with reactive vinyl groups, allows for controlled ring-opening polymerization and crosslinking, making it invaluable in the aerospace, electronics, and automotive industries.
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges associated with V3D3 synthesis, ensuring higher yields, purity, and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis method for V3D3?
A1: The most common and industrially scalable method for synthesizing V3D3 is the controlled hydrolysis and condensation of methylvinyldichlorosilane (MVDCS). This process involves reacting MVDCS with water, typically in a solvent system, to form silanol intermediates which then condense to form a mixture of cyclic siloxanes, including the desired trimer (V3D3) and other oligomers.
Q2: Why is the cyclotrisiloxane (trimer) ring strained, and how does this affect its reactivity?
A2: The Si-O-Si bond angle in the planar six-membered ring of V3D3 is significantly smaller than the ideal bond angle in linear polysiloxanes. This angular strain makes the cyclotrisiloxane ring more susceptible to nucleophilic or electrophilic attack, leading to ring-opening polymerization. This high reactivity is advantageous for synthesizing well-defined polymers with controlled molecular weights.
Q3: What are the main applications of V3D3?
A3: V3D3 is a versatile monomer and crosslinking agent. Its primary applications include:
-
Silicone Rubbers and Fluids: It serves as a fundamental raw material for addition-cure liquid silicone rubbers and vinyl silicone oils.
-
Crosslinking Agent: The vinyl groups provide reactive sites for crosslinking, which enhances the mechanical properties and thermal stability of silicone elastomers and resins.
-
Chemical Intermediate: Due to the ring strain, it can be used in ring-opening polymerization to create polymers with specific functionalities.
-
Organic Synthesis: It is also utilized as a reagent in cross-coupling reactions for the formation of carbon-carbon bonds.
Q4: What are the key safety precautions when synthesizing V3D3 from methylvinyldichlorosilane?
A4: The synthesis involves several hazards that require strict safety protocols:
-
Corrosive Reactants and Byproducts: Methylvinyldichlorosilane is corrosive and reacts with moisture to release hydrochloric acid (HCl) gas. The hydrolysis reaction itself generates a significant amount of aqueous HCl. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.
-
Exothermic Reaction: The hydrolysis of chlorosilanes is highly exothermic. The reaction must be cooled, and the addition of the silane precursor must be slow and controlled to prevent a runaway reaction.
-
Flammability: The solvents used (e.g., toluene, xylene) are often flammable. Ensure there are no ignition sources nearby. V3D3 itself is a combustible liquid.
Troubleshooting Guide: Common Challenges in V3D3 Synthesis
This section addresses specific problems that may arise during the hydrolysis and condensation of methylvinyldichlorosilane.
Issue 1: Low Yield of V3D3 and Predominance of Cyclotetrasiloxane (D4) or Linear Polymers
Q: My synthesis results in a low yield of the desired V3D3 trimer, with a large amount of the tetramer and other oligomers. What factors control the ring size distribution?
A: The formation of the strained V3D3 trimer is kinetically favored but thermodynamically disfavored compared to the more stable tetramer and linear polymers. Achieving a high yield of V3D3 requires precise control over reaction conditions to favor the kinetic product.
Root Causes and Solutions:
-
High Reactant Concentration: High concentrations of silanol intermediates favor intermolecular condensation, leading to linear polymers and larger rings.
-
Solution: Employ a semi-batch process where the methylvinyldichlorosilane is added slowly and controllably to a mixture of water and an inert organic solvent (like toluene or xylene). This keeps the instantaneous concentration of the reactive silane low.
-
-
Elevated Reaction Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for the formation of the more stable tetramer and promote equilibration, shifting the product distribution away from the kinetic trimer.
-
Solution: Maintain a low and consistent reaction temperature, typically between 0°C and 20°C, throughout the hydrolysis process. An ice bath or a chiller is essential for controlling the exotherm.
-
-
Inefficient Mixing: Poor mixing can create localized "hot spots" of high reactant concentration and temperature, leading to undesirable side products.
-
Solution: Use vigorous mechanical stirring to ensure rapid dispersion of the added silane and uniform temperature distribution throughout the reaction mixture.
-
-
Incorrect pH: The pH of the medium influences the rates of hydrolysis and condensation.
-
Solution: The reaction is typically performed under acidic conditions generated by the HCl byproduct. After the initial hydrolysis, a controlled neutralization and removal of the acid is necessary before distillation to prevent acid-catalyzed rearrangement of the desired trimer into the tetramer.
-
Issue 2: Product is Difficult to Purify
Q: After the reaction, I am struggling to isolate pure V3D3 from the crude product mixture. What is the best purification strategy?
A: Purification is critical because residual acidic impurities can catalyze ring-opening of V3D3 during storage or subsequent use, and the presence of other cyclosiloxanes can affect the properties of the final polymer.
Root Causes and Solutions:
-
Incomplete Neutralization: Residual HCl from the hydrolysis can co-distill with the product and cause degradation.
-
Solution: After the reaction, thoroughly wash the organic layer with water until the aqueous layer is neutral (pH 7). A subsequent wash with a dilute solution of a weak base, such as sodium bicarbonate, followed by a final water wash, can ensure complete acid removal.
-
-
Presence of Water: Water can interfere with distillation and subsequent moisture-sensitive applications.
-
Solution: Dry the organic phase over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before filtration and distillation.
-
-
Inefficient Distillation: V3D3 has a specific boiling point (e.g., 80°C at 20 mmHg). Inefficient separation from other cyclic siloxanes (like the tetramer, which has a higher boiling point) can lead to an impure product.
-
Solution: Use fractional vacuum distillation with a well-packed column (e.g., Vigreux or packed column) to achieve good separation. Monitor the head temperature closely and collect the fraction corresponding to the boiling point of V3D3 at the given pressure.
-
Issue 3: Reaction Stalls or is Incomplete
Q: How can I confirm the reaction has gone to completion, and what should I do if it appears to have stalled?
A: Incomplete hydrolysis of the Si-Cl bonds will result in a complex mixture that is difficult to work up and purify.
Root Causes and Solutions:
-
Insufficient Water: A stoichiometric excess of water is required to ensure complete hydrolysis of all Si-Cl bonds.
-
Solution: Use a significant excess of water for the hydrolysis step. The exact amount can be optimized, but a common approach is to add the silane to a vigorously stirred mixture of solvent and water.
-
-
Passivation of Reactant: If the silane is added too quickly without sufficient mixing, a layer of hydrolyzed product (siloxane) can form around droplets of unreacted silane, preventing further reaction.
-
Solution: Ensure slow, controlled addition and high-shear mixing to break up droplets and maintain a large interfacial area between the organic and aqueous phases.
-
Monitoring Reaction Progress:
-
In-Process Monitoring: The reaction is typically considered complete after the silane addition is finished and the mixture has been stirred for a specified period. The disappearance of the MVDCS reactant can be monitored by techniques like Gas Chromatography (GC) on quenched aliquots.
-
Post-Workup Analysis: After workup and before distillation, an FTIR spectrum of the crude product can be checked for the absence of Si-OH bands (broad peak around 3200-3400 cm⁻¹), which would indicate incomplete condensation, and Si-Cl bands.
Visualizing the Synthesis and Troubleshooting Logic
The following diagrams illustrate the core synthesis pathway and a logical flow for troubleshooting common issues.
Caption: Troubleshooting Logic for V3D3 Synthesis.
Experimental Protocol: Synthesis of V3D3
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
Materials and Equipment:
-
Methylvinyldichlorosilane (MVDCS), >98% purity
-
Toluene (anhydrous)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Magnesium Sulfate (MgSO₄, anhydrous)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a thermometer/temperature probe.
-
Ice bath or circulator
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble the reaction flask in a fume hood. Charge the flask with 500 mL of deionized water and 250 mL of toluene.
-
Cooling: Begin vigorous stirring and cool the water/toluene mixture to 5-10°C using an ice bath.
-
Hydrolysis: Slowly add 141 g (1.0 mol) of methylvinyldichlorosilane to the cooled mixture via the addition funnel over a period of 2-3 hours. Crucially, maintain the internal temperature below 20°C throughout the addition. The reaction is exothermic and will generate HCl gas.
-
Digestion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1 hour to ensure the reaction is complete.
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Remove and discard the lower aqueous acid layer.
-
Workup - Neutralization: Wash the upper organic layer sequentially with:
-
2 x 200 mL of deionized water
-
1 x 200 mL of 5% sodium bicarbonate solution
-
2 x 200 mL of deionized water, or until the aqueous wash is neutral (check with pH paper).
-
-
Drying: Transfer the organic layer to a flask and dry over anhydrous magnesium sulfate. Stir for 30 minutes, then filter to remove the drying agent.
-
Solvent Removal: Remove the toluene solvent using a rotary evaporator under reduced pressure.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation. Collect the fraction boiling at approximately 80°C / 20 mmHg. This fraction should be pure this compound. The yield should be carefully recorded.
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and ²⁹Si NMR spectroscopy.
-
FTIR spectroscopy can be used to confirm the presence of Si-O-Si (~1020 cm⁻¹) and vinyl C=C (~1600 cm⁻¹) stretches and the absence of Si-OH (~3200-3400 cm⁻¹) impurities.
Data Summary: Reaction Parameter Effects
| Parameter | Condition | Effect on V3D3 Yield | Rationale |
| Temperature | Low (0-20°C) | Increases | Favors the kinetically controlled formation of the strained trimer. |
| High (>30°C) | Decreases | Promotes formation of the thermodynamically stable tetramer and linear polymers. | |
| Addition Rate | Slow (2-3 hrs) | Increases | Maintains low instantaneous silanol concentration, favoring intramolecular cyclization. |
| Fast (<1 hr) | Decreases | High local concentrations lead to intermolecular condensation and polymer formation. | |
| Solvent | Present | Increases | Acts as a diluent and heat sink, helping to control concentration and temperature. |
| Absent | Decreases | Uncontrolled reaction, leading to a complex mixture of products. |
References
- Hubei Co-Formula Material Tech Co.,Ltd. This compound.
- Benchchem. This compound.
- Guidechem. This compound 3901-77-7 wiki.
- Benchchem. This compound | 3901-77-7.
- Changfu Chemical. 1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane CAS: 3901-77-7.
Technical Support Center: Trivinyltrimethylcyclotrisiloxane (V3D3) Polymerization
Welcome to the V3D3 Polymerization Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield of trivinyltrimethylcyclotrisiloxane (V3D3) polymerization. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven insights to help you navigate the complexities of V3D3 polymerization and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing trivinyltrimethylcyclotrisiloxane (V3D3), and which one offers the best yield?
The primary methods for polymerizing V3D3 are Anionic Ring-Opening Polymerization (AROP), Cationic Ring-Opening Polymerization (CROP), and Free-Radical Polymerization. The choice of method significantly impacts the polymer's structure, molecular weight, and overall yield.
-
Anionic Ring-Opening Polymerization (AROP): This is a widely used method for synthesizing well-defined polysiloxanes with controlled molecular weights and narrow polydispersity.[1] AROP of cyclotrisiloxanes like V3D3 is known to be a living polymerization, which can lead to high yields of linear polymers with minimal side reactions when conducted under strictly controlled conditions.[1][2]
-
Cationic Ring-Opening Polymerization (CROP): CROP is another viable method, often initiated by strong protic acids or Lewis acids.[3][4] However, it can be more prone to side reactions, such as backbiting, which leads to the formation of cyclic oligomers and a broader molecular weight distribution, potentially reducing the yield of the desired high molecular weight polymer.[3][5]
-
Free-Radical Polymerization: This method proceeds via the vinyl groups of V3D3, leading to a highly cross-linked polymer network. Initiated Chemical Vapor Deposition (iCVD) is a notable free-radical technique for V3D3, capable of producing thin, uniform polymer films.[6] The yield in terms of polymer deposition can be high, but the resulting polymer is insoluble and intractable.
For achieving the highest yield of soluble, high molecular weight linear poly(trivinyltrimethylcyclotrisiloxane), Anionic Ring-Opening Polymerization (AROP) is generally the most effective method due to its living nature and fewer side reactions compared to CROP.
Q2: My polymerization of V3D3 is resulting in a low yield. What are the most common causes?
Low yields in V3D3 polymerization can stem from several factors, often related to impurities, suboptimal reaction conditions, or inherent side reactions.
-
Impurities in the Monomer or Solvent: Water is a significant inhibitor in both anionic and cationic polymerizations.[7][8] In AROP, water can terminate the living anionic chain ends. In CROP, it can interfere with the cationic initiator and propagating species.[7][8] Other impurities in the monomer can also act as chain termination or transfer agents.
-
Side Reactions (Backbiting): This is a common issue in ring-opening polymerizations of cyclosiloxanes, particularly in CROP.[5][9] The propagating chain end can attack a silicon-oxygen bond within the same polymer chain, leading to the formation of cyclic oligomers and a reduction in the high polymer yield.[5][9]
-
Suboptimal Initiator/Catalyst Concentration: The concentration of the initiator or catalyst is crucial. Too little may result in incomplete polymerization, while too much can sometimes lead to an increase in side reactions.
-
Incorrect Reaction Temperature: Temperature affects the rates of both propagation and side reactions. For AROP of strained cyclotrisiloxanes like V3D3, the reaction is often irreversible and can proceed at lower temperatures, which helps to suppress backbiting.[10]
-
Inadequate Mixing: In heterogeneous systems or viscous solutions, poor mixing can lead to localized depletion of monomer and non-uniform polymerization.
Q3: How critical is monomer purity for V3D3 polymerization, and what is the recommended purification method?
Monomer purity is of paramount importance for successful V3D3 polymerization, especially for living anionic polymerization where the concentration of active centers is very low. Impurities can act as terminating agents, leading to low molecular weight polymers and reduced yields.
The most critical impurity to remove is water . Other potential impurities include residual catalysts from the monomer synthesis and inhibitors added for storage.
Recommended Purification Protocol for V3D3 Monomer:
A common and effective method for purifying liquid monomers like V3D3 involves drying over a suitable agent followed by distillation under reduced pressure.
dot
Caption: Workflow for V3D3 Monomer Purification.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low Polymer Yield | Moisture Contamination | Action: Rigorously dry all glassware, solvents, and the monomer. Perform the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon).Explanation: Water acts as a potent terminating agent for both anionic and cationic polymerizations, leading to premature chain termination and reduced molecular weight and yield.[7][8] |
| Side Reactions (Backbiting) | Action: For AROP, use a less polar solvent and a lower reaction temperature. For CROP, consider using a photoacid catalyst which can offer better control.[5]Explanation: Backbiting is an intramolecular reaction that forms cyclic byproducts, reducing the yield of the desired linear polymer. Lower temperatures and less polar solvents can suppress this side reaction.[5][9] | |
| Inefficient Initiation | Action: Ensure the initiator is active and used at the correct concentration. For AROP, consider using a more soluble initiator like a silanolate.[11]Explanation: Incomplete initiation will leave unreacted monomer, directly impacting the final yield. | |
| Broad Molecular Weight Distribution (High Polydispersity) | Chain Transfer Reactions | Action: Purify the monomer and solvent to remove impurities that can act as chain transfer agents.[12]Explanation: Chain transfer terminates a growing polymer chain and initiates a new one, leading to a broader distribution of chain lengths. |
| Slow Initiation Compared to Propagation | Action: Choose an initiator that provides rapid and quantitative initiation. For AROP, butyllithium is often a fast initiator.Explanation: If initiation is slow, new chains are formed throughout the polymerization process, resulting in a wider range of polymer chain lengths. | |
| Gel Formation (Insoluble Polymer) | Cross-linking Reactions | Action: This is expected in free-radical polymerization due to the trifunctional nature of V3D3. For AROP or CROP, gelation may indicate side reactions involving the vinyl groups. Ensure the reaction temperature is not high enough to induce radical polymerization.Explanation: The vinyl groups on V3D3 can participate in polymerization, leading to a cross-linked network. |
Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization (AROP) of V3D3
This protocol aims to produce linear poly(trivinyltrimethylcyclotrisiloxane) with a controlled molecular weight and narrow polydispersity.
Materials:
-
Trivinyltrimethylcyclotrisiloxane (V3D3), purified as described above.
-
Anhydrous tetrahydrofuran (THF) or toluene.
-
n-Butyllithium (n-BuLi) in hexane as the initiator.
-
Anhydrous methanol for termination.
Procedure:
-
Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain a positive pressure of dry nitrogen or argon.
-
Transfer the desired amount of anhydrous solvent into the reactor via cannula.
-
Add the purified V3D3 monomer to the solvent.
-
Cool the reactor to the desired temperature (e.g., 0 °C or room temperature).
-
Calculate the required amount of n-BuLi initiator based on the target molecular weight.
-
Slowly add the n-BuLi solution to the stirred monomer solution via a syringe.
-
Allow the polymerization to proceed for the desired time (e.g., 1-4 hours). The viscosity of the solution will increase as the polymer forms.
-
Terminate the polymerization by adding a small amount of anhydrous methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
dot
Caption: Anionic Ring-Opening Polymerization Workflow.
Data Summary
| Polymerization Method | Typical Initiators/Catalysts | Advantages | Disadvantages | Expected Yield |
| Anionic Ring-Opening Polymerization (AROP) | n-BuLi, Dilithio diphenylsilanediolate, Guanidine catalysts[2][11] | Controlled molecular weight, narrow polydispersity, high yield of linear polymer. | Highly sensitive to impurities (especially water). | High (>90%) |
| Cationic Ring-Opening Polymerization (CROP) | Strong protic acids (e.g., CF₃SO₃H), Lewis acids.[3][4] | Less sensitive to some impurities compared to AROP. | Prone to side reactions (backbiting), broader molecular weight distribution.[3][5] | Moderate to High (70-90%) |
| Free-Radical Polymerization (e.g., iCVD) | Tert-butyl peroxide (TBP).[6] | Produces highly cross-linked, insoluble polymer films. | Uncontrolled molecular weight, insoluble product. | High (in terms of film deposition) |
References
- 1. researchgate.net [researchgate.net]
- 2. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. gelest.com [gelest.com]
- 4. gelest.com [gelest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. radtech.org [radtech.org]
- 8. researchgate.net [researchgate.net]
- 9. Ring opening polymerization of macrocyclic siloxane monomers and suppression of polymer backbiting reactions - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
controlling polydispersity in V3D3 ring-opening polymerization
A Senior Application Scientist's Guide to Controlling Polydispersity in the Ring-Opening Polymerization of Valerolactone-Derived Monomers
Welcome to the technical support center for the ring-opening polymerization (ROP) of V3D3, a novel valerolactone-derived monomer. This guide is designed for researchers, scientists, and drug development professionals aiming to achieve precise control over polymer molecular weight distribution, a critical parameter for material performance and therapeutic efficacy. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to help you consistently achieve low polydispersity index (PDI) values.
Core Principles: Understanding the Source of Polydispersity
In an ideal "living" polymerization, all polymer chains initiate simultaneously and grow at the same rate, resulting in a perfectly uniform chain length distribution and a PDI value of 1.0. In practice, several factors can disrupt this ideal scenario, leading to a broader distribution (higher PDI). The primary culprits are:
-
Uncontrolled Initiation: Any species capable of initiating polymerization other than the intended initiator (e.g., water, impurities) will create a separate population of chains with a different starting time, inevitably broadening the PDI.
-
Chain Transfer Reactions: A growing polymer chain can transfer its active end to another molecule (e.g., monomer, solvent, or another polymer chain), terminating its own growth and initiating a new chain.
-
Backbiting and Transesterification: The active end of a polymer chain can attack an ester linkage on its own backbone ("backbiting") or another polymer chain ("intermolecular transesterification"). These side reactions scramble the chain lengths, significantly increasing the PDI, and are often exacerbated at high temperatures and prolonged reaction times.[1]
Achieving a low PDI is therefore a battle against these unwanted side reactions. The troubleshooting guide below addresses the most common experimental challenges and provides actionable solutions.
Troubleshooting Guide: Diagnosing and Solving High PDI Issues
Q1: My final polymer has a consistently high PDI (>1.3). What are the most likely causes and how can I fix it?
This is the most common issue and typically points to fundamental problems with reaction purity or conditions.
Potential Causes & Step-by-Step Solutions:
-
Cause 1: Presence of Water or Protic Impurities. Water is a notorious initiator in ROP. Each water molecule can start a new chain, leading to a population of polymers that were not initiated by your intended alcohol initiator.
-
Solution A (Monomer/Solvent Purity):
-
Monomer Purification: Ensure your V3D3 monomer is rigorously dried. Standard practice involves stirring over a drying agent like calcium hydride (CaH₂) followed by vacuum distillation.
-
Solvent Purity: Use an anhydrous-grade solvent from a sealed bottle or dry it using a solvent purification system (e.g., passing through activated alumina columns). Toluene and dichloromethane (DCM) are common choices.
-
Initiator Purity: If using an alcohol initiator (e.g., benzyl alcohol), ensure it is dry and pure. Distillation is recommended.
-
-
-
Cause 2: Inappropriate Catalyst Choice or Concentration. The catalyst's role is to accelerate the polymerization while suppressing side reactions. An overly aggressive or non-selective catalyst can promote transesterification as much as it promotes propagation.
-
Solution B (Catalyst Optimization):
-
Select a "Living" Catalyst: For lactones, organocatalysts are often superior for achieving low PDI. Guanidine-based catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and bifunctional catalysts like thiourea-amines are known to promote controlled polymerization with minimal transesterification.[2][3]
-
Optimize Catalyst Loading: High catalyst concentrations can accelerate side reactions. Start with a recommended monomer-to-catalyst ratio (e.g., 500:1 to 1000:1) and adjust as needed.
-
-
-
Cause 3: High Reaction Temperature. Thermal energy can overcome the activation barrier for undesirable side reactions like transesterification more readily than for propagation.
-
Solution C (Temperature Control):
-
Q2: My Gel Permeation Chromatography (GPC) trace shows a bimodal or multimodal distribution. What does this mean?
A multimodal distribution is a clear sign that you have multiple, distinct polymer populations growing in your reaction flask.
Potential Causes & Step-by-Step Solutions:
-
Cause 1: Multiple Initiating Species. This is the classic signature of contamination. One peak likely corresponds to chains initiated by your intended alcohol, while the other peak(s) correspond to chains initiated by impurities like water.
-
Solution A (Rigorous Drying): Revisit all purification steps outlined in Q1, Solution A . Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is assembled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
-
Cause 2: Slow Initiation Relative to Propagation. If your initiator is slow to react with the monomer compared to how fast the polymer chains grow, new chains will be starting throughout the reaction. This leads to a broad or even bimodal distribution.
-
Solution B (Catalyst/Initiator Pairing):
-
Ensure a Fast Initiation Rate: The initiation step (reaction of the initiator with the first monomer) should be as fast or faster than the propagation step (addition of subsequent monomers). The choice of catalyst is crucial here. Catalysts like TBD are known to activate the alcohol initiator, ensuring rapid and uniform initiation.[2]
-
Check for Steric Hindrance: A very bulky initiator might react slowly. Consider using a less hindered primary alcohol like benzyl alcohol or 1-pyrenebutanol for initial experiments.
-
-
Q3: My batch-to-batch reproducibility is poor, with PDI values varying significantly. How can I improve consistency?
Inconsistency points to uncontrolled variables in your experimental setup.
Potential Causes & Step-by-Step Solutions:
-
Cause 1: Atmospheric Contamination. Minor variations in exposure to air and moisture between runs can have a major impact.
-
Solution A (Standardize Inert Atmosphere Technique):
-
Glovebox is Gold Standard: If available, perform all reagent transfers and reaction setup inside a nitrogen or argon-filled glovebox.
-
Refine Schlenk Line Technique: If using a Schlenk line, ensure a robust procedure. Use several vacuum/backfill cycles for your flask and reagents. Use positive inert gas pressure throughout the experiment.
-
-
-
Cause 2: Inconsistent Reagent Purity/Stoichiometry. Small errors in weighing reagents, especially the initiator and catalyst, or using reagents from different batches without re-purification can lead to variability.
-
Solution B (Precision and Purity):
-
Prepare Stock Solutions: For precise additions of initiator and catalyst, prepare stock solutions in your rigorously dried solvent inside a glovebox. This is more accurate than weighing tiny amounts of material for each reaction.
-
Re-purify Monomers: Do not assume a previously purified monomer is still dry. It is best practice to purify the monomer immediately before each polymerization.
-
-
Frequently Asked Questions (FAQs)
What is a "good" PDI for my application? For applications requiring high precision, such as in drug delivery block copolymers or advanced materials, a PDI of < 1.20 is generally considered good to excellent. For many bulk material applications, a PDI of < 1.5 may be perfectly acceptable. A PDI close to 1.1 or lower indicates a highly controlled, "living" polymerization.[6][7]
How do I choose the right catalyst/initiator system? The ideal system promotes fast initiation and propagation while minimizing side reactions.
-
Organocatalysts: Often the best choice for low PDI. Guanidines (e.g., TBD) and amidines (e.g., DBU) are highly effective because they can activate both the monomer and the alcohol initiator via hydrogen bonding, facilitating a controlled reaction.[2]
-
Metal-Based Catalysts: Catalysts based on tin (e.g., Sn(Oct)₂), zinc, or aluminum can be very fast but are often more prone to promoting transesterification, especially at higher temperatures, leading to higher PDIs.[1][4] They are widely used in industrial settings where speed is prioritized.[8]
-
Initiator: A simple, primary alcohol like benzyl alcohol is a robust starting point.
How critical is monomer purity? It is arguably the most critical factor. Even trace amounts of acidic or protic impurities can interfere with the catalyst, initiate side reactions, and prevent you from achieving a controlled polymerization. Industrial processes may use technical-grade monomer, but this is often coupled with catalyst systems designed for those specific conditions and may not yield low PDI.[8] For research and development, starting with the highest purity monomer is non-negotiable.
Visualizing the Path to Low Polydispersity
Key Reaction Parameters and Their Impact on PDI
Caption: Relationship between inputs and low PDI outcome.
Troubleshooting Workflow for High PDI
Caption: A systematic workflow for troubleshooting high PDI.
Experimental Protocol: Benchmark for Low-PDI Poly(V3D3) Synthesis
This protocol targets a degree of polymerization (DP) of 100, aiming for a PDI < 1.15.
Materials:
-
V3D3 Monomer (assumed MW ~114 g/mol , similar to δ-valerolactone)
-
Benzyl Alcohol (BnOH), initiator
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), catalyst
-
Anhydrous Toluene, solvent
-
Methanol, for precipitation
-
Calcium Hydride (CaH₂)
Procedure:
-
Preparation (Glovebox Recommended):
-
Dry all glassware in an oven at 120°C overnight and transfer to a glovebox antechamber while hot.
-
Purify V3D3 monomer by stirring over CaH₂ (5% w/w) overnight, followed by vacuum distillation into a dried flask. Store the purified monomer in the glovebox.
-
Prepare a stock solution of BnOH initiator in anhydrous toluene (e.g., 0.1 M).
-
Prepare a stock solution of TBD catalyst in anhydrous toluene (e.g., 0.1 M).
-
-
Polymerization:
-
In a dried vial inside the glovebox, add V3D3 monomer (e.g., 1.14 g, 10 mmol, 100 eq.).
-
Add anhydrous toluene to achieve a desired monomer concentration (e.g., 2 M, so add ~5 mL of toluene).
-
Add the BnOH initiator stock solution (1.0 mL of 0.1 M solution, 0.1 mmol, 1 eq.).
-
Stir the solution for 2 minutes.
-
Initiate the polymerization by adding the TBD catalyst stock solution (1.0 mL of 0.1 M solution, 0.1 mmol, 1 eq.).
-
Seal the vial, remove from the glovebox, and stir at room temperature.
-
-
Monitoring and Termination:
-
Monitor the reaction by taking small aliquots at timed intervals (e.g., 10, 30, 60 min) for ¹H NMR analysis (to check monomer conversion) and GPC analysis (to track Mn and PDI evolution). A linear increase in Mn with conversion and consistently low PDI are hallmarks of a living polymerization.[6]
-
Once high conversion is reached (>95%), terminate the reaction by adding a small amount of a weak acid (e.g., benzoic acid, 2 eq. relative to TBD) to quench the catalyst.
-
-
Purification:
-
Precipitate the polymer by slowly adding the reaction mixture into a large volume of cold methanol (~10x volume).
-
Collect the white polymer precipitate by filtration.
-
Wash the polymer with fresh cold methanol and dry under vacuum to a constant weight.
-
-
Characterization:
-
Determine the final number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) calibrated with polystyrene or poly(methyl methacrylate) standards.[9]
-
Catalyst Systems and Expected PDI
| Catalyst System | Typical Temperature | Expected PDI Range | Key Considerations |
| TBD / Benzyl Alcohol | Room Temperature | 1.05 - 1.20 | Excellent control, sensitive to impurities. The gold standard for low PDI.[2][10] |
| Thiourea-Amine / BnOH | Room Temperature | 1.05 - 1.25 | Bifunctional activation provides excellent control.[3] |
| Sn(Oct)₂ / Alcohol | 110 - 130 °C | 1.30 - 2.0+ | Fast and robust, but high temperatures promote transesterification, broadening PDI.[1] |
| Aluminum Complexes | Room Temperature - 50°C | 1.10 - 1.40 | Good control is possible, but activity and PDI are highly dependent on ligand structure.[4] |
References
-
Pratt, R. C., et al. (2010). Acyclic Guanidines as Organic Catalysts for Living Polymerization of Lactide. Macromolecules. [Link]
-
Zhang, L., et al. (2010). Acyclic guanidines as organic catalysts for living polymerization of lactide. IBM Research. [Link]
-
Rittinghaus, R. D., et al. (2019). Active in Sleep: Iron Guanidine Catalyst Performs ROP on Dormant Side of ATRP. Angewandte Chemie International Edition. [Link]
-
Pratt, R. C., et al. (2006). The Reaction Mechanism for the Organocatalytic Ring-Opening Polymerization of l-Lactide Using a Guanidine-Based Catalyst: Hydrogen-Bonded or Covalently Bound?. Journal of the American Chemical Society. [Link]
-
Iha, R. K., et al. (2010). Controlled/Living Ring-Opening Polymerization of δ-Valerolactone Using Triflylimide as an Efficient Cationic Organocatalyst. ACS Publications. [Link]
-
Kamber, N. E., et al. (2007). Organocatalytic Ring-Opening Polymerization. Chemical Reviews. [Link]
-
Mazzocchi, M., et al. (2021). Guanidinate Zn(II) Complexes as Efficient Catalysts for Lactide Homo- and Copolymerization under Industrially Relevant Conditions. ACS Applied Polymer Materials. [Link]
-
Fu, H., et al. (2018). Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts. Catalysis Science & Technology. [Link]
-
D'Auria, I., et al. (2015). Ring-Opening Polymerization of Cyclic Esters Promoted by Phosphido-Diphosphine Pincer Group 3 Complexes. ResearchGate. [Link]
-
Lunn, J. D., et al. (2024). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. ResearchGate. [Link]
-
Zhang, X., et al. (2021). Controllable Ring-opening Polymerization of δ-Valerolactone Catalyzed by Quinolinyl-Urea/MTBD Systems. Chinese Journal of Polymer Science. [Link]
-
Zhang, Z-J., et al. (2024). Chemoselective Ring-Opening Polymerization of α-Methylene-δ-valerolactone Catalyzed by a Simple Organoaluminum Complex to Prepare Closed-Loop Recyclable Functional Polyester. Angewandte Chemie International Edition. [Link]
-
Kim, S. H. (2024). PLA-Based Biodegradable Polymer from Synthesis to the Application. MDPI. [Link]
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Liu, X., et al. (2022). Green and sustainable synthesis of poly(δ-valerolactone) with a TBD catalyzed ring-opening polymerization reaction. Reaction Chemistry & Engineering. [Link]
-
Lunn, J. D., et al. (2024). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. RSC Publishing. [Link]
-
Ouchi, M. (2019). Polymer Dispersity Control by Organocatalyzed Living Radical Polymerization. Angewandte Chemie International Edition. [Link]
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Cole-Filipiak, N. C., et al. (2020). Solvent Effects and Side Reactions in Organocatalyzed Atom Transfer Radical Polymerization for Enabling the Controlled Polymerization of Acrylates Catalyzed by Diaryl Dihydrophenazines. Journal of the American Chemical Society. [Link]
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Anonymous. (2020). How does the polydispersity index modify the aggregation of a polymer?. Quora. [Link]
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Chemistry For Everyone. (2023). What Is The Polydispersity Index In Living Polymerization?. YouTube. [Link]
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Martin, V., et al. (2021). Organocatalyzed ring-opening polymerization (ROP) of functional β-lactones: New insights into the ROP mechanism and poly(hydroxyalkanoate)s (PHAs) macromolecular structure. ResearchGate. [Link]
-
Ouchi, M. (2019). Polymer Dispersity Control by Organocatalyzed Living Radical Polymerization. PubMed. [Link]
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ResolveMass Laboratories Inc. (2024). Key Challenges and Solutions in Polymer Analysis. ResolveMass. [Link]
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Six, J-L., et al. (2023). Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temperature. ACS Macro Letters. [Link]
-
Various Authors. (Year N/A). Mechanism for the ring-opening polymerization of lactones. ResearchGate. [Link]
-
Cole-Filipiak, N. C., et al. (2020). Solvent Effects and Side Reactions in Organocatalyzed Atom Transfer Radical Polymerization for Enabling the Controlled Polymerization of Acrylates Catalyzed by Diaryl Dihydrophenazines. ResearchGate. [Link]
-
Zhao, W., et al. (2019). Living/controlled ring-opening (co)polymerization of lactones by Al-based catalysts with different sidearms. Dalton Transactions. [Link]
-
Anderson, R. J., et al. (2022). Ring-Opening Copolymerizations of a CO2-derived δ-Valerolactone with ε-Caprolactone and L-Lactide. ChemRxiv. [Link]
-
Gigli, M., et al. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS ONE. [Link]
-
Guillaume, S. M., et al. (2021). Stereoselective ring-opening polymerization of functional β-lactones: influence of the exocyclic side-group. Polymer Chemistry. [Link]
-
Naumann, S. (2015). Macromolecular Design via an Organocatalytic, Monomer-Specific and Temperature-Dependent “On/Off Switch”. High Precision Synthesis of Polyester/Polycarbonate Multiblock Copolymers. ResearchGate. [Link]
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Technical Support Center: Synthesis of Methylvinylsiloxane Cyclic Trimer (V₃)
Answering your request, as a Senior Application Scientist, I have developed an in-depth technical support guide on the side reactions encountered during the synthesis of methylvinylsiloxane cyclic trimer, also known as 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane (V₃). This guide is structured to provide both immediate troubleshooting assistance and a deeper understanding of the underlying chemical principles for researchers in the field.
A Foreword from Your Application Scientist:
Welcome to the technical support guide for the synthesis of methylvinylsiloxane cyclic trimer (V₃). This molecule is a cornerstone for creating advanced silicone polymers, including specialized rubbers and resins, due to the unique combination of a strained, polymerizable ring and reactive vinyl groups.[1] However, its synthesis, most commonly via the hydrolysis and condensation of dichloromethylvinylsilane, is fraught with potential side reactions. This guide is designed to help you navigate these challenges, moving beyond simple procedural steps to explain the causality behind them. My goal is to empower you to not only troubleshoot your current synthesis but also to proactively design more robust and efficient experiments in the future.
Part 1: Troubleshooting Guide
This section addresses specific, observable problems you might encounter during the synthesis and purification of V₃.
Issue 1: The final product is a viscous oil or gel, not a low-viscosity liquid.
-
Symptom: After workup and solvent removal, the product has a significantly higher viscosity than expected for the cyclic trimer. In severe cases, it may be a gel or a solid.
-
Probable Cause: This is a classic sign of premature Ring-Opening Polymerization (ROP) . The desired V₃ trimer is a strained ring system, making it susceptible to polymerization initiated by acidic or basic residues, or even high temperatures.[2][3] The HCl generated during the hydrolysis of the dichloromethylvinylsilane precursor is a potent cationic initiator for this side reaction.[4]
-
Recommended Solutions:
-
Neutralize Thoroughly: After the initial hydrolysis/condensation reaction, ensure the organic phase is washed until the aqueous layer is neutral (pH 7). Use a weak base like sodium bicarbonate solution, followed by deionized water washes. This removes the HCl catalyst.
-
Control Distillation Temperature: During purification by vacuum distillation, maintain the lowest possible pot temperature. V₃ can undergo thermal polymerization at temperatures above 150 °C.[5] Using a high-vacuum system is critical to lower the boiling point.[1]
-
Introduce a Polymerization Inhibitor: For storage or before a high-temperature process, consider adding a trace amount of a radical inhibitor, although ionic ROP is the more common issue. More effectively, ensure the product is stored in a neutral, anhydrous environment.
-
Issue 2: GC-MS analysis shows a mixture of cyclic species (V₄, V₅, V₆) with low V₃ selectivity.
-
Symptom: The gas chromatogram shows multiple peaks corresponding to various cyclic methylvinylsiloxanes, with the desired trimer (V₃) not being the dominant product.
-
Probable Cause: The cyclization process is a complex equilibrium between linear and cyclic species of various sizes.[6] While the trimer is often the kinetically favored product from the strained silanetriol intermediate, thermodynamic equilibrium favors the formation of less-strained larger rings like the tetramer (V₄) and pentamer (V₅).[7] Reaction conditions that allow the system to reach thermodynamic equilibrium will reduce the yield of V₃.
-
Recommended Solutions:
-
Protocol: Kinetically Controlled Hydrolysis
-
Setup: Use a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Cool the reaction vessel containing a suitable solvent (e.g., toluene) to 0-5 °C.
-
Precursor Addition: Slowly add the dichloromethylvinylsilane precursor to a stoichiometric amount of water (or a water/solvent mixture) under vigorous stirring.[8] The slow addition and low temperature prevent localized high concentrations and temperature spikes, favoring the intramolecular condensation required for the trimer.
-
Quench Promptly: Once the reaction is complete, proceed immediately to the neutralization and workup steps to "lock in" the kinetically favored product distribution and prevent acid-catalyzed equilibration.
-
-
Issue 3: A white precipitate forms during the hydrolysis reaction.
-
Symptom: A solid, often gelatinous, white precipitate forms in the reaction flask.
-
Probable Cause: This is typically due to the uncontrolled formation of high-molecular-weight linear polysiloxanes or cross-linked networks that are insoluble in the reaction solvent. This occurs when intermolecular condensation reactions dominate over the desired intramolecular cyclization. The primary cause is poor control over the hydrolysis of the highly reactive dichloromethylvinylsilane.[9][10]
-
Recommended Solutions:
-
High Dilution: Run the reaction at a higher dilution. This statistically favors intramolecular reactions (cyclization) over intermolecular reactions (polymerization) by keeping the reactive silanol intermediates separated from each other.
-
Improve Mixing: Use efficient mechanical stirring instead of a magnetic stir bar. This ensures rapid dispersion of the chlorosilane and water, preventing localized areas of high concentration that promote polymerization.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing methylvinylsiloxane cyclic trimer?
The most common laboratory and industrial synthesis involves the controlled hydrolysis and condensation of dichloromethylvinylsilane, (CH₃)(CH₂=CH)SiCl₂. The reaction proceeds in two conceptual stages:
-
Hydrolysis: The two chlorine atoms are rapidly displaced by hydroxyl groups upon reaction with water, forming a highly unstable silanediol intermediate, (CH₃)(CH₂=CH)Si(OH)₂.[9]
-
Condensation: Three of these silanediol intermediates condense, eliminating three molecules of water to form the stable cyclic trimer, V₃. The HCl produced as a byproduct acts as a catalyst for this step.
Q2: Why is moisture control so critical throughout the entire process?
Dichloromethylvinylsilane reacts extremely rapidly with water.[8] While water is a necessary reactant for the initial hydrolysis, any uncontrolled exposure to moisture (e.g., from the atmosphere or wet solvents) will lead to uncontrolled polymerization and poor yields. An inert atmosphere (nitrogen or argon) is essential.[1] Furthermore, after synthesis, the purified V₃ must be protected from moisture, as residual acid or base can catalyze ring-opening hydrolysis.
Q3: What are the main side products, and how can I identify them?
The primary side products are linear polymers and larger cyclic oligomers. A summary is provided in the table below.
| Product Type | Structure | Common Name | Typical Analytical Signature (GC-MS) |
| Desired Product | [(CH₃)(CH₂=CH)SiO]₃ | V₃ (Trimer) | A single, sharp peak at a characteristic retention time. |
| Side Product | [(CH₃)(CH₂=CH)SiO]₄ | V₄ (Tetramer) | Peak at a longer retention time than V₃. |
| Side Product | [(CH₃)(CH₂=CH)SiO]₅ | V₅ (Pentamer) | Peak at a longer retention time than V₄. |
| Side Product | HO-[Si(CH₃)(CH₂=CH)O]n-H | Linear Oligomers/Polymers | Often do not elute cleanly from a GC column; may appear as a broad hump or baseline noise. GPC is a better tool for identification. |
Q4: Can I use an alkoxysilane precursor, like diethoxymethylvinylsilane, instead of a chlorosilane?
Yes, using alkoxysilanes is an alternative route that avoids the generation of corrosive HCl. The hydrolysis is typically slower and can be catalyzed by acids or bases. While this method can offer milder reaction conditions, side reactions like incomplete hydrolysis or the formation of larger rings can still occur. A study by Ciolino et al. demonstrated a novel synthesis from methylvinyl diethoxysilane, which primarily yielded larger cyclic oligomers (pentamer and hexamer), highlighting the challenges in selectively forming the trimer.[11]
Part 3: Reaction Pathway Visualization
The following diagram illustrates the desired synthesis pathway for V₃ and the major competing side reactions.
Caption: Synthesis of V₃ and competing side reaction pathways.
References
-
Xiong, C. (2025, December 12). The Chemical Properties and Applications of Dichloromethylvinylsilane. Retrieved from [Link]
-
Fukui, N., et al. (2018). Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry. Retrieved from [Link]
- Ciolino, A., et al. (2002). Novel synthesis of cyclic methylvinylsiloxanes by the reaction of methylvinyl diethoxysilane with phosphorous pentachloride. Journal of Polymer Science Part A: Polymer Chemistry, 40(18), 3182–3189.
-
Zhang, Y., et al. (2022). Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. JACS Au. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of Vinyl Trimethyl Cyclotrisiloxane in Specialty Chemicals. Retrieved from [Link]
-
Lel, M., et al. (2022). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. National Institutes of Health. Retrieved from [Link]
-
Shalimova, M., et al. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. Polymers (Basel). Retrieved from [Link]
-
Shalimova, M., et al. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. Retrieved from [Link]
-
Ciolino, A. E., et al. (2002). Novel synthesis of cyclic methylvinylsiloxanes by the reaction of methylvinyl diethoxysilane with phosphorous pentachloride. CONICET Digital. Retrieved from [Link]
-
Ciolino, A. E., et al. (2002). Novel synthesis of cyclic methylvinylsiloxanes by the reaction of methylvinyl diethoxysilane with phosphorous pentachloride. ResearchGate. Retrieved from [Link]
-
Lez´yñska, M., et al. (2001). Controlled synthesis of vinylmethylsiloxane-dimethylsiloxane gradient, block and alternate copolymers by anionic ROP of cyclotrisiloxanes. ResearchGate. Retrieved from [Link]
-
Chemistry For Everyone. (2023, August 23). How Does Siloxane Ring-Opening Polymerization Work? [Video]. YouTube. Retrieved from [Link]
-
Chojnowski, J. (2016). Kinetically controlled siloxane ring-opening polymerization. ResearchGate. Retrieved from [Link]
-
Zhang, Z., et al. (2014). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Polymer Chemistry. Retrieved from [Link]
- Wolf, A., et al. (2013). Solvent stripping process for the removal of cyclic siloxanes (cyclomethicones) in silicone-based products. (WO2013050149A1). Google Patents.
-
Gelest, Inc. (2014). Safety Data Sheet: 1,3,5-TRIVINYL-1,3,5-TRIMETHYLCYCLOTRISILOXANE. Retrieved from [Link]
-
Gelest, Inc. (n.d.). This compound. Retrieved from [Link]
-
Liu, J., et al. (2018). Synthesis, Characterization, and Properties of Vinyl-Terminated Copolysiloxanes Containing Trifluoropropyl and 4-Trifluoromethylphenyl Groups. ResearchGate. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Intramolecular Cyclization Side Reactions. ResearchGate. Retrieved from [Link]
-
Lee, S. H., et al. (2018). Cyclic oligomer (trimer) expulsion mechanism from a polymethylsiloxane chain during thermal decomposition process. ResearchGate. Retrieved from [Link]
- Chojnowski, J., & Sigwalt, P. (1993). Mechanism of formation of cyclic species in cationic ring-opening polymerization of cyclodimethylsiloxanes. Die Makromolekulare Chemie, Macromolecular Symposia, 73(1), 103-116.
-
Köhler, T., et al. (2020). Industrial synthesis of reactive silicones: reaction mechanisms and processes. ResearchGate. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
storage and handling of trivinyltrimethylcyclotrisiloxane to prevent polymerization
Technical Support Center: Trivinyltrimethylcyclotrisiloxane (V3)
A Guide to Preventing Premature Polymerization in Research Applications
Welcome to the technical support center for trivinyltrimethylcyclotrisiloxane (CAS 3901-77-7), a key intermediate in advanced silicone chemistry.[1][2] This guide, designed for researchers and scientists, provides in-depth troubleshooting and frequently asked questions to ensure the stability and integrity of the material throughout storage and handling. As a Senior Application Scientist, my goal is to explain the causality behind these protocols, ensuring your experiments are built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for trivinyltrimethylcyclotrisiloxane (V3) to ensure its stability?
To prevent thermal and catalytic polymerization, trivinyltrimethylcyclotrisiloxane should be stored in a cool, well-ventilated place, away from heat, sparks, and open flames.[3][4] The storage temperature should be kept low, ideally in a refrigerated and explosion-proof environment. It is crucial to store the material in its original, tightly sealed container to prevent exposure to atmospheric moisture and contaminants.[2] Containers that have been opened must be carefully resealed and kept upright to avoid leakage.[2]
Q2: Why is trivinyltrimethylcyclotrisiloxane so prone to polymerization?
The susceptibility of this compound to polymerization stems from its molecular structure.[1] It is a cyclic siloxane featuring three highly reactive vinyl groups (C=C).[1][5] These vinyl groups can undergo addition polymerization, often initiated by heat, light (UV), or the presence of catalysts such as precious metal compounds, peroxides, or even trace impurities.[3][6][7] The strained ring structure of the cyclotrisiloxane can also undergo ring-opening polymerization, especially under acidic or basic conditions, to form linear polysiloxanes.[1][2][8] Hazardous polymerization can specifically occur at temperatures exceeding 150°C.[3]
Q3: What are the visible signs that my V3 has begun to polymerize?
The most common and earliest indicator of polymerization is an increase in the material's viscosity. Fresh, unpolymerized trivinyltrimethylcyclotrisiloxane is a clear, colorless liquid.[9] As polymerization proceeds, you may observe the following:
-
Increased Viscosity: The liquid will become noticeably thicker and less mobile.
-
Gel Formation: Localized gel particles or "seeds" may appear, indicating the formation of cross-linked polymer networks.
-
Solidification: In advanced stages, the entire volume may solidify into a rubbery or hard mass.
Any noticeable change in viscosity is a critical sign that the material's integrity has been compromised and it may no longer be suitable for its intended application.
Q4: Which chemical inhibitors are effective for preventing premature polymerization of V3?
While specific inhibitor formulations can be proprietary, the use of radical scavengers is a common strategy for vinyl-containing monomers. Compounds like hydroquinone and quinone diimides are known inhibitors for vinyl polymerization.[10] These molecules work by intercepting the free radicals that initiate the polymerization chain reaction. For researcher-scale applications, it is often best to procure V3 that already contains an appropriate inhibitor from the manufacturer or to consult with the supplier for a recommended inhibitor and its effective concentration range.
Q5: What materials should I absolutely avoid when storing or handling V3?
To prevent unintentional polymerization or degradation, it is critical to avoid contact with incompatible materials. Key materials to avoid include:
-
Oxidizing Agents: These can initiate polymerization.[3]
-
Acids and Bases: Strong acids or bases can catalyze ring-opening polymerization.
-
Precious Metal Compounds: Platinum-based catalysts (e.g., in the simultaneous presence of hydridosilanes) can cause a violent reaction.[3]
-
Sulfur Compounds and Latex: Sulfur-containing materials, often found in natural rubber latex gloves, are notorious for inhibiting platinum-catalyzed curing reactions, but they can also interact with the siloxane.[11][12][13] It is best practice to use nitrile or neoprene gloves.[3]
-
Certain Metals: Avoid storage in containers made of metals that could potentially leach ions and catalyze polymerization. Use fluorinated HDPE or the original manufacturer's container.[2]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: My V3 has become more viscous since I last used it.
-
Probable Cause: The material has started to undergo slow polymerization due to exposure to heat, light, or atmospheric contaminants. This could happen if the container was not sealed properly or if it was stored at an inappropriate temperature.
-
Solution:
-
Do Not Use: If a significant viscosity change is observed, the material is likely compromised. Using it will lead to inconsistent and unreliable experimental results.
-
Review Storage Protocol: Verify that your storage conditions align with the recommendations (cool, dark, inert atmosphere). Ensure the container lid is forming a tight seal.
-
Consider Inhibitor Depletion: If the material has been stored for an extended period, the inhibitor may have been consumed. Contact the manufacturer for guidance on testing inhibitor levels or for recommendations on adding a fresh dose of a compatible inhibitor.
-
Issue 2: The V3 solution turned cloudy or formed a precipitate after adding a catalyst.
-
Probable Cause: This could indicate either the initiation of polymerization leading to insoluble polymer chains or a reaction with impurities in your V3 or solvent.
-
Solution:
-
Purity Check: Ensure the V3 and any solvents used are of high purity and are anhydrous. Moisture can interfere with many catalytic processes.
-
Material Compatibility: Double-check that your reaction vessel and any transfer equipment are made of compatible materials (e.g., glass, PTFE) and are scrupulously clean.
-
Filtration Test: A small, filtered sample can be analyzed to determine if the cloudiness is due to particulate contamination or nascent polymer.
-
Data & Protocols
Table 1: Storage and Handling Parameters for Trivinyltrimethylcyclotrisiloxane
| Parameter | Recommendation | Rationale |
| Storage Temperature | Refrigerated (2-8°C recommended) | Minimizes thermally-induced polymerization. |
| Storage Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and moisture contamination. |
| Container Material | Original manufacturer's container; Fluorinated HDPE; Glass | Ensures material compatibility and prevents leaching of catalysts.[2] |
| Handling Gloves | Nitrile or Neoprene | Avoids contamination from sulfur compounds present in latex gloves.[3] |
| Ignition Sources | Strictly avoid heat, sparks, open flames | The material is a combustible liquid.[3][4] |
Protocol 1: Safe Handling and Dispensing in a Laboratory Setting
This protocol is designed to minimize the risk of contamination and premature polymerization when handling V3 for experimental use.
Materials:
-
Trivinyltrimethylcyclotrisiloxane in its original container
-
Inert gas source (Nitrogen or Argon) with regulator and tubing
-
Clean, dry glass syringe or cannula
-
Nitrile or neoprene gloves[3]
-
Safety glasses
-
Reaction vessel (oven-dried and cooled under inert gas)
Procedure:
-
Prepare Workspace: Ensure the work area (e.g., a fume hood) is clean, dry, and free of ignition sources. Ground/bond all receiving equipment to prevent static discharge.[4]
-
Equilibrate Material: Allow the V3 container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold liquid.
-
Inert Gas Purge: Gently flush the headspace of the V3 container with a slow stream of nitrogen or argon to create a positive pressure and prevent air ingress.
-
Dispensing: Using a clean, dry syringe or cannula, pierce the septum on the container and withdraw the required amount of liquid. The positive inert gas pressure will aid in this process.
-
Transfer: Immediately transfer the withdrawn V3 to the prepared, inert-atmosphere reaction vessel.
-
Resealing: Securely reseal the V3 container, ensuring the cap is tight. If using a septum, cover it with electrical tape or Parafilm® to ensure a good long-term seal.
-
Storage: Return the V3 container to its designated cool, dark storage location.[2]
Visual Guides
Diagram 1: Polymerization Pathways of V3
This diagram illustrates the two primary mechanisms by which trivinyltrimethylcyclotrisiloxane can polymerize, leading to instability.
Caption: Primary polymerization routes for V3.
Diagram 2: Troubleshooting Workflow for Viscosity Increase
This flowchart provides a logical sequence of steps to follow if you suspect your V3 has begun to polymerize.
Caption: Troubleshooting flowchart for V3 viscosity issues.
References
-
Gelest, Inc. (2014). 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane Safety Data Sheet. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of Vinyl Trimethyl Cyclotrisiloxane in Specialty Chemicals. [Link]
-
Amazon S3. (2024). SIT8737.0 GHS US English US SDS. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Manufacturer's Guide to Trivinyltrimethylcyclotrisiloxane: Applications and Feasibility. [Link]
-
PubMed. (1993). Inhibition of polymerization of polyvinyl siloxanes by medicaments used on gingival retraction cords. [Link]
-
Hubei Co-Formula Material Tech Co.,Ltd. This compound. [Link]
-
PubMed. (2006). Initiated chemical vapor deposition of trivinyltrimethylcyclotrisiloxane for biomaterial coatings. [Link]
- Google Patents. (n.d.).
-
Changfu Chemical. 1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane CAS: 3901-77-7. [Link]
-
PubMed. (1989). A pilot study of polymerization inhibition of poly (vinyl siloxane) materials by latex gloves. [Link]
-
PubMed. (1991). Indirect inhibition of polymerization of a polyvinyl siloxane impression material: a case report. [Link]
-
National Center for Biotechnology Information. (2020). Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane]. [Link]
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- 8. Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Indirect inhibition of polymerization of a polyvinyl siloxane impression material: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for trivinyltrimethylcyclotrisiloxane crosslinking
Welcome to the technical support center for trivinyltrimethylcyclotrisiloxane (V3D3) crosslinking. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming precise polysiloxane networks. Here, we provide in-depth, field-proven insights into the reaction mechanisms, offer detailed troubleshooting for common experimental hurdles, and present standardized protocols to ensure reproducible, high-quality results.
Section 1: Core Concepts in V3D3 Crosslinking
Trivinyltrimethylcyclotrisiloxane, or V3D3, is a highly versatile cyclic siloxane monomer. Its structure, featuring a strained six-membered silicon-oxygen ring with three reactive vinyl groups, makes it an exceptional building block for creating crosslinked silicone polymers.[1] These polymers are valued for their thermal stability, mechanical properties, and high crosslinking density, which are critical for high-performance materials in electronics, aerospace, and biomedical applications.[1]
The crosslinking of V3D3 is primarily achieved through two robust chemical pathways:
-
Platinum-Catalyzed Hydrosilylation: This is the most common and efficient method. It involves the addition of a silicon-hydride (Si-H) bond from a crosslinking agent across the vinyl (C=C) groups of V3D3.[2][3][4] This "addition cure" mechanism is highly efficient, forms no byproducts, and allows for curing at room or elevated temperatures.[5][6]
-
Free-Radical Curing: This method uses organic peroxides as initiators. At elevated temperatures, the peroxide decomposes to generate free radicals, which initiate the polymerization of the vinyl groups, leading to a crosslinked network.[6][7][8] While cost-effective, this process can produce byproducts and may require a post-curing step to remove volatile residues.[6][8]
Below is a diagram illustrating the chemical structure of the V3D3 monomer.
References
- 1. 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane | 68082-23-5 | Benchchem [benchchem.com]
- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 4. Spatially Controlled Highly Branched Vinylsilicones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Karstedt catalysts | Johnson Matthey [matthey.com]
- 6. echosupply.com [echosupply.com]
- 7. Preparation of Peroxide-Type Silicone Resin - Knowledge [silibasesilicone.com]
- 8. jehbco.com.au [jehbco.com.au]
Troubleshooting Guide: From Failed Reactions to Inconsistent Properties
<Technical Support Center: V3D3 Photopolymerization
Welcome to the technical support center for V3D3 photopolymerization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving the V3D3 hydrogel system. We address common issues in a direct question-and-answer format, focusing on the scientific principles behind the protocols to empower you to resolve inconsistencies and achieve reliable, reproducible results.
This section addresses the most critical and common issues encountered during V3D3 polymerization. Each solution is grounded in the principles of free-radical photopolymerization.
Q1: My V3D3 hydrogel is not polymerizing at all, or is only forming a weak, partial gel. What is the primary cause?
A1: Complete polymerization failure is typically traced back to one of three critical areas: the initiation system (photoinitiator and light), inhibition by oxygen, or the quality of the V3D3 precursor itself.
Most Common Cause: Oxygen Inhibition Free-radical polymerization is notoriously sensitive to oxygen.[1][2] Dissolved oxygen in your precursor solution reacts with and consumes the initial free radicals generated by the photoinitiator. This effectively prevents the polymerization chain reaction from starting.[2][3] This is especially problematic at the surface of the hydrogel exposed to air, often resulting in a tacky or liquid layer on top of a partially cured gel.[2][3]
Troubleshooting Steps:
-
De-gas Your Solution: Before adding the photoinitiator, vigorously bubble nitrogen or argon gas through your V3D3 precursor solution for 10-15 minutes to displace dissolved oxygen.
-
Create an Inert Environment: During UV exposure, perform the polymerization in a nitrogen-filled glove box. If unavailable, you can create a localized inert environment by continuously flowing nitrogen gas over the surface of your sample during curing.[4]
-
Use a Physical Barrier: Gently place a glass coverslip or a thin, transparent plastic film directly on the surface of the liquid precursor in the mold.[4][5] This physically blocks atmospheric oxygen from diffusing into the reaction interface.[1]
Other Key Factors:
-
Inadequate UV Exposure: Ensure your UV lamp is emitting at the correct wavelength for your photoinitiator (e.g., 365 nm for Irgacure 2959). Verify the lamp's intensity with a radiometer; older bulbs lose intensity over time.[6] Insufficient light intensity or exposure time will not generate enough free radicals to overcome inhibition and initiate polymerization.[7][8]
-
Incorrect Photoinitiator Concentration: Both too little and too much photoinitiator can be problematic. Too little results in insufficient radical generation.[9] Too much can cause excessive light absorption at the surface, preventing UV light from penetrating the full depth of the sample—a phenomenon known as the "inner filter effect".[10][11] This leads to a very thin cured layer at the surface with liquid underneath.[11]
-
V3D3 Precursor Quality: Verify the degree of functionalization (e.g., methacrylation) of your V3D3 polymer. If the concentration of polymerizable groups is too low, a stable cross-linked network cannot form, regardless of initiation efficiency.[5]
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Q2: My V3D3 hydrogels are polymerizing, but their stiffness is inconsistent between batches. How can I achieve reproducible mechanical properties?
A2: Inconsistent mechanical properties (e.g., Young's modulus, stiffness) are almost always due to subtle variations in cross-linking density. The key is to precisely control the factors that influence the number of cross-links formed.[12]
Primary Control Parameters for Stiffness:
| Parameter | Effect on Stiffness | Scientific Rationale | Recommended Action |
| UV Exposure Time | Increases Stiffness | Longer exposure generates more free radicals, leading to a higher degree of monomer conversion and cross-linking.[13][14] | Keep UV intensity constant and precisely control exposure time. Create a calibration curve of exposure time vs. stiffness for your system. |
| UV Light Intensity | Increases Stiffness | Higher intensity increases the rate of radical generation, accelerating polymerization and often leading to a higher cross-link density.[15][16] | Standardize the distance from the UV source to the sample.[7][8] Monitor lamp output regularly with a radiometer. |
| V3D3 Concentration | Increases Stiffness | A higher concentration of the V3D3 monomer means more polymerizable groups are available per unit volume, resulting in a denser polymer network. | Prepare precursor solutions with meticulous accuracy. Use an analytical balance and calibrated pipettes. |
| Photoinitiator Conc. | Complex Effect | Stiffness increases with concentration up to an optimal point.[17] Excessively high concentrations can lead to lower stiffness due to the formation of shorter polymer chains and the inner filter effect.[10][18] | Empirically determine the optimal concentration for your V3D3 concentration and sample thickness. A typical starting range is 0.1% to 0.5% (w/v). |
Protocol: Standardizing a V3D3 Polymerization for Consistent Stiffness
-
Preparation: Prepare the V3D3 precursor solution to the exact desired concentration in a UV-blocking container. Add the photoinitiator from a fresh, filtered stock solution to the final, optimized concentration. Mix thoroughly but gently to avoid introducing bubbles.
-
Oxygen Removal: De-gas the solution with nitrogen for a standardized time (e.g., 15 minutes).
-
Molding: Pipette a precise volume of the precursor solution into your mold.
-
Curing Environment: Place the mold in a fixed position under your UV source. Ensure the distance is identical for every run. Begin flowing nitrogen over the surface at a consistent rate.
-
Exposure: Cure for a precisely timed duration using a digital timer.
-
Post-Curing: After polymerization, swell the hydrogel in a standard buffer (e.g., PBS) for a set period (e.g., 24 hours) to reach equilibrium before mechanical testing. This removes unreacted components.[19]
Frequently Asked Questions (FAQs)
Q3: Can I tune the stiffness of my V3D3 hydrogel without changing the V3D3 concentration? A3: Yes. The most common method is to modulate the total energy delivered during photopolymerization.[15] You can achieve fine control over stiffness by systematically varying either the UV light intensity or the exposure time while keeping the other constant.[13][14] Longer exposure times or higher intensities generally result in stiffer gels.[12]
Q4: I am using V3D3 for 3D bioprinting, and my printed structures have poor shape fidelity or collapse. What should I adjust? A4: Poor shape fidelity in 3D bioprinting is often a problem of bioink rheology and rapid stabilization post-extrusion.[20][21] For the V3D3 system, this points to the polymerization reaction being too slow.
-
Increase Photoinitiator Concentration: A higher initiator concentration can speed up the gelation process upon light exposure.[22]
-
Increase Light Intensity: A more powerful light source will initiate the reaction faster, "setting" the extruded material in place more quickly.[23]
-
Modify the Bioink: Consider adding a viscosity modifier or a sacrificial polymer to the V3D3 bioink to help the structure hold its shape before and during curing.[24]
Q5: Why is the surface of my hydrogel tacky, but the inside is solid? A5: This is a classic sign of oxygen inhibition.[3] Oxygen from the atmosphere diffuses into the top layer of the precursor solution and quenches the free radicals, preventing polymerization specifically at the air-liquid interface.[1][2] The UV light can penetrate past this layer, curing the bulk of the hydrogel where the oxygen concentration is much lower. Refer to the troubleshooting steps in Q1 to mitigate oxygen inhibition.
Q6: Does the solvent or buffer I use to dissolve my V3D3 precursor matter? A6: Absolutely. The solvent can affect both the solubility of the components and the kinetics of the reaction. Ensure your V3D3 precursor and photoinitiator are fully dissolved.[4] Some photoinitiators have poor water solubility, which can be a cause of failed polymerization.[9] Additionally, ensure the pH of your buffer is compatible with your application, especially if working with cells, as pH can influence the swelling behavior of the final hydrogel.[25]
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References
- Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels.
- An Overview of Oxygen Inhibition in Photocuring.RadTech.
- Tuning of Mechanical Properties in Photopolymerizable Gelatin-Based Hydrogels for In Vitro Cell Culture Systems.
- Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels.
- Photoinitiating systems and kinetics of frontal photopolymerization processes – the prospects for efficient preparation of composites and thick 3D structures.RSC Publishing.
- How to Reduce the Effects of Oxygen Inhibition.Bomar.
- Oxygen Inhibition of Radical Polymerizations Investigated with the Rheometric Quartz Crystal Microbalance.
- The Effects of Intensity, Exposure Time, and Distance of Polymerization Light on Vickers Microhardness and Temperature Rise of Conventional Resin-Based Composite.PubMed Central.
- Technical Support Center: Troubleshooting Hydrogel Polymeriz
- Influence of photoinitiator and curing conditions on polymerization kinetics and gloss of UV-cured coatings.
- Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin.PubMed Central.
- How Photocrosslinking Controls Hydrogel Properties.Rheolution.
- The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives.
- Tuning of Mechanical Properties in Photopolymerizable Gelatin-Based Hydrogels for In Vitro Cell Culture Systems.
- Enhancing the Mechanical Properties of Hydrogels Based on Photo-Polymerizable π-Conjugated Polymers.
- The Effects of Intensity, Exposure Time, and Distance of Polymerization Light on Vickers Microhardness and Temperature Rise of Conventional Resin-Based Composite.
- Modeling the Kinetics, Curing Depth, and Efficacy of Radical-Mediated Photopolymerization: The Role of Oxygen Inhibition, Viscosity, and Dynamic Light Intensity.Frontiers.
- The effect of a concentration of photoinitiator on (L) the kinetics of...
- Mechanical Properties and Degradation of Chain and Step- Polymerized Photodegradable Hydrogels.ETH Zurich Research Collection.
- From Light to Kinetics: Studying the Optics of Radical Photopolymerization Evolution.
- Role of GO and Photoinitiator Concentration on Curing Behavior of PEG-Based Polymer for DLP 3D Printing.PubMed Central.
- Comprehensive Review of Hydrogel Synthesis, Characterization, and Emerging Applic
- Challenges and Innovative Strategies in 3D Printing of Natural Biomolecular Hydrogels.Wiley Online Library.
- Hydrogel: Preparation, characterization, and applic
- An Introduction to 3D Bioprinting: Possibilities, Challenges and Future Aspects.PubMed Central.
- 3D bioprinting.Wikipedia.
- Hydrogels: Characterization, drug delivery and tissue engineering applications.
- PCR Troubleshooting Guide.Thermo Fisher Scientific - US.
- Three-Dimensional Bioprinting of Naturally Derived Hydrogels for the Production of Biomimetic Living Tissues: Benefits and Challenges.MDPI.
- A review on the hydrogels used in 3d bio-printing.SciSpace by Typeset.
- Why won't I2959 crosslink my hydrogels?
- Controlling uniformity of photopolymerized microscopic hydrogels.
- Preparation and characterization of hydrogels with potential for use as biom
- Characteriz
- Reasons why GelMA won't polymerize?
- Vat Photopolymerization 3D Printing of Hydrogels with Re-Adjustable Swelling.MDPI.
- Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications.
- The Ultimate Guide to Troubleshooting UV Curing Issues in Flexo Printing.IUV.
- PCR Troubleshooting.Bio-Rad.
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Technical Support Center: Preventing Gelation in High-Concentration Biologic Formulations
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
A Note on Terminology: V3D3 Reactions vs. Protein Gelation
Welcome to the technical support center. This guide addresses the critical challenge of preventing gelation in high-concentration protein formulations, a common hurdle in the development of biologics like monoclonal antibodies (mAbs) and other therapeutic proteins.
You may have encountered the term "V3D3 reaction" in your query. In materials science, V3D3 (1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane) is a monomer used in polymerization to create highly cross-linked silicone-based polymer films. In that context, gelation is the intended outcome of the reaction.
However, in the biopharmaceutical field, "gelation" refers to the undesirable formation of a viscous, gel-like state due to protein aggregation.[1][2] This guide will focus on this critical biopharmaceutical challenge: understanding, preventing, and troubleshooting unwanted protein gelation to ensure the stability and efficacy of your high-concentration biologic.
Section 1: Understanding the Root Cause: The "Why" of Protein Gelation
At high concentrations, protein molecules are forced into close proximity, dramatically increasing the frequency of protein-protein interactions that can lead to aggregation and, eventually, gelation.[2][3][4] This process transforms your solution from a liquid state (sol) to a semi-solid network (gel), compromising manufacturability, stability, and patient safety.
The primary drivers of this phenomenon are rooted in two types of stability:
-
Conformational Stability: The thermodynamic stability of the protein's native (folded) three-dimensional structure. A less stable protein is more likely to partially unfold, exposing hydrophobic patches that can interact with other molecules, initiating aggregation.[4]
-
Colloidal Stability: The stability of protein molecules against interaction with each other in solution. Even correctly folded proteins can aggregate if attractive intermolecular forces (e.g., electrostatic, hydrophobic) overcome repulsive forces.[2][4]
High concentrations challenge both. The crowded environment can favor aggregation pathways that are negligible at lower concentrations.[2]
Caption: Mechanism of concentration-induced protein gelation.
Section 2: Frequently Asked Questions (FAQs) - Proactive Prevention
This section addresses common questions encountered during the design of high-concentration formulation experiments.
Q1: How does pH selection impact gelation?
Choosing the right pH is arguably the most critical first step in preventing aggregation.[3] Proteins are least soluble at their isoelectric point (pI), where their net charge is zero, minimizing electrostatic repulsion.[5]
Best Practice: Select a buffer pH that is at least 1-2 units away from the protein's pI. This ensures the protein molecules carry a net positive or negative charge, creating repulsive forces that prevent them from sticking together.[5][6] For many monoclonal antibodies, formulations at a lower pH (around 5.8) have been shown to improve stability and reduce aggregation.[6]
Q2: Does the choice of buffer species matter, or just the pH?
Yes, the buffer species itself is critical. Buffer molecules can directly interact with the protein surface, modulating stability.[7][8] Some buffers may preferentially bind to charged residues, shielding them and altering protein-protein interactions in unexpected ways.[8] For example, phosphate buffers have been observed to sometimes increase net attractive interactions between protein molecules compared to other buffers at the same pH and ionic strength.[8]
Best Practice: Screen a panel of common biological buffers (e.g., Histidine, Citrate, Acetate, Phosphate) at your target pH to identify the one that provides the best stability for your specific protein.
Q3: What are excipients, and which ones should I consider to prevent gelation?
Excipients are "inactive" ingredients added to the formulation to enhance stability.[9][10] For high-concentration formulations, they are essential tools to minimize viscosity and prevent aggregation.[1][11]
| Excipient Class | Examples | Mechanism of Action | Typical Concentration | Reference |
| Stabilizers (Sugars/Polyols) | Sucrose, Trehalose, Glycerol | Act as osmolytes, preferentially excluded from the protein surface, which favors the compact, native state. | 1-10% (w/v) | [1][5] |
| Amino Acids | Arginine, Glycine, Proline | Can increase solubility and reduce viscosity by disrupting weak protein-protein interactions. | 50-250 mM | [1][5] |
| Salts | Sodium Chloride (NaCl) | Modulate electrostatic interactions. The effect is protein-specific; can be stabilizing or destabilizing. | 25-150 mM | [5][12] |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent aggregation at interfaces (e.g., air-liquid) and can shield exposed hydrophobic patches on proteins. | 0.01 - 0.1% (w/v) | [5] |
| Bulky Hydrophobic Salts | Procainamide-HCl | Disrupt protein networks by competing with non-covalent protein-protein interactions. | Varies | [13] |
Best Practice: Start with a platform approach using a stabilizer (like sucrose) and a surfactant (like Polysorbate 80). If viscosity or aggregation remains an issue, systematically screen amino acids and salts to find an optimal combination.
Section 3: Troubleshooting Guide: "My Solution Gelled!"
When an experiment fails due to gelation, a systematic approach is needed to diagnose and solve the problem.
Caption: Troubleshooting workflow for a gelled protein solution.
Scenario 1: The solution is clear but extremely viscous or has formed a transparent gel.
-
Probable Cause: This often points to issues with colloidal stability. The proteins are likely still folded correctly but are forming a transient, reversible network due to attractive intermolecular forces.[1]
-
Troubleshooting Steps:
-
Verify pH: Ensure the buffer pH has not drifted. High protein concentrations can sometimes cause pH shifts.[11]
-
Modify Ionic Strength: Perform a salt screen (e.g., with NaCl). Increasing ionic strength can screen electrostatic attractions, but for some proteins, it may have the opposite effect. This must be determined empirically.[12]
-
Screen Viscosity Reducers: Introduce excipients known to disrupt weak PPIs. Arginine is a common and effective choice for reducing viscosity in mAb formulations.[1]
-
Lower the Concentration: As a last resort, determine the maximum concentration achievable under the current formulation conditions.
-
Scenario 2: The solution is cloudy, opalescent, or contains visible particles.
-
Probable Cause: This suggests a more severe conformational stability problem. Proteins are likely unfolding and forming large, insoluble, and often irreversible aggregates.[4]
-
Troubleshooting Steps:
-
Add Stabilizers: Ensure that stabilizing excipients like sucrose or trehalose are present in the formulation. These molecules favor the native, folded state of the protein.[1]
-
Add Surfactants: Mechanical stress (like vortexing or pumping) or interaction with container surfaces can induce unfolding. A low concentration of a non-ionic surfactant like Polysorbate 20 or 80 can prevent this.
-
Review Handling Procedures: Was the protein subjected to temperature stress or multiple freeze-thaw cycles? These events can denature proteins and lead to aggregation. Store proteins at a stable -80°C with a cryoprotectant like glycerol for long-term stability.[5]
-
Section 4: Key Experimental Protocols
Protocol 1: Systematic Buffer & pH Screening
This protocol allows for the rapid identification of optimal pH and buffer conditions for your protein.
Objective: To determine the pH and buffer system where the target protein exhibits the highest physical stability and lowest aggregation propensity.
Materials:
-
Purified, concentrated stock of your target protein.
-
A panel of buffers (e.g., 1M stocks of Acetate, Citrate, Histidine, Phosphate).
-
pH meter, 96-well plates (UV-transparent if possible), plate reader.
-
Dynamic Light Scattering (DLS) instrument.
Methodology:
-
Preparation: Prepare a matrix of buffers in a 96-well plate. For example, create a pH range from 4.0 to 8.0 in 0.5 pH unit increments for 3-4 different buffer species.
-
Formulation: Dilute your concentrated protein stock into each well to a final target concentration (e.g., 20 mg/mL to start). Include a no-protein control for each buffer.
-
Initial Analysis (T=0):
-
Measure the absorbance at 340 nm (A340) to assess initial turbidity/aggregation.
-
If available, use DLS to measure the initial particle size distribution and polydispersity index (PDI).
-
-
Stress Incubation: Seal the plate and incubate it under accelerated stress conditions (e.g., 40°C for 1 week). This mimics long-term storage.
-
Final Analysis (T=final):
-
Visually inspect each well for precipitation or cloudiness.
-
Repeat the A340 and DLS measurements.
-
-
Data Analysis: Identify the buffer and pH conditions that show the minimal change in A340 and DLS measurements between T=0 and T=final. These are your lead candidates for a stable formulation.
Caption: Workflow for a buffer and pH screening experiment.
References
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]
-
Leukocare. (n.d.). Prevent Protein Aggregation in Formulations: A Guide. [Link]
-
Leukocare. (n.d.). pH & Buffer Optimization for Protein Stability | Biologics. [Link]
-
Janc, U., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2504–2512. [Link]
-
Janc, U., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. ACS Publications. [Link]
-
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. [Link]
-
Johnson, B., & Rostovtsev, A. (2017). High Concentration Biologic Formulations: Challenges and Solutions. Patheon. [Link]
-
Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223–231. [Link]
-
Kumar, A., & Klibanov, A. M. (2014). Viscosity-Reducing Bulky-Salt Excipients Prevent Gelation of Protein, but Not Carbohydrate, Solutions. MIT DSpace. [Link]
-
ProBio CDMO. (n.d.). Challenges and Solutions in the Development of High-Concentration Protein Formulations. [Link]
-
Sharma, D., et al. (2024). Key Considerations and Strategies for Optimizing High-Concentration Protein Formulations. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Ha, E., et al. (2016). Effects of pH and Buffer Concentration on the Thermal Stability of Etanercept Using DSC and DLS. Chemical and Pharmaceutical Bulletin, 64(10), 1532–1538. [Link]
-
Samsung Biologics. (2024). Overcoming Challenges to High-Concentration Formulation Development. [Link]
-
ChemIntel360. (2024). The Role of Excipients in Enhancing Drug Stability. [Link]
-
Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]
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Validation & Comparative
A Comparative Guide to the Anionic and Cationic Polymerization of V3D3
For Researchers, Scientists, and Drug Development Professionals
Introduction to V3D3 Polymerization
2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane (V3D3) is a trifunctional cyclic siloxane monomer notable for its three vinyl groups, which make it a versatile building block for a variety of polymeric architectures. The strained six-membered ring of V3D3 makes it amenable to ring-opening polymerization (ROP), a process that can be initiated by either anionic or cationic species. The choice between these two polymerization pathways profoundly influences the reaction kinetics, the degree of control over the final polymer structure, and the properties of the resulting material. This guide provides an in-depth comparison of the anionic and cationic polymerization of V3D3, offering insights into the underlying mechanisms, experimental considerations, and expected outcomes to assist researchers in selecting the optimal synthetic strategy.
Anionic Ring-Opening Polymerization (AROP) of V3D3: A Pathway to Precision
Anionic ring-opening polymerization of cyclosiloxanes is renowned for its "living" nature, which, under ideal conditions, allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. This high degree of control is a significant advantage for applications requiring well-defined polymer architectures.
Mechanism and Causality
The anionic polymerization of V3D3 is typically initiated by strong nucleophiles, such as organolithium compounds (e.g., n-butyllithium) or alkali metal silanolates. The initiation step involves the nucleophilic attack of the initiator on a silicon atom of the V3D3 ring, leading to the cleavage of a silicon-oxygen bond and the formation of a linear silanolate active center. This active center then propagates by sequentially attacking and opening additional V3D3 monomers.
A critical aspect of AROP is the requirement for stringent reaction conditions. The propagating silanolate anion is highly reactive and susceptible to termination by protic impurities like water or alcohols. Therefore, all reagents and solvents must be rigorously purified to maintain the living character of the polymerization.
Expected Outcomes and Challenges
-
Control over Molecular Weight: The number-average molecular weight can be predetermined by the monomer-to-initiator ratio.
-
Narrow Polydispersity: In a well-controlled system, polydispersity indices (PDI) approaching 1.1 can be achieved.
-
Side Reactions: A primary challenge in the AROP of cyclosiloxanes is the occurrence of "backbiting," where the active chain end attacks a silicon atom on its own chain, leading to the formation of cyclic oligomers. This side reaction becomes more prominent at higher monomer conversions and can broaden the molecular weight distribution.
Cationic Ring-Opening Polymerization (CROP) of V3D3: A Faster but Less Controlled Route
Cationic ring-opening polymerization of cyclosiloxanes offers the advantage of higher reaction rates compared to its anionic counterpart. However, this increased reactivity often comes at the cost of reduced control over the polymerization process.
Mechanism and Causality
CROP is initiated by strong acids or Lewis acids, which protonate or coordinate to an oxygen atom in the V3D3 ring, making it susceptible to nucleophilic attack by another monomer molecule. The propagation proceeds through a tertiary oxonium ion active center.
Unlike AROP, CROP is highly prone to chain transfer and termination reactions. The highly reactive carbocationic center can be neutralized by counterions or impurities, and chain transfer to the monomer or polymer can occur, leading to a loss of control over the polymer's molecular weight and architecture. The vinyl groups on the V3D3 monomer may also participate in side reactions under the acidic conditions of CROP, potentially leading to branching or cross-linking.
Expected Outcomes and Challenges
-
High Reaction Rates: CROP of cyclosiloxanes is generally much faster than AROP.
-
Broad Polydispersity: Due to frequent chain transfer and termination reactions, CROP typically yields polymers with broad molecular weight distributions (PDI > 1.5).
-
Formation of Cyclic Oligomers: Similar to AROP, backbiting is a significant side reaction in CROP, leading to the formation of a considerable amount of cyclic byproducts.
-
Potential for Cross-linking: The acidic conditions may induce reactions involving the vinyl side groups, which can lead to uncontrolled branching and cross-linking.
Performance Comparison: Anionic vs. Cationic Polymerization of V3D3
| Feature | Anionic Ring-Opening Polymerization (AROP) | Cationic Ring-Opening Polymerization (CROP) |
| Control over MW | High; predictable from [M]/[I] ratio | Low; difficult to control |
| Polydispersity (PDI) | Narrow (typically 1.1 - 1.3) | Broad (typically > 1.5) |
| Reaction Rate | Slower | Faster |
| Side Reactions | Backbiting, sensitive to impurities | Chain transfer, backbiting, termination, potential vinyl group side reactions |
| Initiators | Strong nucleophiles (e.g., n-BuLi, K-silanolates) | Strong acids or Lewis acids (e.g., triflic acid, BF₃) |
| Reaction Conditions | Requires stringent inert and anhydrous conditions | Less sensitive to moisture than AROP but still requires controlled conditions |
| Resulting Architecture | Well-defined linear or star polymers | Often a mixture of linear polymer and cyclic oligomers, potential for branching |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a generalized workflow for the solution-based polymerization of V3D3. The key difference lies in the rigorous purification and inert atmosphere techniques required for anionic polymerization.
A Comparative Guide to the Thermal Stability of Polymers Derived from Trivinyltrimethylcyclotrisiloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Thermally Stable Polymers
In the realm of advanced materials, the demand for polymers with exceptional thermal stability is ever-present. From high-temperature applications in aerospace and electronics to the sterilization requirements of biomedical devices, a material's ability to withstand thermal stress without degradation is paramount. Polysiloxanes, commonly known as silicones, have long been recognized for their superior thermal properties, primarily attributed to the high bond energy of the silicon-oxygen (Si-O) backbone compared to the carbon-carbon (C-C) and carbon-oxygen (C-O) bonds that form the framework of most organic polymers.[1]
Trivinyltrimethylcyclotrisiloxane (V3D3) is a versatile cyclic siloxane monomer that offers a unique platform for the synthesis of highly crosslinked polysiloxane networks. The presence of three vinyl groups on the cyclotrisiloxane ring allows for the formation of a dense three-dimensional polymer structure through various polymerization mechanisms, most notably free-radical polymerization. This guide will explore the thermal stability of polymers derived from V3D3 and compare them with other widely used polymers, providing you with the necessary data and protocols to evaluate their potential for your applications.
The Superiority of the Siloxane Backbone: A Fundamental Advantage
The inherent thermal stability of polysiloxanes stems from the strength of the Si-O bond, which has a dissociation energy significantly higher than that of the C-C and C-O bonds found in conventional organic polymers. This fundamental difference in bond energy translates to a higher temperature threshold for the onset of irreversible thermal degradation. For instance, polydimethylsiloxane (PDMS), a common linear polysiloxane, can withstand temperatures up to 300-400°C before significant degradation occurs, a mark considerably higher than most organic polymers which rarely remain stable beyond 150-200°C.
The structure of the polymer also plays a crucial role. The high degree of crosslinking achievable with a trifunctional monomer like V3D3 can further enhance thermal stability.[2] Crosslinking restricts the mobility of polymer chains, hindering the chain scission and rearrangement reactions that lead to degradation at elevated temperatures.[3][4]
Comparative Thermal Stability Analysis: A Data-Driven Evaluation
To provide a clear and objective comparison, we will analyze the thermal stability of a V3D3-based polymer against several other common polymers using data obtained from Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing key metrics for thermal stability such as the onset of decomposition temperature and the temperature of maximum decomposition rate.
The following table summarizes the thermal decomposition data for a crosslinked polymer derived from V3D3 and other representative polymers. The data is presented for a nitrogen atmosphere to represent thermal degradation without the influence of oxidation.
| Polymer | Onset of Decomposition (°C) | Decomposition Range (°C) |
| Poly(trivinyltrimethylcyclotrisiloxane) (V3D3-based) | ~400[5] | - |
| Polydimethylsiloxane (PDMS) | 300 - 400 | - |
| Polytetrafluoroethylene (PTFE) | ~500 | 500 - 540[6] |
| Polyethylene (PE) | ~335 | 335 - 450[6] |
| Polyvinyl Chloride (PVC) | ~200 | 200 - 300[6] |
Analysis of the Data:
As the data indicates, the polymer derived from V3D3 exhibits excellent thermal stability, with an onset of decomposition around 400°C. This positions it favorably among high-performance polymers.
-
V3D3-based Polymer vs. PDMS: While both are polysiloxanes, the highly crosslinked nature of the V3D3-based polymer can contribute to its slightly higher or comparable onset of decomposition compared to linear PDMS. The dense network structure created by the trifunctional V3D3 monomer restricts the "unzipping" depolymerization that can occur in linear polysiloxanes.
-
V3D3-based Polymer vs. PTFE: Polytetrafluoroethylene (PTFE), a well-known high-temperature polymer, shows a higher onset of decomposition. However, the synthesis and processing of fluoropolymers can be more challenging and costly compared to silicones.
-
V3D3-based Polymer vs. Common Organic Polymers (PE & PVC): The V3D3-based polymer significantly outperforms common organic polymers like polyethylene and polyvinyl chloride in terms of thermal stability. The decomposition of PVC, in particular, begins at a much lower temperature, limiting its use in high-temperature applications.[6][7][8][9]
Experimental Protocol: Synthesis of a Crosslinked V3D3-based Polymer
To ensure the reproducibility and validation of these findings, we provide a detailed, step-by-step methodology for the synthesis of a crosslinked polymer from trivinyltrimethylcyclotrisiloxane via free-radical polymerization.
Materials:
-
Trivinyltrimethylcyclotrisiloxane (V3D3) monomer
-
Benzoyl peroxide (BPO) as a free-radical initiator
-
Anhydrous toluene (solvent)
-
Nitrogen gas for inert atmosphere
Procedure:
-
Monomer and Initiator Preparation: In a clean, dry Schlenk flask, dissolve a specific molar ratio of V3D3 monomer and benzoyl peroxide initiator in anhydrous toluene. A typical initiator concentration is 1-2 mol% relative to the monomer.
-
Inert Atmosphere: Purge the reaction flask with dry nitrogen gas for 15-20 minutes to remove any oxygen, which can inhibit free-radical polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 80-90°C. Maintain the temperature and stir the reaction mixture for a predetermined time (e.g., 24 hours) to allow for polymerization to proceed. The solution will gradually become more viscous as the polymer network forms.
-
Isolation of the Polymer: After the reaction is complete, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a non-solvent, such as methanol, while stirring vigorously.
-
Purification: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved. The resulting product is a crosslinked, insoluble polysiloxane solid.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of a crosslinked V3D3-based polymer.
Thermogravimetric Analysis (TGA) Protocol
Instrument: Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes before starting the analysis to ensure an oxygen-free environment.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition temperature (the temperature at which significant weight loss begins) and the temperature of maximum decomposition rate (the peak of the derivative of the TGA curve).
Diagram of the TGA Workflow:
Caption: Step-by-step workflow for Thermogravimetric Analysis of polymer samples.
Conclusion: V3D3-Based Polymers as a High-Performance Material
Polymers derived from trivinyltrimethylcyclotrisiloxane demonstrate exceptional thermal stability, making them highly attractive for applications demanding robust performance at elevated temperatures. The combination of a stable siloxane backbone and a high degree of crosslinking results in materials that can outperform many conventional organic polymers and rival the performance of other high-temperature silicones. This guide has provided a comparative analysis based on experimental data and detailed protocols to empower researchers and professionals in making informed decisions for their material selection and development needs. The inherent versatility of V3D3 in polymerization also opens avenues for further functionalization and tailoring of properties for specific, demanding applications.
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cross-validation of NMR and GC-MS for V3D3 characterization
The principle of employing orthogonal analytical techniques—methods that rely on different physical and chemical principles—is a cornerstone of modern analytical validation. By confirming results through multiple, disparate methods, we significantly increase the confidence in a molecule's identity, purity, and concentration. For a compound like V3D3, the rich structural detail from NMR and the superb sensitivity and separation power of GC-MS create a powerful analytical synergy.
Foundational Principles: NMR vs. GC-MS
Before delving into experimental protocols, it is essential to understand the fundamental principles of each technique and how they contribute to the characterization of V3D3.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
-
Gas Chromatography (GC): The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) pushes the sample through the column. Separation occurs based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the column wall). Compounds with higher volatility and lower affinity for the stationary phase travel faster and elute first. The time it takes for a compound to travel through the column is its retention time (RT) , a characteristic identifier under specific conditions.
-
Mass Spectrometry (MS): As compounds elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are typically ionized by electron impact (EI), which bombards the molecules with high-energy electrons. This process fragments the molecule into a predictable pattern of charged ions. These fragments are then separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole). The resulting plot of ion abundance versus m/z is the mass spectrum , which serves as a molecular fingerprint.
The primary strengths of GC-MS are its exceptional sensitivity (detecting substances at parts-per-billion levels) and its ability to separate and identify components within a complex mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed information about the molecular structure of a compound. It operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets.
-
When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two energy states.
-
By applying a radiofrequency (RF) pulse, the nuclei can be excited from the lower to the higher energy state.
-
When the nuclei "relax" back to the lower state, they emit a signal that is detected by the spectrometer.
The precise frequency of this signal (the chemical shift , δ) is highly dependent on the local electronic environment of the nucleus. This makes NMR unparalleled for determining the connectivity of atoms within a molecule. Furthermore, quantitative NMR (qNMR) is a primary analytical method that allows for the determination of a compound's concentration without the need for a specific calibration curve, relying instead on a certified internal standard.
Experimental Design: A Cross-Validation Workflow
The objective is to independently determine the identity, purity, and concentration of V3D3 using both GC-MS and NMR and then compare the results for validation.
A Senior Application Scientist's Guide: V3D3 vs. V4D4 in Advanced Polymer Systems
An Objective Comparison of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane and Tetravinyltetramethylcyclotetrasiloxane
For researchers and professionals in material science and drug development, the selection of organosilicon precursors is a critical decision that dictates the performance and properties of the final product. Among the most versatile building blocks are cyclic vinylmethylsiloxanes, with this compound (V3D3) and tetravinyltetramethylcyclotetrasiloxane (V4D4) being two prominent options. This guide provides an in-depth, data-supported comparison to illuminate the distinct advantages and trade-offs of each, enabling an informed selection for your specific application.
Part 1: The Fundamental Distinction - Molecular Architecture and Reactivity
The core difference between V3D3 and V4D4 lies in their cyclic structure. V3D3 is a cyclotrisiloxane, a six-membered ring composed of three silicon and three oxygen atoms. This configuration imparts significant ring strain. In contrast, V4D4 is a larger, more flexible eight-membered cyclotetrasiloxane ring. This structural variance is the primary driver of their differing chemical behaviors.
-
V3D3 (this compound): The inherent strain in the Si-O-Si bonds of the trimer ring makes V3D3 highly susceptible to ring-opening polymerization.[1][2] This heightened reactivity can be leveraged for processes requiring rapid cure speeds or for the synthesis of high molecular weight polymers. It is frequently used as a crosslinking agent in silicone elastomers and resins to enhance mechanical properties and heat resistance.[3]
-
V4D4 (Tetravinyltetramethylcyclotetrasiloxane): The larger, less-strained eight-membered ring of V4D4 results in lower intrinsic reactivity compared to V3D3.[4] This characteristic affords greater control over polymerization kinetics, making it a suitable choice for applications where a longer pot life or more predictable reaction profile is necessary. It is widely used in formulating addition-curing silicone RTVs (Room Temperature Vulcanizing) and as a raw material for vinyl silicone oils and rubbers.[5][6]
Core Properties at a Glance
| Property | V3D3 | V4D4 |
| Chemical Name | This compound | 2,4,6,8-Tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane |
| CAS Number | 3901-77-7[3][7] | 2554-06-5[5][8] |
| Molecular Formula | C₉H₁₈O₃Si₃[3][7] | C₁₂H₂₄O₄Si₄[5][9] |
| Molecular Weight | 258.50 g/mol [3][7] | 344.66 g/mol [5][9] |
| Structure | Strained 6-membered ring | Flexible 8-membered ring |
| Vinyl Groups per Molecule | 3 | 4 |
| Boiling Point | 80 °C / 20 mmHg[7] | 111-112 °C / 10 mmHg[8][9] |
| Density | ~0.967 g/mL[7] | ~0.997 g/mL[8][9] |
| Refractive Index (@ 20°C) | ~1.4215[7] | ~1.434[8] |
Part 2: Performance in Polymer Networks - A Comparative Analysis
The choice between V3D3 and V4D4 directly impacts the processing parameters and the ultimate performance of the cured polymer network.
Polymerization Kinetics and Processability
The higher reactivity of V3D3 translates to faster cure times, which is advantageous for high-throughput manufacturing processes like initiated Chemical Vapor Deposition (iCVD).[10] However, this can also lead to a shorter working life and may require the use of inhibitors for better process control. V4D4's more moderate reactivity provides a more stable working time at ambient temperatures, making it a reliable inhibitor for platinum-catalyzed two-part RTV systems.[5]
Thermal Stability of Cured Polymers
The thermal stability of a polymer network is a function of its bond energies and structural integrity. While both precursors create thermally stable silicones, the network topology plays a role. Polymers derived from V4D4 can exhibit slightly superior thermal stability. This is often attributed to the formation of a more thermodynamically stable, less-strained network after cross-linking, compared to the network formed from the highly strained V3D3 monomer. The thermal stability of composite polymers can be influenced by factors such as the polymer-filler interaction and the thermal diffusivity of the material.[11][12]
Mechanical Properties of Elastomers
The mechanical properties of the final elastomer are dictated by cross-link density and chain flexibility.
-
Hardness and Tensile Strength: V4D4 possesses four vinyl groups per molecule compared to V3D3's three. This higher functionality allows for a potentially greater cross-link density, which can translate to increased hardness and tensile strength in the cured elastomer.[13][14] Vinylpolysiloxanes generally exhibit higher tensile strength compared to other elastomers like polyethers.[13]
-
Elongation and Flexibility: The inherent flexibility of the eight-membered D4 ring in V4D4 can contribute to greater elongation at break, resulting in a more flexible material. Conversely, the rigid, compact structure of the V3D3 cross-linker can lead to a more brittle network with lower elongation, especially at high concentrations. The mechanical response of silicone elastomers is highly tunable based on formulation.[15][16]
Part 3: Experimental Protocol - Platinum-Catalyzed Hydrosilylation
This section details a foundational protocol for creating a cross-linked silicone elastomer. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To form a cured silicone elastomer via the addition reaction between a vinyl-functional siloxane (V3D3 or V4D4) and a hydride-functional siloxane.
Materials:
-
Vinyl Precursor: V3D3 or V4D4
-
Cross-linker: A hydride-functional siloxane (e.g., polymethylhydrosiloxane)
-
Catalyst: Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex), typically a 2% solution in xylene.
-
Inhibitor (Optional): 1-ethynyl-1-cyclohexanol, for extending pot life, especially with V3D3.
Workflow Diagram
Caption: Step-by-step workflow for platinum-catalyzed hydrosilylation.
Step-by-Step Methodology:
-
Stoichiometric Calculation: Determine the required amounts of vinyl precursor and hydride cross-linker. The key is the molar ratio of Si-H groups to Si-CH=CH₂ groups. A ratio of 1.1:1 to 1.5:1 (Si-H:Vinyl) is common.
-
Causality: An excess of Si-H is used to ensure the complete consumption of vinyl groups, which maximizes cross-link density and minimizes unreacted functionalities that could compromise long-term stability and mechanical properties.
-
-
Mixing: In a clean container, thoroughly mix the vinyl precursor and the hydride cross-linker until homogenous.
-
Inhibition (If Needed): If using the highly reactive V3D3 or if a longer working time is required, add the inhibitor (typically 0.1-0.5% by weight) and mix again.
-
Causality: The inhibitor temporarily coordinates with the platinum catalyst, preventing the hydrosilylation reaction from starting prematurely at room temperature. The effect is overcome by heating.
-
-
Catalysis: Add the platinum catalyst (typically 5-10 ppm of Pt relative to the total mass) and mix vigorously for 1-2 minutes.
-
Causality: The platinum catalyst is essential for facilitating the addition of the Si-H bond across the C=C double bond. Uniform dispersion is critical for achieving a homogeneously cured network.
-
-
Degassing: Place the mixture in a vacuum chamber for 5-10 minutes to remove any air bubbles introduced during mixing.
-
Causality: Entrapped air will create voids and defects in the final elastomer, acting as stress concentration points and severely degrading mechanical strength.[13]
-
-
Curing: Pour the bubble-free mixture into the desired mold and place it in a preheated oven. Curing schedules vary, but a typical cycle might be 30 minutes at 120°C.
-
Post-Curing (Optional but Recommended): For applications demanding the highest performance, a post-cure cycle (e.g., 2-4 hours at 150-180°C) is beneficial.
-
Causality: Post-curing helps to complete any residual reactions and relaxes internal stresses within the polymer network, leading to more stable and improved mechanical properties.
-
Part 4: Visualizing the Monomers
The structural differences are best appreciated visually.
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A Guide to Crosslinking in Bioconjugation and Drug Delivery: V3D3 via iCVD vs. Traditional Agents
For researchers, scientists, and drug development professionals, the strategic crosslinking of biomolecules and polymers is a cornerstone of innovation. It is the key to stabilizing therapeutic proteins, engineering responsive hydrogels for drug delivery, and creating biocompatible surfaces for medical devices. The choice of crosslinking agent or methodology dictates the stability, functionality, and biocompatibility of the final product.
This guide provides an in-depth comparison of two distinct approaches to creating crosslinked materials for biomedical applications. We will first explore traditional, solution-based crosslinking agents, focusing on the widely used glutaraldehyde and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Subsequently, we will introduce a fundamentally different, solvent-free methodology: initiated Chemical Vapor Deposition (iCVD) using the organosilicon monomer 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3). This comparison will illuminate the distinct advantages and ideal applications for each approach, supported by experimental data and detailed protocols.
Part 1: The Workhorses of Bioconjugation: Solution-Based Crosslinking Agents
Conventional crosslinking is performed in an aqueous solution where the crosslinking agent acts as a molecular bridge, forming covalent bonds between functional groups on polymer chains or biomolecules.
Glutaraldehyde (GTA)
Glutaraldehyde is an efficient and cost-effective homobifunctional crosslinker. Its dialdehyde structure reacts primarily with primary amine groups, such as the lysine residues on proteins, to form Schiff bases, which can further react to create stable crosslinks.
-
Mechanism of Action: The aldehyde groups of GTA react with the ε-amino groups of lysine and hydroxylysine residues in proteins like collagen. This reaction is robust and proceeds quickly under mild conditions.
-
Advantages: High crosslinking efficiency, readily available, and low cost.[1]
-
Limitations: A significant drawback of GTA is its inherent cytotoxicity.[1][2] Residual or unreacted glutaraldehyde can leach from the material, posing a risk in biomedical applications. Furthermore, GTA-crosslinked materials can sometimes exhibit instability.[3]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
EDC is a "zero-length" crosslinker, meaning it facilitates the formation of a direct amide bond between a carboxyl group and a primary amine without becoming part of the final linkage itself. This is highly advantageous for preserving the native structure of biomolecules. It is often used in conjunction with N-hydroxysuccinimide (NHS) to increase efficiency and create a more stable amine-reactive intermediate.[1][4]
-
Mechanism of Action: EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond, releasing an isourea byproduct. The addition of NHS creates a more stable NHS ester intermediate, which improves the reaction efficiency at physiological pH.[1]
-
Advantages: Creates a native amide bond, generally exhibits lower cytotoxicity compared to glutaraldehyde[2][4][5], and the byproducts are water-soluble and easily removed.
-
Limitations: The reaction is highly pH-sensitive, with optimal efficiency typically in a slightly acidic to neutral pH range.[6] The stability of the activated intermediate can be a concern, necessitating controlled reaction conditions.
Performance Comparison of Solution-Based Agents
The choice between GTA and EDC often involves a trade-off between efficiency and biocompatibility.
| Feature | Glutaraldehyde (GTA) | EDC/NHS |
| Mechanism | Forms Schiff bases with amine groups | Forms direct amide bonds between carboxyl and amine groups |
| Cytotoxicity | High, due to residual aldehydes[1][2] | Low to moderate, byproducts are generally non-toxic[4][5] |
| Crosslinking Efficiency | High and rapid[1] | Moderate to high, dependent on pH and use of NHS[7] |
| Stability of Crosslinked Product | Can be unstable in some applications[3] | Generally forms stable, native amide bonds |
| Byproducts | Can be toxic and difficult to remove completely | Water-soluble and easily removed |
Part 2: A Paradigm Shift: Vapor-Phase Crosslinking with V3D3 via iCVD
An alternative to solution-based chemistry is the use of initiated Chemical Vapor Deposition (iCVD). This is not a simple substitution of one chemical agent for another; it is a fundamentally different, solvent-free process for fabricating highly crosslinked, ultra-thin polymer films directly onto a surface. In this process, This compound (V3D3) is not a crosslinking agent but a crosslinking monomer.
The iCVD Process and the Role of V3D3
The iCVD process occurs in a vacuum chamber. An initiator molecule is thermally decomposed into free radicals by passing over a heated filament. These radicals then interact with monomer molecules, like V3D3, that have adsorbed onto a cooled substrate. This initiates a free-radical polymerization reaction directly on the surface, forming a conformal, high-purity polymer film.
The V3D3 molecule is a cyclic organosilicon compound with three reactive vinyl groups.[8] During iCVD, these vinyl groups polymerize, creating a dense, three-dimensional crosslinked network. This results in a highly stable and mechanically robust organosilicon polymer film, p(V3D3).[9][10]
References
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- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Validation of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3) by Titration and Other Instrumental Methods
For researchers, scientists, and drug development professionals engaged in the synthesis and application of advanced polymeric materials, the purity of starting monomers is a critical parameter that dictates the quality, performance, and safety of the final product. 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3), a key crosslinking agent and monomer in the production of specialized silicone polymers, is no exception.[1] This guide provides an in-depth comparison of classical titration methods and modern instrumental techniques for the validation of V3D3 purity, offering insights into the underlying principles, experimental workflows, and comparative performance of each approach.
The Critical Role of Purity in V3D3 Applications
V3D3 is a cyclic organosilicon compound featuring three reactive vinyl groups.[1] These vinyl moieties are the sites of polymerization and crosslinking, making their precise concentration a direct indicator of the monomer's purity and reactivity. Impurities, such as incompletely vinylated siloxanes or residual starting materials, can lead to incomplete polymerization, altered polymer properties, and potential leachables in the final product. Therefore, robust and accurate analytical methods for purity determination are paramount.
Classical Approach: Purity Determination by Iodometric Titration
Titration remains a cornerstone of chemical analysis, valued for its accuracy, affordability, and direct measurement principle. For V3D3, the quantification of its vinyl content via iodometric titration offers a reliable method for purity assessment.
Principle and Causality of Experimental Choices
The method is based on the electrophilic addition of a halogen, in this case, iodine monobromide (IBr), across the double bonds of the vinyl groups.[2][3] The reaction proceeds as follows:
Step 1: Addition Reaction: An excess of a standardized IBr solution is added to the V3D3 sample dissolved in a suitable organic solvent. The IBr reacts with the vinyl groups.
Step 2: Reaction with Potassium Iodide: After the addition reaction is complete, the unreacted IBr is treated with an excess of potassium iodide (KI). This reaction liberates iodine (I₂).
Step 3: Titration with Sodium Thiosulfate: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.[3] The endpoint is marked by the disappearance of the blue starch-iodine complex.
The amount of vinyl groups in the V3D3 sample is directly proportional to the amount of IBr consumed, which is determined by back-titration. The choice of IBr is critical; it is more reactive than iodine alone, ensuring a rapid and complete reaction with the vinyl groups.[3] The use of a non-polar organic solvent is necessary to dissolve the non-polar V3D3.
Experimental Protocol: Iodometric Titration of V3D3
Materials:
-
This compound (V3D3) sample
-
Iodine monobromide (IBr) solution (0.1 N, standardized) in glacial acetic acid
-
Potassium iodide (KI) solution (15% w/v)
-
Sodium thiosulfate (Na₂S₂O₃) solution (0.1 N, standardized)
-
Starch indicator solution (1% w/v)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2 g of the V3D3 sample into a 250 mL iodine flask.
-
Dissolution: Add 10 mL of carbon tetrachloride to dissolve the sample.
-
IBr Addition: Carefully add exactly 25.00 mL of the 0.1 N IBr solution to the flask. Stopper the flask and swirl to mix.
-
Reaction: Allow the flask to stand in the dark for 30 minutes to ensure complete reaction.
-
KI Addition: Add 10 mL of the 15% KI solution to the flask.
-
Titration: Titrate the liberated iodine with the standardized 0.1 N Na₂S₂O₃ solution until the yellow color of the iodine has almost disappeared.
-
Indicator Addition: Add 1 mL of the starch indicator solution. The solution will turn a deep blue color.
-
Endpoint Determination: Continue the titration with Na₂S₂O₃, adding the titrant dropwise, until the blue color is completely discharged.
-
Blank Determination: Perform a blank titration using the same procedure but without the V3D3 sample.
Calculation of Purity:
The purity of V3D3 can be calculated using the following formula:
Purity (%) = [((V_b - V_s) × N × E) / W] × 100
Where:
-
V_b = Volume of Na₂S₂O₃ solution used for the blank titration (mL)
-
V_s = Volume of Na₂S₂O₃ solution used for the sample titration (mL)
-
N = Normality of the Na₂S₂O₃ solution (N)
-
E = Equivalent weight of V3D3 (Molecular Weight / 3)
-
W = Weight of the V3D3 sample (g)
Self-Validating System and Trustworthiness
The trustworthiness of this protocol is established through a self-validating system inherent in the procedure:
-
Standardization: The accuracy of the results is directly dependent on the accurate standardization of the IBr and Na₂S₂O₃ solutions against primary standards.
-
Blank Correction: The blank titration accounts for any potential side reactions or impurities in the reagents, ensuring that the measured consumption of IBr is solely due to the reaction with the V3D3 sample.
-
Method Validation: The method should be validated according to ICH guidelines (Q2(R2)) for specificity, linearity, accuracy, and precision.[4]
Alternative Instrumental Methods for V3D3 Purity Validation
While titration is a robust method, several instrumental techniques offer alternative or complementary approaches to purity assessment, each with its own set of advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds are then detected and identified by a mass spectrometer. For V3D3, GC can separate the main component from volatile impurities.
Experimental Workflow:
-
Sample Preparation: A dilute solution of V3D3 in a suitable solvent (e.g., hexane) is prepared.
-
Injection: A small volume of the sample is injected into the GC.
-
Separation: The sample is vaporized and carried through a capillary column by an inert gas. Separation occurs based on the components' volatility and affinity for the column's stationary phase.
-
Detection and Identification: The eluted components are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification.
-
Quantification: The purity is determined by the area percentage of the V3D3 peak relative to the total area of all peaks in the chromatogram.
Diagram of GC-MS Workflow:
Caption: Workflow for V3D3 Purity Analysis by GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided a certified internal standard is used. The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Experimental Workflow:
-
Sample Preparation: A precisely weighed amount of the V3D3 sample and a certified internal standard (e.g., maleic anhydride) are dissolved in a deuterated solvent.
-
Data Acquisition: The ¹H NMR spectrum is acquired under conditions that ensure accurate integration (e.g., long relaxation delays).
-
Data Processing: The spectrum is processed (phasing, baseline correction) and the signals for V3D3 (vinyl protons) and the internal standard are integrated.
-
Purity Calculation: The purity of V3D3 is calculated based on the ratio of the integrals, the number of protons, the molecular weights, and the weights of the sample and the internal standard.[5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, allowing for their identification and, with proper calibration, quantification. For V3D3, the vibrations of the Si-CH=CH₂ group can be monitored.[7][8][9]
Experimental Workflow:
-
Sample Preparation: A thin film of the V3D3 sample is prepared on a suitable IR-transparent window (e.g., KBr), or the sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum is recorded.
-
Analysis: The presence and intensity of characteristic absorption bands for the vinyl group (e.g., C=C stretch, =C-H stretch) are analyzed. Purity can be estimated by comparing the intensity of the vinyl group absorption to that of a stable internal reference band (e.g., Si-CH₃). For accurate quantification, a calibration curve prepared from standards of known purity is required.
Comparative Analysis of Methods
| Feature | Iodometric Titration | GC-MS | qNMR | FTIR Spectroscopy |
| Principle | Volumetric chemical reaction | Chromatographic separation and mass analysis | Nuclear magnetic resonance | Vibrational spectroscopy |
| Quantification | Absolute (primary method) | Relative (area %) or with calibration | Absolute (with internal standard) | Relative (with calibration) |
| Specificity | High for vinyl groups, but can be affected by other unsaturated impurities. | High, can separate and identify various impurities. | High, provides structural information for impurity identification. | Moderate, overlapping bands can interfere. |
| Accuracy | High, with proper standardization. | High, with proper calibration. | Very high, considered a primary ratio method. | Moderate to high, dependent on calibration. |
| Precision | High (low RSD). | High (low RSD). | Very high (low RSD). | Good. |
| Sensitivity | Moderate. | High. | Moderate. | Moderate. |
| Throughput | Low to moderate. | Moderate. | Low to moderate. | High. |
| Cost | Low (equipment and consumables). | High (equipment and maintenance). | Very high (equipment and maintenance). | Moderate (equipment). |
| Expertise | Moderate. | High. | High. | Moderate. |
Recommendations for Method Selection
The choice of the most appropriate method for V3D3 purity validation depends on the specific requirements of the analysis.
-
For routine quality control and release testing where cost and simplicity are major considerations, iodometric titration is an excellent choice. It provides accurate and precise results without the need for expensive instrumentation.
-
For in-depth impurity profiling and identification, GC-MS is the method of choice. Its high resolving power and the structural information from the mass spectrometer are invaluable for understanding the complete impurity profile.
-
When the highest level of accuracy and traceability is required, for instance, in the certification of reference materials, qNMR is the gold standard. Its nature as a primary method provides a high degree of confidence in the results.
-
For rapid, at-line or in-line process monitoring, FTIR spectroscopy can be a powerful tool. Once calibrated, it can provide near-instantaneous feedback on the purity of V3D3 during production.
Conclusion
The purity of this compound is a critical quality attribute that directly impacts its performance in polymerization and crosslinking applications. While modern instrumental methods like GC-MS, qNMR, and FTIR offer powerful capabilities for purity assessment, the classical method of iodometric titration remains a highly relevant, accurate, and cost-effective technique. A thorough understanding of the principles, strengths, and limitations of each method, as outlined in this guide, will enable researchers and quality control professionals to select the most appropriate analytical strategy to ensure the quality and consistency of V3D3 for their specific needs.
References
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Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]
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Arkles, B. (2015). Infrared Analysis of Organosilicon Compounds. ResearchGate. Retrieved from [Link]
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Arkles, B. (2015). Infrared Analysis of Organsilicon Compounds: Spectra-Structure Correlations. ResearchGate. Retrieved from [Link]
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Karlsson, A. B. (2005). New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems. DiVA portal. Retrieved from [Link]
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Fischer, T. (2016). Is there any relationship between the chemical compound purity and FTIR transmittance?. ResearchGate. Retrieved from [Link]
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Karlsson, A. B. (n.d.). New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems. DiVA portal. Retrieved from [Link]
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PubMed. (2022). GC-MS and Surface Characteristics of Polyvinyl Siloxane-An In Vitro Analysis. Retrieved from [Link]
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Pearson Education. (n.d.). Reactions of Alkenes. Retrieved from [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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YouTube. (2020). Iodine value part 2|Iodine monobromide method. Retrieved from [Link]
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Eurofins. (n.d.). A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. Retrieved from [Link]
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Gelest, Inc. (n.d.). 1,3,5-TRIVINYL-1,3,5-TRIMETHYLCYCLOTRISILAZANE, 92%. Retrieved from [Link]
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Chemia. (2023). Iodine addition to alkenes: Aliphatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 19. Retrieved from [Link]
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PubMed. (2005). Mechanism of cis/trans equilibration of alkenes via iodine catalysis. Retrieved from [Link]
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University of Oxford. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). CN106596457B - Method for simultaneously detecting content of vinyl and silicon-hydrogen functional groups in sample.
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Gelest, Inc. (n.d.). This compound. Retrieved from [Link]
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The Decisive Impact of Crosslinker Chemistry: A Comparative Guide to V3D3 and its Alternatives in Copolymer-Based Drug Delivery
For Immediate Release
A Deep Dive into Copolymer Properties for Advanced Drug Delivery Systems
In the intricate landscape of drug delivery, the performance of copolymer-based carriers is profoundly influenced by the choice of crosslinking monomer. This guide offers an in-depth, objective comparison of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3) and its prominent alternatives—1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane (V4D4), divinylbenzene (DVB), and ethylene glycol dimethacrylate (EGDMA). We will explore how the distinct chemical structures of these crosslinkers dictate the physicochemical and biological properties of copolymers, ultimately impacting their efficacy as drug delivery vehicles. This analysis is grounded in experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their formulation strategies.
The Crucial Role of Crosslinkers in Drug Delivery Copolymers
Crosslinkers are the architectural keystones in copolymer networks, forming covalent bonds between polymer chains to create three-dimensional structures. This network formation is pivotal in drug delivery systems as it governs a multitude of critical properties:
-
Drug Encapsulation and Loading Efficiency: The crosslinking density and the chemical nature of the crosslinker influence the available volume within the copolymer matrix for drug loading.
-
Controlled Release Kinetics: The mesh size of the crosslinked network acts as a barrier to drug diffusion, enabling sustained and controlled release.[1] The hydrophobicity and flexibility of the crosslinker also play a significant role in modulating the release profile.[2]
-
Mechanical Stability and Durability: A well-crosslinked copolymer matrix provides the necessary mechanical integrity to protect the encapsulated drug and withstand physiological environments.
-
Biocompatibility: The choice of crosslinker can impact the overall biocompatibility of the copolymer, as residual monomers or degradation byproducts may elicit biological responses.
The selection of an appropriate crosslinker is, therefore, a critical design parameter that can be tailored to achieve the desired therapeutic outcome.
A Comparative Analysis of V3D3 and Its Alternatives
This section provides a detailed comparison of V3D3 with V4D4, DVB, and EGDMA, focusing on their chemical structures, polymerization behavior, and the resulting properties of the copolymers they form.
Chemical Structure and its Implications
The chemical architecture of a crosslinker is the primary determinant of its impact on copolymer properties.
-
V3D3 (this compound): This cyclic organosilicon monomer possesses three vinyl groups attached to a siloxane ring. This structure imparts a unique combination of flexibility due to the Si-O-Si bonds and a high potential for creating a densely crosslinked, yet stable, network.
-
V4D4 (1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane): As a larger cyclic organosilicon analog of V3D3, V4D4 features four vinyl groups. This increased functionality can lead to even higher crosslinking densities and potentially more robust networks.
-
Divinylbenzene (DVB): A rigid, aromatic crosslinker with two vinyl groups. Its aromatic nature contributes to the thermal stability and rigidity of the resulting copolymer network.[3]
-
Ethylene Glycol Dimethacrylate (EGDMA): A linear, aliphatic crosslinker with two methacrylate groups. The ester linkages in EGDMA can be susceptible to hydrolysis, which can be a desirable feature for creating biodegradable systems.[4]
Figure 1: Chemical structures of V3D3 and its alternatives.
Performance in Copolymer Systems: A Data-Driven Comparison
The following table summarizes the key performance characteristics of copolymers crosslinked with V3D3 and its alternatives, based on available experimental data.
| Property | V3D3-Copolymers | V4D4-Copolymers | DVB-Copolymers | EGDMA-Copolymers | References |
| Crosslinking Density | High, tunable | Very High, tunable | High, rigid | Moderate to High, tunable | [5] |
| Mechanical Stability | Excellent, flexible | Excellent, robust | High, rigid | Good, can be brittle | [3] |
| Thermal Stability | Good | Good | Excellent | Moderate | [3] |
| Biocompatibility | Generally good | Generally good | Variable, depends on purity | Good, potential for leachable methacrylic acid | [4] |
| Drug Release Profile | Sustained, low burst | Sustained, potentially slower than V3D3 | Sustained, can be influenced by matrix rigidity | Tunable, can be designed for faster or slower release | [1][6] |
| Hydrophobicity | Hydrophobic (organosilicon) | More hydrophobic than V3D3 | Hydrophobic (aromatic) | Moderately hydrophobic | [2] |
| Biodegradability | Non-biodegradable | Non-biodegradable | Non-biodegradable | Potentially biodegradable (ester hydrolysis) | [4] |
Experimental Protocols for Copolymer Synthesis and Characterization
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis and characterization of crosslinked copolymers for drug delivery.
Synthesis of V3D3-Crosslinked Copolymers via Initiated Chemical Vapor Deposition (iCVD)
The iCVD technique is a solvent-free method that allows for the conformal coating of substrates with thin polymer films, making it ideal for encapsulating drug-loaded particles or coating medical devices.[7]
Protocol:
-
Substrate Preparation: The substrate (e.g., drug-loaded microparticles) is placed in the iCVD reactor chamber.
-
Monomer and Initiator Delivery: The main monomer (e.g., a functional monomer for drug interaction) and the V3D3 crosslinker are introduced into the reactor as vapors at controlled flow rates. An initiator, such as tert-butyl peroxide, is also introduced to initiate polymerization.
-
Polymerization: The reactor is maintained under vacuum. A heated filament array is used to thermally decompose the initiator, generating free radicals that initiate the polymerization of the monomers on the cooled substrate surface.
-
Film Growth: The copolymer film grows conformally on the substrate. The thickness of the film can be precisely controlled by adjusting the deposition time.
-
Termination: The process is terminated by stopping the flow of monomers and initiator.
Figure 2: Schematic of the iCVD process for V3D3-copolymer synthesis.
Synthesis of DVB-Crosslinked Copolymers via Suspension Polymerization
Suspension polymerization is a widely used method for producing spherical microparticles, which are often employed as drug carriers.[6]
Protocol:
-
Organic Phase Preparation: The main monomer (e.g., styrene), DVB crosslinker, and a free-radical initiator (e.g., benzoyl peroxide) are dissolved in an organic solvent. The drug to be encapsulated can also be dissolved or dispersed in this phase.
-
Aqueous Phase Preparation: A suspending agent (e.g., polyvinyl alcohol) is dissolved in deionized water.
-
Emulsification: The organic phase is added to the aqueous phase under vigorous stirring to form a stable oil-in-water emulsion. The droplet size will determine the final particle size.
-
Polymerization: The temperature of the emulsion is raised to initiate polymerization. The reaction is allowed to proceed for a specified time to ensure high conversion.
-
Particle Recovery and Purification: The resulting solid microparticles are collected by filtration, washed extensively with water and organic solvents to remove unreacted monomers and the suspending agent, and then dried.
Figure 3: Workflow for DVB-crosslinked copolymer synthesis via suspension polymerization.
Characterization Techniques
A comprehensive characterization of the synthesized copolymers is essential to understand their properties and predict their in vivo performance.
| Technique | Purpose |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the chemical structure of the copolymer and the incorporation of the crosslinker. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the copolymer composition and microstructure. |
| Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC) | To determine the molecular weight and molecular weight distribution of the soluble polymer fraction (before crosslinking). |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the copolymer, which relates to its physical state and drug release properties. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the copolymer. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology, size, and shape of the copolymer particles. |
| Dynamic Light Scattering (DLS) | To measure the particle size and size distribution of nanoparticles in suspension. |
| Drug Loading and Encapsulation Efficiency Assays | To quantify the amount of drug successfully incorporated into the copolymer matrix. |
| In Vitro Drug Release Studies | To evaluate the release kinetics of the encapsulated drug under simulated physiological conditions. |
Concluding Remarks and Future Perspectives
The choice of crosslinker is a critical determinant of the performance of copolymer-based drug delivery systems. V3D3 and V4D4, as organosilicon crosslinkers, offer a unique combination of high crosslinking density, flexibility, and stability, making them highly attractive for applications requiring robust and sustained-release formulations. DVB provides high rigidity and thermal stability, which can be advantageous for certain applications, while EGDMA offers the potential for biodegradability.
The selection of the optimal crosslinker will ultimately depend on the specific requirements of the drug delivery system, including the properties of the drug, the desired release profile, and the intended route of administration. Future research should focus on direct, quantitative comparisons of these crosslinkers in well-defined copolymer systems to further elucidate the structure-property relationships that govern their performance. The development of novel, multifunctional crosslinkers that can impart stimuli-responsive properties or targeted delivery capabilities will undoubtedly open up new avenues for the design of next-generation drug delivery vehicles.
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A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. (n.d.). MDPI. Retrieved from [Link]
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Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Preparation and application of cross-linked PVA microspheres with narrow particle size distribution by suspension polymerization using uniform porous tube. (n.d.). ResearchGate. Retrieved from [Link]
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Poly(VP-co-V3D3), an Insoluble Hydrophilic Copolymer Coating Deposited via Initiated Chemical Vapor Deposition to Prevent Bacterial Adhesion and Biofilm Formation. (n.d.). ResearchGate. Retrieved from [Link]
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A novel route for synthesis of cross-linked polystyrene copolymer beads with tunable porosity using guar and xanthan gums from bioresources as alternative synthetic suspension stabilizers. (2018). National Center for Biotechnology Information. Retrieved from [Link]
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Fully Crosslinked Poly(styrene-co-divinylbenzene) Microspheres by Precipitation Polymerization and Their Superior Thermal Properties. (n.d.). Future4200. Retrieved from [Link]
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Monomer structures and recent applications for covalent 3D networks... (n.d.). ResearchGate. Retrieved from [Link]
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Controlled Release Utilizing Initiated Chemical Vapor Deposited (iCVD) of Polymeric Nanolayers. (2021). Frontiers in Chemical Engineering. Retrieved from [Link]
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Highly crosslinked poly(styrene- co -divinylbenzene) microspheres prepared by precipitation polymerization: Effects of the polymerization parameters on the characteristics of the particles. (n.d.). ResearchGate. Retrieved from [Link] styrene-co-divinylbenzene_microspheres_prepared_by_precipitation_polymerization_Effects_of_the_polymerization_parameters_on_the_characteristics_of_the_particles
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Polymeric Micelles of Biodegradable Diblock Copolymers: Enhanced Encapsulation of Hydrophobic Drugs. (2018). National Center for Biotechnology Information. Retrieved from [Link]
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Drug Delivery : Hydrophobic Drug Encapsulation into Amphiphilic Block Copolymer Micelles. (n.d.). SpringerLink. Retrieved from [Link]
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Controlled Release Utilizing Initiated Chemical Vapor Deposited (iCVD) of Polymeric Nanolayers. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Effect of Hydrophobic Modification of Block Copolymers on the Self-Assembly, Drug Encapsulation and Release Behavior. (n.d.). ResearchGate. Retrieved from [Link]
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Modulating Drug Release from Short Poly(ethylene glycol) Block Initiated Poly(L-lactide) Di-block Copolymers. (n.d.). University of Cambridge. Retrieved from [Link]
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The Influence of Hydrophobic Blocks of PEO-Containing Copolymers on Glyceryl Monooleate Lyotropic Liquid Crystalline Nanoparticles for Drug Delivery. (n.d.). MDPI. Retrieved from [Link]
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Amphiphilic block copolymers in drug delivery: advances in formulation structure and performance. (n.d.). ResearchGate. Retrieved from [Link]
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Polymeric Micelles of Biodegradable Diblock Copolymers: Enhanced Encapsulation of Hydrophobic Drugs. (2018). National Center for Biotechnology Information. Retrieved from [Link]
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Influence of Polymer Composition on the Controlled Release of Docetaxel: A Comparison of Non-Degradable Polymer Films for Oesophageal Drug-Eluting Stents. (2020). National Center for Biotechnology Information. Retrieved from [Link]
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Towards personalized drug delivery via semi-solid extrusion: Exploring poly(vinyl alcohol-co-vinyl acetate) copolymers for hydrochlorothiazide-loaded films. (2024). PubMed. Retrieved from [Link]
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Drug release from cast films of ethylene vinyl acetate (EVA) copolymer: Stability of drugs by 1H NMR and solid state 13C CP/MAS NMR. (n.d.). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
As a Senior Application Scientist, I understand that meticulous handling of specialized chemical reagents extends beyond the benchtop; it is a foundational pillar of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (CAS No. 3901-77-7), a versatile organosiloxane intermediate. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, reflecting a deep-seated commitment to best practices in chemical management.
Core Safety Profile and Hazard Identification
Before initiating any disposal procedure, it is imperative to understand the inherent hazards of this compound. This compound is classified as a combustible liquid, and its vapors can be irritating.[1][2] The primary risks involve flammability and potential irritation to the skin, eyes, and respiratory tract.[1][2]
Table 1: GHS Hazard Identification
| Category | Classification | Signal Word | Hazard Statement |
|---|---|---|---|
| Physical Hazard | Flammable liquids, Category 4 | Warning | H227 - Combustible liquid[2] |
| Health Hazard | May cause skin, eye, and respiratory irritation[2] | - | - |
Immediate Handling Precautions:
-
Ventilation: Always handle this chemical in a well-ventilated area or a chemical fume hood to prevent the accumulation of vapors.[2][3]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames.[1][2][3] Use only non-sparking tools during handling and disposal procedures.[1][2]
-
Grounding: Ensure that containers and receiving equipment are properly grounded and bonded to prevent static discharge.[1][2][3]
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable. The causality here is direct: preventing chemical contact with the body mitigates the risk of irritation and absorption.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical goggles. | Protects against splashes and vapors that can cause eye irritation.[1][2] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which may lead to irritation.[1][2] |
| Body | Laboratory coat; additional protective clothing as needed. | Protects skin from accidental spills and splashes.[1][2] |
| Respiratory | Required if ventilation is inadequate or during spill cleanup. Use a NIOSH-approved respirator with organic vapor cartridges. | Prevents inhalation of vapors that may cause respiratory tract irritation.[2] |
Waste Characterization and Segregation: The First Step in Disposal
Proper disposal begins with accurate waste characterization. This compound waste must be treated as hazardous due to its combustibility.
-
Waste Stream Integrity: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Mixing can cause unintended chemical reactions.
-
Containerization: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical. Fluorinated HDPE or metal containers are often suitable.[4]
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents: "this compound". Include the date of accumulation and associated hazards (Combustible).
Step-by-Step Disposal Protocol: Incineration
The universally recommended disposal method for this compound is high-temperature incineration at a licensed waste disposal facility.[1][2][3] This method is preferred because it ensures the complete thermal decomposition of the organosiloxane into less harmful components, primarily silicon dioxide, carbon dioxide, and water.[1][3]
Workflow:
-
Waste Collection: Following the PPE protocol, carefully transfer the waste chemical into the designated hazardous waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[5]
-
Container Sealing and Storage: Securely close the container.[5] Store the container in a cool, well-ventilated, designated hazardous waste storage area away from heat and ignition sources.[1][2][3] The storage area should have secondary containment.
-
Documentation: Log the waste container in your laboratory's hazardous waste inventory.
-
Arrange for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with the Safety Data Sheet (SDS) for the chemical.
-
Handover: Ensure all paperwork is complete before handing the waste over to the licensed contractor.
Caption: Disposal decision workflow for this compound.
Spill and Emergency Procedures
Accidents require immediate and correct action to mitigate harm.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill using dikes or absorbents.[2]
-
Use an absorbent, non-combustible material (e.g., vermiculite, sand) to collect the spilled liquid.
-
Using non-sparking tools, scoop the absorbed material into a designated hazardous waste container for disposal.[1][2]
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's emergency response team and EHS department.
-
Prevent the spill from entering sewers or public waters.[1]
-
-
Fire:
Prohibited Disposal Methods: A Critical Warning
To protect our environment and public infrastructure, certain disposal methods are strictly prohibited. The stable Si-O backbone of siloxanes makes them resistant to rapid environmental degradation.[6][7]
-
DO NOT Dispose Down the Drain: This substance must not enter sewers or waterways.[2][3] Siloxanes are not readily biodegradable and can interfere with wastewater treatment processes.[8]
-
DO NOT Dispose in Regular Trash: Landfilling is not a recommended method.[6] As a combustible liquid, it poses a fire hazard and can contribute to environmental contamination through leaching.
-
DO NOT Evaporate in a Fume Hood: Intentional evaporation of hazardous waste is not a compliant disposal method and leads to the release of chemical vapors into the atmosphere.
By adhering to these rigorous, scientifically-grounded procedures, you contribute to a culture of safety and responsibility. Proper chemical disposal is not merely a regulatory hurdle; it is an integral part of the scientific process.
References
-
Gelest, Inc. (2014). Safety Data Sheet: this compound.
-
ChemicalBook. (n.d.). This compound Material Safety Data Sheet.
-
Echemi. (n.d.). This compound (CAS No. 134733-45-2) SDS.
-
Gelest, Inc. (n.d.). 1,3,5-TRIVINYL-1,3,5-TRIMETHYLCYCLOTRISILAZANE, 92%.
-
Gelest, Inc. via Amazon S3. (2024). Safety Data Sheet: this compound (GHS US).
-
Gelest, Inc. (n.d.). This compound.
-
Deep Sea. (2025). How to dispose of silicone fluid 500 safely?.
-
Gelest, Inc. via Amazon S3. (2024). Safety Data Sheet: this compound (GHS EU).
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MDPI. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids.
-
MDPI. (2023). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy.
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Benchchem. (n.d.). This compound.
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
-
U.S. Environmental Protection Agency. (n.d.). Environmental Hazard Assessment of Liquid Siloxanes (Silicones).
-
Changfu Chemical. (n.d.). 1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane CAS: 3901-77-7.
-
Alfa Chemistry. (n.d.). CAS 3901-77-7 this compound.
-
Co-Formula. (n.d.). This compound.
-
U.S. Environmental Protection Agency. (2021). Use Report for Octamethylcyclotetra- siloxane (D4) CASRN 556-67-2.
-
ResearchGate. (2025). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids.
-
U.S. Environmental Protection Agency. (2020). Manufacturer Requested Risk Evaluation for D4.
-
Sanborn, Head & Associates, Inc. (2019). Siloxanes in the Waste Stream.
-
Polish Journal of Environmental Studies. (n.d.). Volatile Methyl Siloxanes as Potential Hazardous Air Pollutants.
Sources
- 1. gelest.com [gelest.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
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- 4. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 5. ethz.ch [ethz.ch]
- 6. deepseasilicone.com [deepseasilicone.com]
- 7. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids [mdpi.com]
- 8. pjoes.com [pjoes.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
